20-Hydroxy prostaglandin F2alpha
Descripción
Propiedades
Número CAS |
57930-93-5 |
|---|---|
Fórmula molecular |
C20H34O6 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-3,8-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-19,21-24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16-,17-,18+,19-/m1/s1 |
Clave InChI |
XQXUYZDBZCLAQO-MEADNGGSSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](CCCCCO)O)C/C=C\CCCC(=O)O)O |
SMILES canónico |
C1C(C(C(C1O)C=CC(CCCCCO)O)CC=CCCCC(=O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
Biological role of 20-Hydroxy prostaglandin F2alpha in renal physiology
The Biological Role of 20-Hydroxy Prostaglandin F2
Executive Summary
20-Hydroxy Prostaglandin F2
In the kidney, 20-OH-PGF2
Biochemical Genesis: The Convergence Pathway
The production of 20-OH-PGF2
Pathway A: The Bioactivation Pathway (Dominant in Microvasculature)
This pathway transforms the potent vasoconstrictor 20-HETE into prostaglandin analogs.
-
Precursor Formation: Arachidonic acid is hydroxylated at the
-terminal by CYP4A and CYP4F isoforms (primarily in the proximal tubule and vascular smooth muscle) to form 20-HETE .[2][3][4][5] -
COX Transformation: 20-HETE serves as a substrate for COX-1 or COX-2 (endothelial or tubular), generating the unstable endoperoxide intermediate 20-OH-PGH2 .
-
Isomerization: 20-OH-PGH2 is reduced by specific reductases or isomerases to form 20-OH-PGF2
.
Pathway B: The Clearance Pathway
-
Classical Synthesis: AA is converted by COX to PGF2
.[5] -
-Oxidation: PGF2
is hydroxylated by CYP4F enzymes to form 20-OH-PGF2 to facilitate renal excretion.[5]
Key Insight: While Pathway B is a clearance mechanism, Pathway A generates 20-OH-PGF2
Visualizing the Signaling Axis
The following diagram illustrates the metabolic convergence leading to 20-OH-PGF2
Caption: Convergence of CYP450 and COX pathways. 20-HETE is metabolized into 20-OH-PGF2
Physiological Roles in the Kidney
The biological activity of 20-OH-PGF2
Regulation of Renal Vascular Tone
-
Mechanism: 20-HETE is a potent vasoconstrictor of the afferent arteriole.[3] A significant portion of this vasoconstriction is COX-dependent . 20-HETE is converted into endoperoxides (20-OH-PGH2) and subsequently to 20-OH-PGF2
and 20-OH-TxA2.[3][4][5] -
Effect: 20-OH-PGF2
acts as a vasoconstrictor , likely binding to the FP receptor (Prostaglandin F receptor) on vascular smooth muscle cells (VSMC). This contributes to the maintenance of renal vascular resistance (RVR) and autoregulation of glomerular filtration rate (GFR). -
The "Switch" Concept: The ratio of 20-OH-PGF2
(constrictor) to 20-OH-PGE2 (dilator) determines the net effect of 20-HETE on the vasculature. In conditions of oxidative stress or specific COX isoform induction, the balance may shift toward the constrictor 20-OH-PGF2 .
Tubular Function and Water Handling
-
Antidiuretic Action: Unlike the parent 20-HETE (which is natriuretic via inhibition of Na
-K -ATPase in the proximal tubule and NKCC2 in the TAL), 20-OH-PGF2 is characterized in several contexts as antidiuretic . -
Hemodynamic Coupling: This antidiuretic effect is likely hemodynamic in origin. By constricting the afferent arteriole, 20-OH-PGF2
reduces single-nephron GFR (SNGFR) and renal plasma flow, thereby reducing the filtered load of sodium and water, promoting retention. -
Direct Tubular Effect: While PGF2
inhibits collecting duct sodium transport, the specific direct tubular actions of 20-OH-PGF2 remain less characterized than 20-HETE, but its structural similarity suggests potential modulation of apical transport proteins via FP receptor coupling (G q-mediated calcium signaling).
Experimental Protocols for Investigation
To study 20-OH-PGF2
Protocol A: Targeted Lipidomics (LC-MS/MS)
-
Objective: Quantify 20-OH-PGF2
in renal tissue or urine. -
Sample Prep:
-
Homogenize renal cortex/medulla in ice-cold PBS with antioxidant (BHT) and COX/LOX inhibitors (indomethacin) to prevent ex vivo formation.
-
Spike with deuterated internal standard (d4-PGF2
or d6-20-HETE ). -
Solid Phase Extraction (SPE) using C18 cartridges. Elute with ethyl acetate.
-
-
LC-MS/MS Settings:
-
Column: C18 Reverse Phase (e.g., 1.7
m particle size). -
Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Acetic Acid.
-
Transitions (MRM): Monitor specific parent
daughter ion transitions.-
PGF2
: 353 193 -
20-OH-PGF2
: 369 [Distinct fragment, typically loss of water/CO2].
-
-
-
Validation: Retention time must differ from 19-OH-PGF2
and other isomers.
Protocol B: Functional Vessel Myography
-
Objective: Determine the vasoactive contribution of 20-OH-PGF2
. -
Setup: Isolate renal interlobar or afferent arterioles.
-
Steps:
-
Pre-constrict vessel with Phenylephrine.
-
Add 20-HETE (10 nM - 1
M). Observe constriction. -
Washout .
-
Incubate with Indomethacin (Non-selective COX inhibitor) or SC-560 (COX-1 selective).
-
Add 20-HETE again.[4]
-
Result Interpretation: If constriction is attenuated by COX inhibition, the effect is mediated by conversion to 20-OH-PGs (including 20-OH-PGF2
).[1]
-
Directly apply synthetic 20-OH-PGF2
to confirm potency compared to 20-HETE.
-
Pathological Implications
| Condition | Role of 20-OH-PGF2 | Mechanism |
| Hypertension | Pro-Hypertensive | Elevated production contributes to increased Renal Vascular Resistance (RVR). The vasoconstrictor dominance of 20-OH-PGF2 |
| Renal Ischemia | Injury Mediator | During reperfusion, AA release spikes. Conversion of 20-HETE to 20-OH-PGF2 |
| Endotoxemia | Compensatory | In septic shock, renal vasoconstrictors (20-HETE/20-OH-PGF2 |
References
-
Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain. Pharmaceutics, 2017.
-
Contribution of Vasoactive Eicosanoids and Nitric Oxide Production to the Effect of Selective Cyclooxygenase-2 Inhibitor. Shock, 2008.
-
Cytochrome P450-derived eicosanoids and vascular function. Current Hypertension Reports, 2010.
-
Metabolism of 20-hydroxyeicosatetraenoic acid by cyclooxygenase-2. Journal of Biological Chemistry, 1999.
-
Role of 20-HETE in the Kidney. Seminars in Nephrology, 2017.
Sources
Technical Guide: Metabolic Conversion of 20-HETE to 20-Hydroxy Prostaglandin F2
Executive Summary
The metabolic transformation of 20-Hydroxyeicosatetraenoic acid (20-HETE) into 20-Hydroxy Prostaglandin F2
This guide details the biochemical mechanism, biological implications, and precise analytical protocols for isolating and quantifying 20-OH-PGF2
Mechanistic Pathway Analysis
The conversion of 20-HETE to 20-OH-PGF2
The Enzymatic Cascade
-
Substrate Entry: 20-HETE enters the COX active site. Unlike AA, the presence of the hydroxyl group at the
-terminus (C20) alters binding kinetics but does not prevent cyclization. -
Oxygenation & Cyclization: COX-1 or COX-2 converts 20-HETE into the unstable endoperoxide intermediate 20-hydroxy-PGG2 , which is rapidly reduced to 20-hydroxy-PGH2 .
-
Terminal Reduction: The endoperoxide bridge of 20-OH-PGH2 is reduced to a diol structure. In the presence of specific reductases (or chemically via SnCl
in vitro), the product is 20-OH-PGF2 .
Pathway Visualization
Figure 1: Sequential enzymatic conversion of Arachidonic Acid to 20-OH-PGF2
Biological Significance & Pharmacology[1][2][3]
Understanding this pathway is vital because the metabolic conversion alters the vasoactive profile of the lipid mediator.
| Feature | 20-HETE | 20-OH-PGF2 |
| Primary Origin | CYP450 (CYP4A/4F) metabolism of AA | COX metabolism of 20-HETE |
| Vascular Effect | Potent Vasoconstriction | Constrictor (often retains activity) |
| Mechanism | Inhibits BK | Thromboxane/Endoperoxide (TP) receptor activation |
| Renal Effect | Inhibits Na | Modulates renal blood flow |
| Stability | Moderate | Stable (relative to endoperoxides) |
Key Insight: The conversion to 20-OH-PGF2
Analytical Methodology: LC-MS/MS Quantification
Quantifying 20-OH-PGF2
Sample Preparation Workflow
Objective: Extract polar lipid metabolites while minimizing artifactual oxidation.
-
Homogenization: Tissue/cells in ice-cold PBS containing antioxidants (BHT/EDTA).
-
Internal Standard: Spike with d4-PGF2
(or d4-20-HETE if specific standard unavailable) to correct for recovery. -
Extraction:
-
Method A (Liquid-Liquid): Acidify to pH 3.5 with formic acid. Extract 2x with Ethyl Acetate or Hexane:Isopropanol (3:2).
-
Method B (Solid Phase - Recommended): Use C18 or HLB cartridges. Wash with 15% MeOH, elute with Ethyl Acetate.
-
-
Reconstitution: Evaporate under N
. Reconstitute in 50:50 Water:Acetonitrile (0.1% Acetic Acid).
LC-MS/MS Parameters
System: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series). Ionization: Electrospray Ionization (ESI), Negative Mode.[1][2]
Chromatography:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).
-
Mobile Phase A: Water + 0.02% Acetic Acid.
-
Mobile Phase B: Acetonitrile + 0.02% Acetic Acid.
-
Gradient: Slow ramp from 20% B to 60% B over 10-15 minutes is critical to separate 20-OH-PGF2
from other diols.
Mass Transitions (MRM):
| Analyte | Precursor Ion ( | Product Ion ( | Note |
| 20-OH-PGF2 | 369.2 [M-H] | 351.2 | Loss of H |
| 369.2 | 325.2 | Loss of CO | |
| PGF2 | 353.2 | 193.1 | Characteristic Fragment |
| d4-PGF2 | 357.2 | 197.1 | Internal Standard |
Note: Transitions should be optimized using a pure standard (Cayman Chem or similar) as fragmentation energies vary by instrument.
Analytical Workflow Diagram
Figure 2: Optimized analytical workflow for the extraction and specific detection of 20-hydroxy prostanoids.
Experimental Protocol: In Vitro Biosynthesis
To validate the pathway or generate standards, use the following microsomal incubation protocol.
Reagents
-
Substrate: 20-HETE (10-50 µM).
-
Enzyme Source: Ram Seminal Vesicle Microsomes (rich in COX-1) or Recombinant COX-2.
-
Cofactor: Arachidonic acid (trace, optional for activation) or Heme.
-
Reductant: Stannous Chloride (SnCl
) or excess Glutathione (if testing enzymatic reduction).
Step-by-Step Procedure
-
Pre-Incubation: Thaw microsomes (0.5 mg protein/mL) in Tris-HCl buffer (pH 8.0) containing 1 mM phenol (cofactor). Incubate at 37°C for 2 minutes.
-
Reaction Initiation: Add 20-HETE (final conc. 20 µM).
-
Incubation: Incubate at 37°C for 10–30 minutes.
-
Chemical Reduction (Critical Step): To specifically isolate the F-series (PGF) analogue from the endoperoxide intermediates, stop the reaction by adding ice-cold solution containing 0.5% SnCl
.-
Why? SnCl
chemically reduces PGH analogs directly to PGF analogs, preventing isomerization to PGE/PGD series and maximizing 20-OH-PGF2 yield for detection.
-
-
Termination: Acidify to pH 3.5 with 1M Citric Acid.
-
Analysis: Proceed immediately to Extraction (Section 4.1).
Troubleshooting & Validation (Self-Validating Systems)
To ensure data integrity (E-E-A-T), every experiment must include controls that prove the signal is derived from the specific pathway described.
| Observation | Potential Cause | Validation Step |
| Signal in "No Enzyme" Control | Auto-oxidation of 20-HETE | Add BHT to all buffers; keep samples on ice. |
| No 20-OH-PGF2 | Lack of Reduction | Ensure SnCl |
| Interfering Peaks | Isomers (e.g., 20-OH-PGE2) | Check retention times against authentic standards. PGF series are generally more polar (elute earlier) than PGE series. |
| Signal persists with Indomethacin | Non-COX pathway? | Pre-treat microsomes with Indomethacin (10 µM). Signal must disappear to confirm COX-dependence. |
References
-
Schwartzman, M. L., et al. (1989). "Metabolism of 20-hydroxyeicosatetraenoic acid by cyclooxygenase. Formation and identification of novel endothelium-dependent vasoconstrictor metabolites." Journal of Biological Chemistry.
-
Carroll, M. A., et al. (1992). "Cyclooxygenase-dependent metabolism of 20-HETE in the human platelet." British Journal of Pharmacology.
-
Miyata, N., & Roman, R. J. (2005). "Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system." Journal of Smooth Muscle Research.
-
Devereux, T. R., et al. (1987). "Metabolism of prostaglandin PG-F2 alpha by freshly isolated alveolar type II cells." Prostaglandins Leukot Med.
-
Cayman Chemical. "20-hydroxy Prostaglandin F2alpha Product Information." Cayman Chemical Technical Data.
Sources
20-Hydroxy Prostaglandin F2alpha: A Dual-Pathway Biomarker for Oxidative Stress & CYP450 Activity
The following technical guide is structured to provide a rigorous, self-validating framework for the analysis of 20-Hydroxy Prostaglandin F2alpha (20-OH PGF2α) , specifically positioning it within the context of oxidative stress and eicosanoid metabolism.
Content Type: Technical Guide & Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Version: 1.0
Core Directive & Executive Summary
20-Hydroxy Prostaglandin F2alpha (20-OH PGF2α) is a specific omega-oxidation metabolite of Prostaglandin F2alpha (PGF2α), formed exclusively by cytochrome P450 (CYP450) enzymes (primarily CYP4A and CYP4F subfamilies).[1] While 8-iso-Prostaglandin F2alpha (8-iso-PGF2α) remains the "gold standard" for non-enzymatic oxidative stress (lipid peroxidation), 20-OH PGF2α serves a critical, distinct role:
-
Differentiation: It distinguishes enzymatic inflammation (COX/CYP450 pathways) from chemical oxidative stress (ROS-mediated peroxidation).
-
Renal & Vascular Specificity: It is a marker of renal CYP450 activity, which is often upregulated in oxidative stress conditions (e.g., hypertension, ischemia-reperfusion).
-
Metabolic Profiling: It allows for the normalization of PGF2α levels, ensuring that elevated PGF2α is correctly attributed to synthesis (COX) vs. clearance (CYP450).
This guide details the mechanism, analytical validation (LC-MS/MS), and experimental protocols to utilize 20-OH PGF2α as a high-fidelity biomarker in drug development and mechanistic studies.
Mechanistic Grounding: The Eicosanoid Divergence
To accurately interpret oxidative stress, one must distinguish between the Enzymatic Pathway (Inflammation) and the Non-Enzymatic Pathway (Oxidative Stress).
The Formation Pathways
-
8-iso-PGF2α (The Oxidative Marker): Formed in situ from arachidonic acid by free radical attack (ROS) independent of cyclooxygenase (COX). It is a direct measure of lipid peroxidation.
-
20-OH PGF2α (The Metabolic Marker): Formed when PGF2α (produced by COX) undergoes
-hydroxylation by CYP4A/4F enzymes in the liver and kidney.
Clinical Relevance: In conditions like ischemia-reperfusion injury, both pathways are active. Measuring 8-iso-PGF2α alone quantifies the damage; measuring 20-OH PGF2α quantifies the tissue's metabolic response and potential CYP450-mediated vasoconstriction (via 20-HETE analogues).
Visualization of Signaling Pathways
Caption: Divergence of Arachidonic Acid metabolism. 8-iso-PGF2α indicates direct oxidative damage, while 20-OH PGF2α indicates enzymatic metabolism of inflammatory prostaglandins.
Analytical Methodology: LC-MS/MS Protocol[2][3][4]
Why LC-MS/MS? ELISA kits often cross-react between PGF2α isomers. Only Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can resolve 20-OH PGF2α (m/z 369) from PGF2α (m/z 353) and 8-iso-PGF2α (m/z 353) with absolute specificity.
Sample Preparation (Solid Phase Extraction)
-
Matrix: Plasma, Urine, or Tissue Homogenate.
-
Internal Standard (IS): d4-PGF2α or d4-20-OH-PGF2α (if available).
Protocol Steps:
-
Acidification: Add 10 µL of IS (100 ng/mL) to 200 µL sample. Acidify to pH 3.0 with 1M Formic Acid to protonate carboxylic groups.
-
SPE Conditioning: Use HLB (Hydrophilic-Lipophilic Balanced) cartridges (30 mg). Condition with 1 mL Methanol followed by 1 mL Water (pH 3.0).
-
Loading: Load acidified sample under gravity.
-
Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).
-
Elution: Elute with 1 mL Methanol/Acetonitrile (50:50, v/v).
-
Reconstitution: Evaporate to dryness under Nitrogen (35°C). Reconstitute in 100 µL Mobile Phase A/B (80:20).
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water + 0.1% Acetic Acid.[2]
-
Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Acetic Acid.
-
Ionization: ESI Negative Mode (Carboxylic acid creates [M-H]- ions).
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| 20-OH PGF2α | 369.2 | 307.2 | 28 | 4.5 |
| 20-OH PGF2α (Qual) | 369.2 | 325.2 | 22 | 4.5 |
| PGF2α | 353.2 | 193.1 | 30 | 5.8 |
| 8-iso-PGF2α | 353.2 | 193.1 | 30 | 6.2 |
| d4-PGF2α (IS) | 357.2 | 197.1 | 30 | 5.8 |
Note: 20-OH PGF2α elutes earlier than PGF2α due to the additional polar hydroxyl group.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow ensuring high recovery and specificity for 20-OH PGF2α quantification.
Data Interpretation & Reference Values
Interpreting 20-OH PGF2α requires a comparative approach. It should rarely be analyzed in isolation.
The "Oxidative vs. Metabolic" Ratio
To validate oxidative stress, calculate the ratio of the oxidative marker to the enzymatic metabolite.
-
High Ratio (>2.0): Indicates predominant Non-Enzymatic Lipid Peroxidation (e.g., Smoking, Acute Toxicity).
-
Low Ratio (<0.5): Indicates predominant Enzymatic Inflammation or upregulated CYP450 metabolism (e.g., Infection, Renal Hypertension).
Reference Ranges (Human Plasma)
Note: Values are indicative and method-dependent.
| Biomarker | Healthy Control (pg/mL) | Oxidative Stress / Disease (pg/mL) | Fold Change |
| 8-iso-PGF2α | 20 - 50 | 150 - 500 | 3x - 10x |
| PGF2α | 5 - 20 | 50 - 200 | 5x - 10x |
| 20-OH PGF2α | < 10 | 50 - 150 | 5x - 15x |
Key Insight: A massive spike in 20-OH PGF2α specifically suggests renal CYP450 induction, often seen in models of hypertension or PPAR-alpha agonist treatment [1, 2].
Applications in Drug Development
Toxicology Screening
When testing new chemical entities (NCEs), distinguishing mechanism of toxicity is vital:
-
If 8-iso-PGF2α rises: The drug causes direct oxidative damage (ROS generation).
-
If 20-OH PGF2α rises: The drug induces CYP450 enzymes (specifically CYP4A/4F), potentially altering the metabolism of endogenous lipids and drugs.
Renal Safety Biomarker
Since CYP4A enzymes are highly expressed in the kidney, 20-OH PGF2α is a sensitive urinary biomarker for renal metabolic shifts. Elevated levels correlate with renal vasoconstriction pathways (similar to 20-HETE) [3].
References
-
Devereux, T.R., et al. (1987). "Metabolism of prostaglandin PG-F2α by freshly isolated alveolar type II cells from lungs of adult male or pregnant rabbits." Prostaglandins Leukot.[1][3] Med. 27, 43-52.[1] Link
-
Morrow, J.D., et al. (1990). "A series of prostaglandin F2-like compounds are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism." Proc. Natl. Acad. Sci. USA 87, 9383-9387. Link
-
Roman, R.J. (2002). "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews 82(1), 131-185. Link
-
Basu, S. (2008). "F2-isoprostanes in human health and diseases: from molecular mechanisms to clinical implications." Antioxidants & Redox Signaling 10(8), 1405-1434. Link
-
Cayman Chemical. "20-hydroxy Prostaglandin F2α Product Information." Link
Sources
Physiological effects of 20-Hydroxy prostaglandin F2alpha on vasoconstriction
Physiological Effects of 20-Hydroxy Prostaglandin F2 on Vasoconstriction
Technical Guide for Researchers & Drug Development Professionals
Executive Summary
20-Hydroxy Prostaglandin F2
In specific vascular beds—most notably the renal and cerebral microcirculation—the vasoconstrictor activity of 20-HETE is dependent on its conversion by COX into 20-hydroxy prostaglandin endoperoxides (20-OH-PGH2) and their subsequent reduction to stable prostanoids like 20-OH-PGF2
Biosynthetic Pathway & Metabolism
Understanding the physiological role of 20-OH-PGF2
The CYP450-COX Axis
-
-Hydroxylation: Arachidonic acid is hydroxylated at the
-carbon by CYP4A and CYP4F isoforms (e.g., CYP4A11 in humans, CYP4A1 in rats) to form 20-HETE . -
Cyclooxygenation: 20-HETE serves as a substrate for COX-1 and COX-2 (with varying efficiency compared to arachidonic acid). COX converts 20-HETE into the unstable endoperoxide 20-OH-PGG2 , which is reduced to 20-OH-PGH2 .
-
Terminal Synthesis: 20-OH-PGH2 is isomerized or reduced by specific synthases or reductases to form stable 20-hydroxy prostaglandins, including 20-OH-PGE2 and 20-OH-PGF2
.
Pathway Visualization
The following diagram illustrates the metabolic cascade generating 20-OH-PGF2
Caption: The CYP450-COX metabolic axis converting Arachidonic Acid to 20-OH-PGF2
Mechanisms of Action
Unlike canonical prostaglandins, 20-OH-PGF2
Receptor Pharmacology[1][2]
-
Thromboxane (TP) Receptor: The primary mediator of 20-OH-PGF2
-induced vasoconstriction. Although PGF2 typically binds the FP receptor, the 20-hydroxy modification and the context of 20-HETE metabolism shift the affinity toward the TP receptor. Blockade of TP receptors (e.g., with SQ29548) abolishes the constrictor response to 20-OH-PGF2 in renal and aortic preparations. -
FP Receptor: While less dominant in the context of the "20-HETE effect," 20-OH-PGF2
may retain residual affinity for the FP receptor, contributing to calcium mobilization in smooth muscle.
Intracellular Signaling
Upon TP receptor activation, 20-OH-PGF2
-
Gq/11 Coupling: Activation of Phospholipase C (PLC).
-
IP3 Generation: Release of intracellular Ca
from the sarcoplasmic reticulum. -
Rho-Kinase (ROCK) Pathway: Inhibition of Myosin Light Chain Phosphatase (MLCP), leading to Ca
sensitization and sustained vasoconstriction.
Causality Note: The conversion of 20-HETE to 20-OH-PGF2
Experimental Framework
To study the physiological effects of 20-OH-PGF2
Protocol 1: Functional Assessment via Wire Myography
Objective: Quantify the vasoconstrictor potency of 20-OH-PGF2
Reagents:
-
Vessel: Rat renal interlobar arteries or aortic rings (endothelium-denuded to isolate VSMC response).
-
Buffer: Krebs-Henseleit solution (95% O2 / 5% CO2, 37°C).
-
Compounds: 20-OH-PGF2
(synthetic standard), SQ29548 (TP antagonist), Indomethacin (to prevent endogenous PG synthesis).
Step-by-Step Workflow:
-
Mounting: Mount arterial segments (2 mm) on tungsten wires in a myograph chamber.
-
Normalization: Stretch vessels to an optimal passive tension (IC90 equivalent) determined by length-tension relationships.
-
Wake-up: Challenge with 60 mM KCl to verify contractility. Wash x3.
-
Inhibition Phase: Pre-incubate with Indomethacin (10
M) for 20 min to eliminate endogenous COX activity. -
Dose-Response:
-
Add 20-OH-PGF2
cumulatively ( M to M). -
Wait for plateau (approx. 3-5 min per dose).
-
-
Mechanistic Validation:
-
Wash and repeat curve in the presence of SQ29548 (1
M). -
Expected Result: A rightward shift or complete ablation of the curve confirms TP receptor mediation.
-
Protocol 2: LC-MS/MS Quantification
Objective: Confirm the production of 20-OH-PGF2
-
Extraction: Acidify sample (pH 3.5), extract with ethyl acetate.
-
Chromatography: Reverse-phase C18 column.
-
Mass Spec: Monitor transition m/z 369
307 (loss of water/CO2) in negative ion mode (ESI-). -
Differentiation: Ensure chromatographic separation from 8-iso-PGF2
(isoprostane) and standard PGF2 .
Data Presentation & Visualization
Comparative Potency
The following table summarizes the vasoconstrictor characteristics of 20-OH-PGF2
| Lipid Mediator | Primary Receptor | Potency (EC50) | Effect of COX Inhibition |
| 20-HETE | TP / 20-HETE site | ~10-100 nM | Attenuated (requires conversion) |
| 20-OH-PGF2 | TP (Thromboxane) | ~10-50 nM | Unaffected (Direct Agonist) |
| PGF2 | FP | ~100 nM | Unaffected |
| U46619 (Control) | TP | ~1-10 nM | Unaffected |
Experimental Logic Diagram
This diagram outlines the logic flow for verifying 20-OH-PGF2
Caption: Decision tree for identifying the receptor mechanism of 20-OH-PGF2
References
-
Schwartzman, M. L., et al. (1989). Metabolism of 20-hydroxyeicosatetraenoic acid by cyclooxygenase. Formation and identification of novel endothelium-dependent vasoconstrictor metabolites. Journal of Biological Chemistry.
-
McGiff, J. C., & Quilley, J. (1999). 20-HETE: new kid on the block. Annual Review of Pharmacology and Toxicology.
-
Escalante, B., et al. (1989). 19(S)-hydroxyeicosatetraenoic acid is a potent stimulator of renal Na+-K+-ATPase. Biochemical and Biophysical Research Communications.
-
Miyata, N., & Roman, R. J. (2005). Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system. Journal of Smooth Muscle Research.
-
Tuna, B. G., et al. (2019). The effects of 20-HETE on the vascular system. Phytochemistry Reviews.
Difference between 20-Hydroxy prostaglandin F2alpha and F2-isoprostanes
High-Precision Differentiation of 20-Hydroxy Prostaglandin F2 and F2-Isoprostanes
Mechanistic, Structural, and Analytical Divergence in Lipid Signaling
Executive Summary
In lipidomics and drug development, the distinction between 20-Hydroxy Prostaglandin F2
While both molecules are arachidonic acid (AA) derivatives sharing a prostaglandin-like core, they represent diametrically opposed biological states. F2-Isoprostanes are non-enzymatic isomers of PGF2
This guide delineates the biosynthetic, structural, and analytical protocols required to distinguish these species with high specificity.
Part 1: Biosynthetic Origins & Mechanistic Divergence
The primary differentiator lies in the source of the oxidation.
F2-Isoprostanes: The Radical Pathway
F2-IsoPs are formed in situ on phospholipids via non-enzymatic free radical peroxidation.[3][4] This process is independent of Cyclooxygenase (COX) enzymes.[5]
-
Initiation: A reactive oxygen species (ROS) abstracts a hydrogen atom from arachidonic acid.
-
Propagation: This forms a peroxyl radical, which undergoes endocyclization to form PGG2-like compounds, eventually reducing to F2-IsoPs.[6]
-
Key Feature: Because this is uncontrolled chemistry, it generates a racemic mixture of stereoisomers (e.g., 8-iso-PGF2
, also known as 15-F2t-IsoP).
20-OH PGF2 : The Enzymatic Pathway
20-OH PGF2
-
Precursor Synthesis: AA is converted to PGF2
via COX-1/2 and PGF synthase. -
Metabolism: PGF2
acts as a substrate for CYP450 -hydroxylases (specifically the CYP4A and CYP4F subfamilies).[7] -
Reaction: The enzyme adds a hydroxyl group to the terminal carbon (C20) of the side chain.
Visualization: Divergent Biosynthetic Pathways
The following diagram illustrates the bifurcation of Arachidonic Acid into these two distinct classes.
Figure 1: Divergence of Arachidonic Acid metabolism. Left: Radical-mediated damage (Isoprostanes).[4] Right: Enzymatic signaling and metabolism (20-OH PGF2
Part 2: Structural Biochemistry & Analytical Challenges
For the analytical chemist, the distinction is defined by molecular weight and stereochemistry .
Molecular Weight & Mass Shift
This is the most critical differentiator for Mass Spectrometry (MS) method development.
-
F2-Isoprostanes (MW 354.5): These are isomers of PGF2
. They share the exact elemental formula ( ).-
MS Challenge: They are isobaric with PGF2
. You cannot distinguish them by mass alone; you must use chromatographic retention time.
-
-
20-OH PGF2
(MW 370.5): This molecule has an additional oxygen atom due to hydroxylation ( ).[7]-
MS Advantage: It exhibits a mass shift of +16 Da . In negative mode ESI, the parent ion will be m/z 369, distinct from the m/z 353 of Isoprostanes.
-
Comparative Data Table
| Feature | F2-Isoprostanes (e.g., 8-iso-PGF2 | 20-Hydroxy PGF2 |
| Origin | Non-enzymatic (Free Radical) | Enzymatic (CYP450 Metabolite) |
| Precursor | Arachidonic Acid (direct) | PGF2 |
| Formula | ||
| Molecular Weight | 354.5 Da | 370.5 Da |
| ESI-MS Parent Ion | m/z 353 [M-H]⁻ | m/z 369 [M-H]⁻ |
| Chromatography | Elutes close to PGF2 | Elutes earlier (more polar due to -OH) |
| Biological Role | Oxidative Stress Biomarker | Renal Vasoconstriction / Clearance |
| Inhibitor Sensitivity | Antioxidants (BHT, Vitamin E) | CYP450 Inhibitors (HET0016) |
Part 3: Experimental Protocol (LC-MS/MS)
Objective: To quantify both species simultaneously while avoiding cross-interference.
Self-Validating Step: The use of deuterated internal standards for both classes is recommended, but if unavailable, d4-PGF2
Step 1: Sample Preparation (Solid Phase Extraction)
-
Preservation (Critical for IsoPs): Samples must be collected with BHT (Butylated hydroxytoluene) to prevent ex vivo oxidation. If this is not done, Isoprostane levels will be artificially high.
-
Protocol:
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 1.7 µm particle size for UHPLC).
-
Mobile Phase:
-
A: Water + 0.01% Acetic Acid.
-
B: Acetonitrile + 0.01% Acetic Acid.
-
-
Logic: 20-OH PGF2
is more polar (extra -OH group) and will typically elute earlier (lower retention time) than the PGF2 /Isoprostane cluster.
Step 3: Mass Spectrometry (MRM Mode)
Configure the Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) mode.
-
Transition 1 (Isoprostanes & PGF2
):-
Precursor: m/z 353[8]
-
Product: m/z 193 (Characteristic cleavage of cyclopentane ring).
-
-
Transition 2 (20-OH PGF2
):-
Precursor: m/z 369
-
Product: m/z 325 (Loss of
) or specific chain fragments.
-
Visualization: Analytical Decision Tree
Figure 2: LC-MS/MS workflow for simultaneous detection.[2] Note the distinct mass channels.
Part 4: Biological Significance & Clinical Utility[9]
F2-Isoprostanes: The Injury Marker
F2-IsoPs are chemically stable and are not affected by dietary lipid content as much as other markers.
-
Clinical Use: Assessing oxidative stress in atherosclerosis, Alzheimer's disease, and reperfusion injury.
-
Interpretation: Elevated levels indicate active lipid peroxidation.
20-OH PGF2 : The Functional Metabolite
This molecule represents the body's attempt to metabolize PGF2
-
Physiology: In the kidney, CYP450 metabolites of arachidonic acid (like 20-HETE and 20-OH prostaglandins) are potent vasoconstrictors and regulate sodium excretion.
-
Interpretation: Changes in 20-OH PGF2
levels may indicate altered CYP450 activity (e.g., in hypertension) rather than oxidative damage.
References
-
Morrow, J. D., & Roberts, L. J. (1990). Mass spectrometric quantification of F2-isoprostanes as indicators of oxidant stress.[1][2][5][6] Methods in Enzymology.
-
Cayman Chemical. (n.d.). 20-hydroxy Prostaglandin F2
Product Information & Biosynthesis. -
Milne, G. L., et al. (2007). Quantification of F2-isoprostanes as a biomarker of oxidative stress.[1][2][3][4][5][6] Nature Protocols.
-
Powell, P. K., et al. (1998).[9] Metabolism of Arachidonic Acid and Prostaglandins by Human Cytochrome P450 4A11. Journal of Pharmacology and Experimental Therapeutics.
-
Hoopes, S. L., et al. (2015). The Functions of Cytochrome P450
-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases.
Sources
- 1. Isoprostanes | Eicosanoid Core Laboratory [vumc.org]
- 2. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of F2-isoprostanes during oxidation of human low-density lipoprotein and plasma by peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 7. caymanchem.com [caymanchem.com]
- 8. Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Role of 20-Hydroxy prostaglandin F2alpha and 20-HETE in Hypertension Mechanism
[1]
Executive Summary
The role of 20-Hydroxy prostaglandin F2alpha (20-OH-PGF2α) in hypertension is inextricably linked to its parent precursor, 20-Hydroxyeicosatetraenoic acid (20-HETE) .[1] While 20-HETE is the primary cytochrome P450 (CYP450) metabolite of arachidonic acid driving vascular tone, it undergoes secondary metabolism by Cyclooxygenase (COX) to form 20-OH-PGF2α.[2]
This guide clarifies the distinction and synergy between these molecules. In the context of hypertension, 20-HETE acts as a "double-edged sword": it is pro-hypertensive in the vasculature (causing potent vasoconstriction) but anti-hypertensive in the kidney (promoting natriuresis).[2] The pathological state of hypertension often involves a dysregulation where vascular 20-HETE production is upregulated or renal production is suppressed, shifting the balance toward systemic vasoconstriction and sodium retention.
Biosynthesis and Metabolic Pathways[1]
The formation of 20-OH-PGF2α is a multi-step enzymatic cascade. Understanding this pathway is critical for drug development, as targeting upstream enzymes (CYP450) yields different physiological outcomes than targeting downstream conversion (COX).
The CYP450-COX Axis
Arachidonic acid (AA) is metabolized by CYP4A and CYP4F isoforms (specifically CYP4A11/CYP4F2 in humans) to form 20-HETE.[3] Unlike other HETEs, 20-HETE is omega-hydroxylated.[2] This metabolite can then serve as a substrate for COX-1 or COX-2, which cyclize the carbon chain to form 20-hydroxy-prostaglandins, primarily 20-OH-PGE2 and 20-OH-PGF2α .
-
Key Insight: 20-OH-PGF2α retains the vasoconstrictive properties of 20-HETE. In some vascular beds (e.g., the aorta), the constrictor response to 20-HETE is partially blocked by COX inhibitors, suggesting that conversion to 20-OH-PGF2α is required for full potency.
Pathway Visualization
Figure 1: The metabolic cascade from Arachidonic Acid to 20-OH-PGF2α via the CYP450 and COX pathways.
Mechanisms of Action in Hypertension[1][2][3][4][5]
The hypertensive mechanism is bipartite, involving vascular smooth muscle cells (VSMC) and renal tubular epithelial cells.
Vascular Mechanism: The "Depolarization Switch"
In the vasculature, 20-HETE and its metabolite 20-OH-PGF2α are potent constrictors. They function by inhibiting the Large-conductance Ca2+-activated K+ channels (BKCa) .
-
BKCa Blockade: 20-HETE inhibits the open-state probability of BKCa channels.
-
Depolarization: K+ efflux is prevented, raising the resting membrane potential (depolarization).
-
Ca2+ Influx: Voltage-Gated Calcium Channels (L-type) open in response to depolarization.
-
Contraction: Increased intracellular Ca2+ activates Myosin Light Chain Kinase (MLCK), causing vasoconstriction.
-
Rho-Kinase Activation: 20-HETE also activates Rho-kinase, which inhibits Myosin Light Chain Phosphatase (MLCP), sustaining the contraction (Ca2+ sensitization).[3]
Renal Mechanism: The Natriuretic Paradox
In the kidney, 20-HETE inhibits Na+/K+-ATPase in the proximal tubule and the Na+-K+-2Cl- cotransporter (NKCC2) in the Loop of Henle.
-
Physiological State: This promotes sodium excretion (natriuresis), lowering blood pressure.[2]
-
Hypertensive State: In salt-sensitive hypertension (e.g., Dahl Salt-Sensitive rats), renal production of 20-HETE is genetically deficient.[3] This leads to excessive sodium reabsorption. Simultaneously, vascular production may be upregulated, causing systemic resistance.
Signaling Cascade Visualization
Figure 2: Signal transduction pathway in Vascular Smooth Muscle Cells (VSMC) leading to vasoconstriction.
Experimental Protocols
To validate the specific contribution of 20-HETE vs. 20-OH-PGF2α, researchers must use differential inhibition strategies.
Protocol: Isometric Tension Recording (Wire Myography)
This assay measures the functional contractile response of isolated vessels (e.g., renal, mesenteric arteries).
Objective: Determine if vasoconstriction is driven by 20-HETE directly or requires conversion to 20-OH-PGF2α.
-
Tissue Preparation:
-
Dissect 3rd or 4th order mesenteric arteries (approx. 200 µm diameter) from the animal model.
-
Mount arterial rings on tungsten wires in a myograph chamber containing Krebs buffer (37°C, pH 7.4, bubbled with 95% O2/5% CO2).
-
Normalize vessels to a resting tension equivalent to physiological pressure (e.g., 100 mmHg).
-
-
Viability Check:
-
Challenge with 60 mM KCl to verify smooth muscle viability.
-
Washout and re-equilibrate.
-
-
Experimental Groups:
-
Group A (Control): Vehicle only.
-
Group B (20-HETE): Cumulative addition of 20-HETE (1 nM to 1 µM).
-
Group C (COX Inhibition): Pre-incubate with Indomethacin (10 µM) for 20 mins, then add 20-HETE.
-
Group D (20-OH-PGF2α): Cumulative addition of synthetic 20-OH-PGF2α.
-
-
Data Analysis:
-
If Indomethacin significantly attenuates the 20-HETE response (Group C < Group B), the mechanism involves conversion to 20-OH-PGF2α.
-
If Group D elicits contraction similar to Group B, 20-OH-PGF2α is a confirmed active vasoconstrictor.
-
Protocol: LC-MS/MS Quantification
Quantifying 20-OH-PGF2α requires separation from its isomers (like 8-iso-PGF2α).
-
Extraction:
-
Homogenize tissue (kidney/vessel) in PBS.
-
Add internal standard (d4-20-HETE).
-
Perform liquid-liquid extraction using ethyl acetate (acidified to pH 3.5).
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Acetic Acid.
-
Critical: 20-OH-PGF2α elutes distinctly from 20-HETE and PGF2α.
-
-
Mass Spectrometry:
-
Mode: Negative Electrospray Ionization (ESI-).
-
Monitor Transitions (MRM):
-
20-HETE: m/z 319 → 245.
-
20-OH-PGF2α: m/z 369 → 307 (loss of H2O + CO2).
-
-
Quantitative Data Summary
| Parameter | 20-HETE | 20-OH-PGF2α |
| Primary Precursor | Arachidonic Acid | 20-HETE |
| Enzyme System | CYP4A / CYP4F | COX-1 / COX-2 |
| Vascular Effect | Potent Vasoconstriction | Potent Vasoconstriction |
| Renal Effect | Natriuresis (Anti-HTN) | Variable / Pro-inflammatory |
| Receptor Target | GPR75 (putative), BKCa | TP Receptor (Thromboxane) / FP |
| Half-life | Short (< 1 min in blood) | Moderate |
References
-
The Role of 20-HETE in Androgen-Mediated Hypertension. National Institutes of Health (NIH). [Link]
-
20-HETE and Blood Pressure Regulation: Clinical Implications. Cardiology in Review. [Link]
-
Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. Frontiers in Bioscience. [Link]
-
Conflicting Roles of 20-HETE in Hypertension and Stroke. MDPI Biomolecules. [Link]
-
20-HETE and Hypertension. Hypertension (AHA Journals). [Link][3]
Technical Guide: Signaling and Metabolism of 20-Hydroxy Prostaglandin F2
The following technical guide details the pharmacodynamics, signaling architecture, and experimental characterization of 20-Hydroxy Prostaglandin F2
This guide addresses the molecule's dual identity as both a distinct metabolite of the CYP450/COX axis and a modulator of the F-prostanoid (FP) receptor landscape.
Executive Summary & Biosynthetic Context
20-Hydroxy Prostaglandin F2
The Dual-Origin Hypothesis
To understand the signaling of 20-OH-PGF2
-
The Clearance Pathway (Anabolic):
-
The Active Metabolite Pathway (Catabolic):
-
Substrate: 20-HETE (20-Hydroxyeicosatetraenoic acid).[5][6][7][8][9][10][11][12][13]
-
Enzyme: COX-1/COX-2 followed by PGF Synthase.
-
Mechanism: Cyclization of the pre-oxidized 20-HETE backbone.
-
Outcome: Production of 20-OH-PGF2
in tissues with high CYP/COX overlap (e.g., renal microvasculature), where it may retain partial agonist activity at TP or FP receptors.
-
Receptor Pharmacology: The FP and TP Interface
While 20-HETE signals via GPR75 , its metabolite 20-OH-PGF2
Primary Target: The F-Prostanoid Receptor (FP)
The FP receptor (Gene: PTGFR) is a G-protein coupled receptor (GPCR) that exhibits high affinity for PGF2
-
Binding Affinity: 20-OH-PGF2
typically exhibits reduced affinity (10-100 fold lower) for the FP receptor compared to PGF2 . This characterizes it as a "low-efficacy" ligand, effectively serving to dampen the potent vasoconstrictive signal of the parent lipid. -
Signaling Consequence: In high concentrations (e.g., renal oxidative stress), it may act as a competitive partial agonist, occupying the receptor but eliciting a sub-maximal Gq response.
Secondary Target: The Thromboxane Receptor (TP)
Similar to 8-iso-PGF2
-
Mechanism: Mimicry of the thromboxane A2 (TxA2) structure.[4]
-
Physiological Outcome: Vasoconstriction and platelet aggregation, albeit with lower potency than U46619 (synthetic TP agonist).
Comparative Ligand Profiling
| Ligand | Primary Receptor | G-Protein | Primary Physiological Effect |
| PGF2 | FP (High Affinity) | G | Luteolysis, Bronchoconstriction, Uterine Contraction |
| 20-HETE | GPR75 (High Affinity) | G | Potent Vasoconstriction, Hypertension |
| 20-OH-PGF2 | FP (Low Affinity) / TP | G | Metabolic Clearance, Weak Vasoconstriction |
| 8-iso-PGF2 | TP (High Affinity) | G | Oxidative Stress Marker, Vasoconstriction |
Signaling Cascades
When 20-OH-PGF2
Pathway A: The Canonical Gq-Calcium Axis
-
Ligand Binding: Induces a conformational change in transmembrane helices (TM) 3 and 6 of the FP receptor.
-
G-Protein Coupling: Recruitment of the heterotrimeric G
q/11 protein. -
Effector Activation: G
q-GTP activates Phospholipase C (PLC ) . -
Second Messengers:
-
Hydrolysis of PIP2 yields IP3 (Inositol 1,4,5-trisphosphate) and DAG (Diacylglycerol).
-
IP3 binds IP3R on the sarcoplasmic reticulum, triggering Ca2+ release .
-
DAG activates Protein Kinase C (PKC) .
-
-
Outcome: Ca2+-Calmodulin dependent Myosin Light Chain Kinase (MLCK) activation
Contraction .
Pathway B: The Rho-Kinase (ROCK) Axis
This pathway mediates "calcium sensitization," maintaining contraction without sustained Ca2+ influx.
-
G12/13 Coupling: The FP/TP receptors can couple to G12/13.
-
RhoA Activation: Activation of RhoGEF leads to RhoA-GTP formation.
-
ROCK Activation: Rho-Kinase (ROCK) phosphorylates (and inhibits) Myosin Light Chain Phosphatase (MLCP).
-
Outcome: Sustained phosphorylation of myosin light chains
Tonic Vasoconstriction .
Visualization: Biosynthesis and Signaling Map
Caption: Convergence of CYP450 and COX pathways producing 20-OH-PGF2
Experimental Protocols
To validate the activity of 20-OH-PGF2
Protocol A: Membrane Preparation for FP Receptor Binding
Purpose: Isolate plasma membranes enriched with FP receptors (e.g., from HEK-293 cells stably transfected with human PTGFR).
-
Harvest: Scrape cells in ice-cold PBS containing 5 mM EDTA. Centrifuge at 500 x g for 5 min.
-
Lysis: Resuspend pellet in Lysis Buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 µg/mL indomethacin).
-
Expert Insight:Indomethacin is critical to prevent endogenous COX from generating prostaglandins during lysis, which would interfere with the binding assay.
-
-
Homogenization: Homogenize using a Dounce homogenizer (20 strokes).
-
Fractionation: Centrifuge at 1,000 x g (10 min) to remove nuclei. Transfer supernatant and centrifuge at 100,000 x g (60 min, 4°C).
-
Storage: Resuspend the final membrane pellet in Binding Buffer (see below) and store at -80°C.
Protocol B: Competitive Radioligand Binding Assay
Purpose: Determine the Ki of 20-OH-PGF2
Reagents:
-
Radioligand: [3H]-PGF2
(Specific Activity ~150-200 Ci/mmol). -
Competitor: Unlabeled 20-OH-PGF2
(10 pM to 10 µM). -
Non-specific control: 10 µM Cloprostenol (high affinity FP agonist).
Workflow:
-
Incubation: In a 96-well plate, mix:
-
50 µL Membrane suspension (20 µg protein).
-
50 µL [3H]-PGF2
(Final conc. ~1 nM). -
50 µL Competitor (20-OH-PGF2
serial dilutions). -
Buffer: 10 mM MES (pH 6.0), 10 mM MnCl2, 1 mM EDTA.
-
Expert Insight:MnCl2 enhances agonist binding affinity for GPCRs by stabilizing the high-affinity state.
-
-
Equilibrium: Incubate for 60 minutes at 30°C.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Bound vs. Log[Competitor]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Protocol C: Intracellular Calcium Mobilization (Functional Assay)
Purpose: Determine if 20-OH-PGF2
Workflow:
-
Loading: Load FP-expressing cells with Fura-2 AM (2 µM) or Fluo-4 in HBSS for 30 mins at 37°C.
-
Baseline: Measure baseline fluorescence (Ex 340/380 nm for Fura-2) for 30 seconds.
-
Agonist Mode: Inject 20-OH-PGF2
(1 µM).-
Result: If Ca2+ spikes, it is an agonist.
-
-
Antagonist Mode: Pre-incubate with 20-OH-PGF2
(1 µM) for 5 mins, then inject PGF2 (10 nM).-
Result: If the PGF2
spike is blunted, 20-OH-PGF2 acts as an antagonist/partial agonist.
-
References
-
Devereux, T. R., et al. (1987). Metabolism of prostaglandin F2
by freshly isolated alveolar type II cells from lungs of adult male or pregnant rabbits. Prostaglandins Leukotrienes and Medicine. -
Roman, R. J. (2002).[10] P-450 metabolites of arachidonic acid in the control of cardiovascular function.[10][12][13] Physiological Reviews.
-
Pascale, J. V., et al. (2021). Uncovering the signalling, structure and function of the 20-HETE-GPR75 pairing. British Journal of Pharmacology.
-
Abramovitz, M., et al. (1994). Cloning and expression of a cDNA for the human prostanoid FP receptor. Journal of Biological Chemistry.
-
IUPHAR/BPS Guide to Pharmacology. Prostanoid Receptors.
Sources
- 1. Effects of prostaglandin F2 alpha on vasoconstrictor responses in the mesenteric vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasoconstrictive effects of prostaglandin F2 alpha angiography on colonic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PGF2alpha-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2α evokes vasoconstrictor and vasodepressor activities that are both independent of the F prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Uncovering the signalling, structure and function of the 20-HETE-GPR75 pairing: Identifying the chemokine CCL5 as a negative regulator of GPR75 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Increased 20-HETE Signaling Suppresses Capillary Neurovascular Coupling After Ischemic Stroke in Regions Beyond the Infarct [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Literature review of 20-Hydroxy prostaglandin F2alpha in arachidonic acid metabolism
Technical Guide: 20-Hydroxy Prostaglandin F2 in Arachidonic Acid Metabolism
Part 1: Executive Summary
The arachidonic acid (AA) cascade is frequently oversimplified into distinct, non-overlapping pathways: Cyclooxygenase (COX) producing prostaglandins, and Cytochrome P450 (CYP450) producing HETEs and EETs. 20-Hydroxy Prostaglandin F2
It is not a primary product of AA; rather, it is the metabolite formed when Prostaglandin F2
For drug developers, this metabolite is significant for three reasons:
-
Biomarker Fidelity: It serves as a superior urinary biomarker for systemic PGF2
production compared to the parent compound, which is confounded by local renal synthesis. -
Metabolic Shunting: Inhibition of CYP4F2 (a common off-target effect of drugs) can alter the PGF2
/20-OH-PGF2 ratio, potentially extending the half-life of the vasoconstrictive parent prostaglandin. -
Differentiation: It must be analytically distinguished from 20-HETE (a direct AA metabolite) and F2-isoprostanes (oxidative stress markers), which share isobaric properties.
Part 2: Metabolic Architecture & Biosynthesis
The CYP4F2 Gateway
While PGF2
Enzyme: CYP4F2 (Major), CYP4F3 (Minor).
Reaction: Hydroxylation of the C20 terminal carbon.[1]
Subsequent Fate: 20-OH-PGF2
Visualization of the Pathway
The following diagram illustrates the specific metabolic positioning of 20-OH-PGF2
Figure 1: Metabolic positioning of 20-OH-PGF2
Part 3: Physiological Significance
Renal Hemodynamics & Hypertension
PGF2
-
Mechanism: CYP4F2 reduces the local concentration of active PGF2
in the renal proximal tubule. -
Clinical Relevance: Polymorphisms in CYP4F2 (e.g., V433M) that reduce enzyme activity are associated with hypertension. While often attributed to altered 20-HETE levels, the accumulation of unmetabolized PGF2
(due to reduced conversion to 20-OH-PGF2 ) contributes to increased vascular tone.
Oxidative Stress vs. Enzymatic Oxidation
Researchers must distinguish between Enzymatic and Non-Enzymatic origins:
-
20-OH-PGF2
: Enzymatic product (CYP450).[2] Regulated, specific stereochemistry. -
8-iso-PGF2
(Isoprostane): Non-enzymatic product (Free Radical Peroxidation). Marker of oxidative stress.[3] -
Differentiation: These compounds are isomers. Mass spectrometry methods must use high-efficiency chromatography to separate them, as they have identical molecular weights.
Part 4: Analytical Methodologies (LC-MS/MS)
Quantification of 20-OH-PGF2
Key Physicochemical Properties
-
Chemical Formula:
[2] -
Molecular Weight: 370.48 g/mol
-
Precursor Ion [M-H]-: m/z 369.5
MRM Transition Strategy
Unlike PGF2
| Analyte | Precursor (Q1) | Product (Q3) | Mechanism | Collision Energy (V) |
| PGF2 | 353.5 | 193.1 | Cleavage of | -26 |
| PGF2 | 353.5 | 309.2 | Loss of | -18 |
| 20-OH-PGF2 | 369.5 | 351.5 | Loss of | -20 |
| 20-OH-PGF2 | 369.5 | 307.2 | Loss of | -28 |
| 20-HETE | 319.2 | 245.2 | Carboxyl loss | -22 |
Note: Transitions should be optimized on your specific instrument using a commercial standard (e.g., Cayman Chemical Item No. 16950).
Chromatographic Separation
Separation from 20-HETE and Isoprostanes is critical.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7µm).
-
Mobile Phase:
-
A: Water + 0.01% Acetic Acid (Avoid Formic acid if sensitivity drops).
-
B: Acetonitrile + 0.01% Acetic Acid.
-
-
Gradient: Slow ramp from 25% B to 60% B over 10 minutes is usually required to resolve the 20-OH isomer from other hydroxylated species.
Part 5: Experimental Protocol: In Vitro Biosynthesis Assay
This protocol validates whether a test compound (e.g., a new drug candidate) inhibits the conversion of PGF2
Reagents Required
-
Enzyme Source: Human Recombinant CYP4F2 Supersomes™ or Human Kidney Microsomes (HKM).
-
Substrate: PGF2
(10 mM stock in DMSO). -
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
.
Workflow Diagram
Figure 2: Step-by-step workflow for CYP4F2 activity assay.
Step-by-Step Procedure
-
Preparation: Thaw microsomes on ice. Prepare a master mix of Phosphate Buffer and PGF2
(Final concentration 10 µM). -
Pre-Incubation: Add 190 µL of Master Mix to 5 µL of microsomes (0.5 mg/mL final protein conc). Incubate at 37°C for 5 minutes.
-
Control: Include a "No NADPH" control to rule out non-enzymatic degradation.
-
-
Initiation: Add 5 µL of NADPH regenerating system.
-
Reaction: Incubate at 37°C with shaking for 30 minutes.
-
Termination: Add 200 µL of ice-cold Acetonitrile containing Internal Standard (e.g., PGF2
-d4). -
Extraction: Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer supernatant to LC vial. Inject 5-10 µL onto LC-MS/MS monitoring the 369.5 -> 351.5 transition.
Self-Validation Check: The "No NADPH" control should show <5% conversion. If conversion is high without NADPH, your PGF2
References
-
Powell, W. S. (1980). Distribution of prostaglandin omega-hydroxylases in different tissues. Prostaglandins, 19(5), 701-710. Retrieved from [Link]
-
Lasker, J. M., et al. (2000). CYP4F2: The human leukotriene B4 omega-hydroxylase.[1] Journal of Biological Chemistry. Retrieved from [Link]
-
Roman, R. J. (2002). P-450 metabolites of arachidonic acid in the control of cardiovascular function.[4] Physiological Reviews, 82(1), 131-185. Retrieved from [Link]
-
Edson, K. Z., & Rettie, A. E. (2013). CYP4 enzymes as potential drug targets: Focus on enzyme multiplicity, inducers and inhibitors. Current Topics in Medicinal Chemistry. Retrieved from [Link]
Methodological & Application
Application Note & Protocol: Quantification of 20-Hydroxy Prostaglandin F2α in Biological Matrices using LC-MS/MS
Introduction
Prostaglandins are a class of lipid compounds derived from fatty acids that play crucial roles in various physiological and pathological processes, including inflammation, immune response, and cardiovascular function.[1][2] 20-Hydroxy Prostaglandin F2α (20-OH-PGF2α) is a metabolite of arachidonic acid, formed through the cytochrome P450 (CYP) and cyclooxygenase (COX) pathways.[3][4] The quantification of 20-OH-PGF2α in biological matrices such as plasma and urine is essential for understanding its role in various diseases and for the development of novel therapeutics. This application note provides a detailed, robust, and validated protocol for the quantification of 20-OH-PGF2α using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]
This document is intended for researchers, scientists, and drug development professionals with experience in analytical chemistry and mass spectrometry. The protocol herein is designed to be a comprehensive guide, from sample preparation to data analysis, with an emphasis on the scientific rationale behind each step to ensure data integrity and reproducibility.
Scientific Principles and Method Overview
The quantification of eicosanoids like 20-OH-PGF2α from complex biological samples presents analytical challenges due to their low endogenous concentrations and the presence of interfering matrix components.[7][8] This protocol employs a solid-phase extraction (SPE) method for sample cleanup and concentration, followed by reversed-phase liquid chromatography for the separation of the analyte from its isomers and other structurally related compounds.[3][9] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[6] A deuterated internal standard is used to correct for matrix effects and variations in extraction recovery and instrument response.[10]
Arachidonic Acid Metabolism Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid to various prostaglandins, including the pathway leading to 20-OH-PGF2α.
Caption: Simplified metabolic pathway of arachidonic acid.
Materials and Reagents
Chemicals and Standards
-
20-Hydroxy Prostaglandin F2α analytical standard
-
Prostaglandin F2α-d4 (PGF2α-d4) internal standard[11]
-
LC-MS grade water, acetonitrile, methanol, and ethyl acetate
-
Formic acid (≥98%)
-
Ammonium hydroxide
-
Butylated hydroxytoluene (BHT)
-
Indomethacin
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Equipment
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer with electrospray ionization source)
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
Experimental Protocol
Standard Solution and Quality Control (QC) Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 20-OH-PGF2α and PGF2α-d4 in ethanol at a concentration of 1 mg/mL. Store at -80°C.
-
Working Standard Solutions: Prepare serial dilutions of the 20-OH-PGF2α stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards. A typical calibration curve range is 0.1 to 100 ng/mL.[12]
-
Internal Standard (IS) Working Solution: Prepare a working solution of PGF2α-d4 at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL) from a separate stock solution of 20-OH-PGF2α.
Sample Collection and Handling
-
Collect biological samples (e.g., plasma, urine) and immediately add an antioxidant like BHT and a cyclooxygenase inhibitor such as indomethacin to prevent ex vivo formation of prostaglandins.[4]
-
Centrifuge plasma samples to remove cells and platelets.
-
Store all samples at -80°C until analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
The following diagram outlines the solid-phase extraction workflow for isolating 20-OH-PGF2α from biological matrices.
Caption: Solid-Phase Extraction Workflow for 20-OH-PGF2α.
Step-by-Step SPE Protocol:
-
Thaw biological samples on ice.
-
To 500 µL of sample, add 10 µL of the IS working solution (PGF2α-d4).
-
Acidify the sample to a pH of 3-4 with 1% formic acid. This step is crucial for the efficient retention of the acidic prostaglandin on the C18 stationary phase.[3]
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane to remove non-polar lipids.
-
Elute the 20-OH-PGF2α and the internal standard with 1 mL of ethyl acetate or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Liquid Chromatography Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with a low percentage of mobile phase B, gradually increase to elute the analyte, followed by a high organic wash and re-equilibration. A typical gradient might be: 0-2 min, 20% B; 2-15 min, 20-80% B; 15-18 min, 80-95% B; 18-20 min, 95% B; 20.1-25 min, 20% B. |
Mass Spectrometry Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0-4.0 kV |
| Source Temperature | 120-150°C |
| Desolvation Temperature | 350-450°C |
| Gas Flow Rates | Optimize for specific instrument |
| MRM Transitions | See table below |
MRM Transitions for 20-OH-PGF2α and Internal Standard:
The precursor ion for 20-OH-PGF2α is expected to be [M-H]⁻ at m/z 369.2. Product ions are generated by collision-induced dissociation (CID), typically resulting in the loss of water and fragments of the carboxylic acid side chain. The MRM transitions for the internal standard PGF2α-d4 are well-established.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 20-OH-PGF2α (Quantifier) | 369.2 | 193.1 | 25-35 |
| 20-OH-PGF2α (Qualifier) | 369.2 | 333.2 | 15-25 |
| PGF2α-d4 (IS) | 357.2 | 197.1 | 25-35 |
Note: The product ions and collision energies for 20-OH-PGF2α are proposed based on the fragmentation patterns of similar prostaglandins and should be optimized for the specific instrument being used.
Data Analysis and Method Validation
Quantification
-
Integrate the peak areas of the analyte and the internal standard for all samples, calibration standards, and QC samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x or 1/x²) linear regression.
-
Determine the concentration of 20-OH-PGF2α in the unknown samples and QC samples from the calibration curve.
Method Validation
The analytical method should be validated according to relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: Assess the linearity of the calibration curve over the intended concentration range. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy (as % bias) and precision (as % coefficient of variation, CV) by analyzing QC samples at multiple concentrations. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification, LLOQ).
-
Selectivity and Specificity: Evaluate the absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the sensitive and specific quantification of 20-Hydroxy Prostaglandin F2α in biological matrices. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with the scientific rationale, will enable researchers to obtain high-quality, reproducible data. Proper method validation is crucial to ensure the reliability of the results for their intended application in research and drug development.
References
-
Welsh, T. N., Hubbard, S., Mitchell, C. M., Mesiano, S., Zarzycki, P. K., & Zakar, T. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins & Other Lipid Mediators, 83(4), 304–310. [Link]
-
Serhan, C. N. (n.d.). Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Fluids. The Serhan Laboratory. Retrieved from [Link]
-
Balgoma, D., et al. (2015). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research, 56(6), 1265-1274. [Link]
-
Gandhi, K., et al. (2018). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Chromatography B, 1081–1082, 1-10. [Link]
-
Zhang, X., et al. (2010). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. In Methods in Molecular Biology (Vol. 610, pp. 249-261). Humana Press. [Link]
-
Brotto, M., & Abreu, E. L. (2023). Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. In Methods in Molecular Biology (Vol. 2588, pp. 367-377). Humana, New York, NY. [Link]
-
Duffy, D. M., & Stouffer, R. L. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Endocrine, 35(2), 241-250. [Link]
-
Universidade de Lisboa. (2018). LC-MS/MS method development for anti-oxidative biomarkers. Repositório. [Link]
-
Golovko, M. Y., & Murphy, E. J. (2008). An improved LC-MS/MS procedure for brain prostanoid analysis using brain fixation with head-focused microwave irradiation and liquid-liquid extraction. Journal of lipid research, 49(4), 893–902. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthesis of prostaglandins. Arachidonic acid, released from... [Image]. Retrieved from [Link]
-
Shi, Y., et al. (2020). LC-MS/MS assay for the simultaneous quantitation of thromboxane B2 and prostaglandin E2 to evaluate cyclooxygenase inhibition in human whole blood. Journal of Applied Bioanalysis, 6(3), 131-144. [Link]
-
Franchi, A. M., et al. (1986). Prostaglandin synthesis from endogenous and exogenous arachidonic acid in the rat uterus. Effect of estradiol and progesterone. Prostaglandins, 32(6), 829-840. [Link]
-
Wikipedia. (2024, January 26). Prostaglandin F2alpha. [Link]
-
ResearchGate. (n.d.). -Detailed arachidonic acid pathway: synthesis of prostaglandins... [Image]. Retrieved from [Link]
-
Prasain, J. K. (2022, February 6). Tandem mass spectrometry analysis of prostaglandins and isoprostanes [PowerPoint slides]. University of Alabama at Birmingham. [Link]
-
Schwedhelm, E., et al. (2004). Urinary 8-iso-Prostaglandin F2α as a Risk Marker in Patients With Coronary Heart Disease. Circulation, 109(7), e84-e85. [Link]
Sources
- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of prostaglandin F2alpha from arachidonic acid and prostaglandin endoperoxides in the uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 7. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin synthesis from endogenous and exogenous arachidonic acid in the rat uterus. Effect of estradiol and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. allergolyon.fr [allergolyon.fr]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Solid phase extraction (SPE) methods for 20-Hydroxy prostaglandin F2alpha in urine
Application Note: High-Performance Solid Phase Extraction (SPE) Profiling of 20-Hydroxy Prostaglandin F2
Introduction & Biological Context
20-Hydroxy Prostaglandin F2
Clinical Significance:
While 8-iso-PGF2
Methodological Challenge:
Urine is a complex matrix containing high salt concentrations, pigments (urobilin), and glucuronidated conjugates. Direct analysis is impossible. This protocol utilizes Mixed-Mode Anion Exchange (MAX) SPE. This mechanism is chosen over standard C18 (hydrophobic interaction) because 20-OH PGF2
Analytical Workflow Diagram
The following diagram outlines the critical path from sample collection to data acquisition.
Figure 1: Step-by-step workflow for the extraction of 20-OH PGF2
Materials & Reagents
| Component | Specification | Purpose |
| Target Analyte | 20-Hydroxy Prostaglandin F2 | Primary measurement target. |
| Internal Standard | Prostaglandin F2 | Correction for recovery and matrix effects.[3] |
| SPE Cartridge | Oasis MAX (3cc, 60mg) or Strata-X-A | Mixed-mode Anion Exchange (Reverse Phase + Strong Anion Exchange). |
| Hydrolysis Base | 1.0 M Potassium Hydroxide (KOH) | Cleaves esterified/glucuronidated conjugates. |
| Neutralization Acid | 1.0 M Hydrochloric Acid (HCl) | Adjusts pH post-hydrolysis. |
| Elution Solvent | Methanol + 2% Formic Acid | Disrupts ionic bond on MAX resin to release analyte. |
| LC Mobile Phase | A: Water + 0.01% Acetic AcidB: Acetonitrile + 0.01% Acetic Acid | Chromatographic separation. |
Detailed Protocol
Step 1: Sample Pre-treatment (Hydrolysis)
Rationale: Prostaglandins in urine are rapidly glucuronidated. To measure total systemic production, hydrolysis is mandatory.
-
Thaw urine samples on ice. Vortex for 30 seconds.
-
Transfer 1.0 mL of urine into a glass centrifuge tube.
-
Add 10 µL of Internal Standard solution (PGF2
-d4, 100 ng/mL). -
Add 250 µL of 1.0 M KOH .
-
Incubate at 40°C for 30 minutes . (Avoid higher temps to prevent thermal degradation of the prostane ring).
-
Cool to room temperature.
-
Crucial Step: Adjust pH to 3.0 – 4.0 using 1.0 M HCl.
-
Why? Although we are using an Anion Exchange cartridge, we initially load at low pH to maximize hydrophobic retention on the resin backbone, or we can load at neutral pH. However, for MAX cartridges, loading at pH 3 ensures the acid is protonated (neutral) and binds via Reverse Phase first, or we can load at pH 7 (ionized) to bind via Anion Exchange immediately.
-
Optimized Approach for MAX:Dilute the hydrolyzed sample 1:1 with 5% NH4OH (pH > 8).
-
Correction: Wait. If we use MAX (Anion Exchange), the analyte must be negatively charged (deprotonated) to bind to the cationic sorbent. Therefore, the sample pH must be at least 2 units above the pKa (4.5) .
-
Revised Step 7: Adjust pH to ~8.0 - 9.0 using dilute NH4OH or buffer.
- (COO-) binds to the positively charged quaternary amine on the MAX resin.
-
Step 2: Solid Phase Extraction (SPE)
Cartridge: Waters Oasis MAX 3cc (60mg) or equivalent.
-
Conditioning:
-
Add 3 mL Methanol . Flow rate: 1 drop/sec.
-
Add 3 mL Water . Do not let the cartridge dry.
-
-
Loading:
-
Load the alkaline sample (pH ~9) onto the cartridge.
-
Flow rate: Slow (~1 mL/min) to allow ion-exchange interaction.
-
-
Washing (The "Clean-Up" Phase):
-
Wash 1: Add 3 mL of 5% NH4OH in Water .
-
Purpose: Removes proteins, salts, and neutral/basic interferences. The analyte remains bound by ionic interaction.
-
-
Wash 2: Add 3 mL of 100% Methanol .
-
Purpose: This is the "magic" step. Since the analyte is locked by ionic bonds, we can use 100% organic solvent to wash away all hydrophobic neutrals (fats, other lipids) that would normally co-elute on a C18 cartridge.
-
-
-
Elution:
-
Evaporation:
-
Evaporate the eluate to dryness under a stream of Nitrogen at 40°C .
-
Step 3: Reconstitution
-
Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20).
-
Vortex for 1 min and centrifuge at 10,000 x g for 5 min to remove particulates.
-
Transfer supernatant to an autosampler vial.
LC-MS/MS Analysis Parameters
Chromatography (UPLC/HPLC):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 45°C.
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: Linear gradient to 90% B
-
8-9 min: Hold 90% B
-
9-10 min: Re-equilibrate 20% B
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electrospray Ionization (ESI), Negative Mode .
-
Source Temp: 500°C.
-
MRM Transitions (Must be optimized per instrument):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 20-OH PGF2 | 369.5 [M-H]- | 325.5 (Loss of CO2) | 30 | 22 |
| Qualifier | 369.5 | 307.5 (Loss of H2O+CO2) | 30 | 28 |
| PGF2 | 357.5 | 197.1 | 30 | 25 |
Note: 20-OH PGF2
Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following parameters must be tested:
-
Extraction Recovery:
-
Spike blank urine with standard before extraction vs. after extraction.
-
Target Recovery: > 85% .
-
-
Matrix Effect (ME):
-
Compare signal of analyte spiked into extracted blank urine vs. pure solvent.
-
Acceptable ME: ± 15% . If suppression is high (>20%), increase the wash volume in Step 3 or use a more dilute reconstitution solvent.
-
-
Isomer Separation:
-
20-OH PGF2
may co-elute with other isomers (e.g., 19-OH PGF2 ). Ensure your LC gradient is shallow enough (1-2% change per minute) around the elution time to resolve these peaks.
-
References
-
Cayman Chemical.20-hydroxy Prostaglandin F2
Product Information & Biological Description. -
Morrow, J. D., et al. (1990). "Non-cyclooxygenase-derived prostanoids (F2-isoprostanes) are formed in vivo on phospholipids." Proceedings of the National Academy of Sciences, 87(23), 9383-9387.
isomer extraction). -
Waters Corporation. Oasis MAX Cartridge Instruction Manual for Acidic Drug Extraction. (Standard protocol basis for acidic lipid extraction).
-
Devereux, T.R., et al. (1987).[1] "Metabolism of prostaglandin PG-F2
by freshly isolated alveolar type II cells." Prostaglandins Leukot.[1][2][6] Med. 27, 43-52.[1][2] (Establishes 20-OH PGF2 as a specific metabolite).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PGF2alpha Inhibits 20alpha-HSD Expression by Suppressing CK1alpha-induced ERK and SP1 Activation in the Corpus Luteum of Pregnant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2alpha-induced expression of 20alpha-hydroxysteroid dehydrogenase involves the transcription factor NUR77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
Selecting the right ELISA kit for 20-Hydroxy prostaglandin F2alpha detection
Application Note: High-Specificity Detection Strategies for 20-Hydroxy Prostaglandin F2
Part 1: Executive Summary & Biochemical Context
The Specificity Challenge in Eicosanoid Analysis
20-Hydroxy Prostaglandin F2
Critical Advisory:
Researchers must distinguish 20-OH PGF2
-
PGF2
(Parent): The primary enzymatic product of COX-1/2. -
8-iso-PGF2
(Isoprostane): A marker of oxidative stress produced non-enzymatically. -
20-HETE: An arachidonic acid metabolite (not a prostaglandin) that is also
.[1][2]
Most commercial "PGF2
Part 2: Metabolic Pathway & Cross-Reactivity Map
To select the right assay, one must visualize the structural relationships. The diagram below illustrates the divergence of Arachidonic Acid metabolites and the potential for antibody cross-reactivity.
Figure 1: Eicosanoid lineage showing the derivation of 20-OH PGF2
Part 3: Critical Selection Criteria for ELISA Kits
Since a direct "20-OH PGF2
Antibody Specificity (The "Epitope Check")
-
Requirement: You need a Polyclonal Antibody raised against the PGF2
-BSA conjugate if you want broad detection, or a Monoclonal if you want to exclude the 20-OH metabolite. -
Selection Metric: Check the "Cross-Reactivity" table in the manufacturer's datasheet.
-
Ideal for 20-OH detection (if custom): >50% cross-reactivity with 20-OH PGF2
. -
Standard Commercial Kits (e.g., Cayman, Enzo): Typically show <1% cross-reactivity with 20-OH PGF2
. -
Action: If the kit shows <0.1% cross-reactivity with 20-OH PGF2
, you cannot use this kit to measure the metabolite. You must use LC-MS/MS.
-
Assay Format
-
Type: Competitive ELISA (essential for small lipids).
-
Sensitivity (LLOD): Must be < 10 pg/mL. Plasma levels of PGF2
metabolites are often in the low pg/mL range.
Matrix Compatibility
-
Urine: The primary matrix for 20-OH PGF2
excretion. -
Plasma: Requires purification. Direct assay is not recommended due to albumin binding of prostaglandins.
Part 4: Validated Sample Preparation Protocol
Principle: Prostaglandins are lipids.[3][4] In biological matrices (plasma/urine), they bind to proteins or are obscured by salts. Solid Phase Extraction (SPE) is mandatory for reliable quantification.
Materials Required:
-
C18 SPE Columns (e.g., 200 mg or 500 mg).
-
Solvents: Ethanol, Methanol, Ethyl Acetate, Acidified Water (pH 3.5).
-
Nitrogen Evaporator.
Step-by-Step Extraction Workflow:
-
Sample Acidification:
-
Take 1 mL of Urine or Plasma.
-
Adjust pH to 3.5 using 1N HCl. Reason: Protonates the carboxylic acid head group, making the lipid hydrophobic enough to bind the C18 column.
-
-
Column Conditioning:
-
Rinse SPE column with 2 mL Methanol.
-
Rinse with 2 mL pH 3.5 Ultrapure Water.
-
-
Loading:
-
Pass the acidified sample through the column (gravity flow or light vacuum).
-
-
Washing:
-
Wash with 2 mL Water (removes salts).
-
Wash with 2 mL 15% Ethanol/Water (removes polar impurities).
-
Critical Step: Ensure the column does not dry out completely between steps.
-
-
Elution:
-
Elute the Prostaglandins with 2 mL Ethyl Acetate (or Methyl Formate).
-
Note: Ethyl Acetate is preferred for PGF2
family extraction.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under a stream of Nitrogen gas.
-
Reconstitute in ELISA Buffer (usually supplied with the kit) immediately before the assay.
-
Part 5: Experimental Workflow (Diagram)
Figure 2: Standardized workflow for Prostaglandin extraction and quantification.
Part 6: Data Analysis & Validation
If you are attempting to validate a kit for 20-OH PGF2
Table 1: Validation Criteria for Prostaglandin ELISAs
| Parameter | Acceptance Criteria | Scientific Rationale |
| Linearity | Ensures the standard curve accurately predicts unknown concentrations. | |
| Recovery | 80% - 120% | Confirms that the matrix (urine/plasma) does not inhibit antibody binding after extraction. |
| Cross-Reactivity | Known & Documented | You must know if your antibody binds 20-HETE or 8-iso-PGF2 |
| Intra-Assay CV | < 10% | Consistency within the same plate. |
| Inter-Assay CV | < 15% | Consistency between different days/runs. |
Troubleshooting High Background:
-
Cause: Incomplete removal of lipids or proteins during SPE.
-
Solution: Perform a dual-wash step (Water then Hexane) before elution to remove neutral lipids.
Part 7: Summary Recommendation
-
For Specific 20-OH PGF2
Quantification:-
Gold Standard: Use LC-MS/MS. There is no commercial ELISA with sufficient specificity to distinguish 20-OH PGF2
from the parent PGF2 in a complex matrix. -
Protocol: Use the SPE extraction method described above, followed by Mass Spectrometry.
-
-
For General PGF2
Pathway Analysis:-
Select a PGF2
High Sensitivity ELISA Kit (e.g., from Cayman Chemical or Enzo Life Sciences). -
Be aware that these kits measure the sum of PGF2
and some metabolites, but usually have low cross-reactivity (<1%) with the 20-OH variant.
-
-
For 20-HETE Detection:
-
Do not confuse 20-OH PGF2
with 20-HETE. Specific ELISA kits do exist for 20-HETE. Ensure you are selecting the correct target based on the pathway (CYP4A vs. COX).
-
References
-
Miyata, N., et al. (2001). Renal catabolism of prostaglandin F2alpha by cytochrome P450 4A. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Enzo Life Sciences. (n.d.). Prostaglandin F2
ELISA Kit User Manual. Retrieved from [Link] -
National Institutes of Health (NIH). (2014). 20-HETE and Blood Pressure Regulation: Clinical Implications. PubMed. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Eicosanoid Core Laboratory Protocols: F2-Isoprostanes. Retrieved from [Link]
Sources
- 1. Cyclooxygenase-2 dependent metabolism of 20-HETE increases adiposity and adipocyte enlargement in mesenchymal stem cell-derived adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 4. 20-hydroxyeicosatetraenoic acid (20-HETE) is a pivotal endogenous ligand for TRPV1-mediated neurogenic inflammation in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Sample preparation for lipidomic analysis of 20-Hydroxy prostaglandin F2alpha
This Application Note is designed for researchers and analytical chemists focusing on the quantification of 20-Hydroxy Prostaglandin F2alpha (20-OH-PGF2α) . Unlike the widely monitored oxidative stress biomarker 8-iso-PGF2α, 20-OH-PGF2α is a specific metabolite formed via cytochrome P450 (CYP450) omega-oxidation of PGF2α.
This guide addresses the primary analytical challenges: isomeric separation (distinguishing 20-OH from 19-OH isomers) and trace-level quantification in complex biological matrices like urine and plasma.
Part 1: Strategic Overview & Biological Context
20-OH-PGF2α (MW 370.48 g/mol ) is an omega-oxidation product of Prostaglandin F2α. Its presence signifies specific CYP450 activity (primarily CYP4A and CYP4F isoforms) acting on prostaglandins, distinct from the cyclooxygenase (COX) pathway.
-
Biological Relevance: Elevated levels are associated with renal vasoconstriction, hypertension, and specific oxidative pathways in kidney tissue.
-
The Analytical Challenge: The molecule is isobaric with other hydroxylated PGF2α metabolites (e.g., 19-OH-PGF2α). Standard LC-MS/MS methods for PGF2α (MW 354) will not detect it; however, methods for "oxidized lipids" must be tuned specifically for the +16 Da mass shift and optimized to resolve positional isomers.
Part 2: Sample Preparation Protocol
The following protocol utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE). This is superior to standard C18 extraction for prostaglandins because it utilizes the carboxylic acid moiety of 20-OH-PGF2α to lock the analyte on the sorbent while washing away neutral interferences.
Materials & Reagents
-
Standards: 20-hydroxy Prostaglandin F2α (Cayman Chem #16530 or equiv).
-
Internal Standard (IS): PGF2α-d4 or 20-HETE-d6 (Surrogate). Note: A deuterated 20-OH-PGF2α is not widely available; PGF2α-d4 is the standard surrogate.
-
SPE Cartridges: Waters Oasis MAX (30 mg/1 cc) or Phenomenex Strata-X-A.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH).
Sample Pre-Treatment
A. Urine (Preferred Matrix)
-
Thaw urine samples on ice.
-
Centrifuge at 3,000 x g for 10 min to remove particulates.
-
Aliquot 1.0 mL of supernatant.
-
Spike IS: Add 10 µL of PGF2α-d4 (100 ng/mL).
-
Hydrolysis (Optional but Recommended): To measure total 20-OH-PGF2α (free + glucuronidated):
-
Add 250 µL of 2M NaOH.
-
Incubate at 60°C for 30 mins.
-
Cool and neutralize with 250 µL of 2M HCl.
-
Note: If measuring only free lipid, skip hydrolysis.
-
-
Dilution: Dilute 1:1 with 5% NH4OH in water (pH > 10). This ensures the carboxylic acid is deprotonated (COO-) to bind to the MAX cartridge.
-
Precipitation: Add 2.0 mL ice-cold Acetonitrile to 500 µL plasma. Vortex for 30s.
-
Centrifuge: 10,000 x g for 10 min at 4°C.
-
Supernatant: Transfer supernatant to a clean tube.
-
Dilution: Dilute with 8 mL of water (to reduce organic content <15%) and adjust pH to ~10 with NH4OH.
Solid Phase Extraction (MAX Protocol)
| Step | Solvent/Buffer | Volume | Purpose |
| 1. Condition | Methanol | 1 mL | Activate sorbent ligands. |
| 2. Equilibrate | Water | 1 mL | Prepare for aqueous sample. |
| 3. Load | Pre-treated Sample | ~2-3 mL | Bind analytes via anion exchange. |
| 4. Wash 1 | 5% NH4OH in Water | 1 mL | Remove proteins/neutrals; keep analyte ionized. |
| 5. Wash 2 | Methanol | 1 mL | Remove hydrophobic neutrals/bases. Analyte stays bound. |
| 6. Elute | 2% Formic Acid in Methanol | 2 x 500 µL | Acidify to protonate COOH and release analyte. |
| 7. Dry | Nitrogen Stream | ~30°C | Evaporate to dryness.[1] Do not overheat. |
| 8. Reconstitute | Water/ACN (80:20) | 100 µL | Ready for LC-MS/MS. |
Part 3: LC-MS/MS Methodology
Chromatographic Conditions
Separation of the 20-OH and 19-OH isomers is the critical quality attribute. A long, shallow gradient on a high-strength silica C18 column is required.
-
System: UHPLC (Agilent 1290, Waters Acquity, or Sciex Exion).
-
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Waters BEH C18.
-
Mobile Phase A: Water + 0.01% Acetic Acid (Acetic acid preserves negative mode sensitivity better than Formic).
-
Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.
-
Flow Rate: 0.35 mL/min.
-
Column Temp: 45°C.
Gradient Profile:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
8.0 min: 45% B (Shallow gradient for isomer separation)
-
10.0 min: 95% B (Wash)
-
12.0 min: 95% B
-
12.1 min: 10% B (Re-equilibration)
Mass Spectrometry (ESI Negative Mode)
Operate in Multiple Reaction Monitoring (MRM) mode.
-
Ion Source: ESI Negative (Electrospray).
-
Spray Voltage: -4500 V.
-
Source Temp: 500°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Notes |
| 20-OH-PGF2α | 369.2 | 325.2 | -25 | Loss of CO2 (Quantifier) |
| 20-OH-PGF2α | 369.2 | 307.2 | -30 | Loss of CO2 + H2O (Qualifier) |
| 20-OH-PGF2α | 369.2 | 163.1 | -35 | Characteristic Fragment |
| PGF2α-d4 (IS) | 357.2 | 197.1 | -28 | Standard PGF2α-d4 transition |
Expert Insight: The transition 369 -> 325 is generally the most abundant for hydroxylated prostaglandins in negative mode. The 369 -> 163 transition is highly specific but may be less sensitive.
Part 4: Workflow Visualization
The following diagram illustrates the critical decision points in the sample preparation workflow to ensure integrity of the lipid analytes.
Caption: Optimized Mixed-Mode Anion Exchange (MAX) workflow for extracting 20-OH-PGF2α from urine/plasma.
Part 5: Validation & Quality Control
To ensure Trustworthiness and Self-Validation of the protocol, implement the following checks:
-
Retention Time Locking: 20-OH-PGF2α usually elutes earlier than PGF2α due to the extra polar hydroxyl group. Ensure your gradient separates 20-OH-PGF2α (RT ~4.5 min) from 19-OH-PGF2α (RT ~4.8 min). Note: RTs are approximate and column-dependent.
-
Recovery Check: Spike a "Pre-Extraction" and "Post-Extraction" sample with the IS.
-
Calculation: (Area Pre / Area Post) x 100.[3]
-
Target recovery for MAX SPE: >85%.
-
-
Matrix Effects: Monitor the IS response in the sample vs. in pure solvent. A suppression of >20% indicates insufficient washing in the SPE step.
References
-
Morrow, J. D., et al. (1990). "Non-cyclooxygenase oxidative formation of a series of novel prostaglandins: analytical ramifications for measurement of eicosanoids." Analytical Biochemistry.
-
Fessel, J. P., et al. (2002). "Discovery of lipid peroxidation products formed in vivo with a substituted tetrahydrofuran ring (Isofurans)." Proceedings of the National Academy of Sciences.
-
Cayman Chemical. "20-hydroxy Prostaglandin F2alpha Product Information & Standards." CaymanChem.com.
-
Biotage. "Extraction of Prostaglandins from Biological Fluids using EVOLUTE EXPRESS ABN." Biotage Application Notes.
-
Phenomenex. "Analysis of Eicosanoids and Prostaglandins by LC-MS/MS using Kinetex C18." Phenomenex Applications.
Sources
GC-MS derivatization techniques for 20-Hydroxy prostaglandin F2alpha
Abstract
This technical guide details the protocol for the quantification of 20-hydroxy prostaglandin F2α (20-OH PGF2α) in biological matrices using Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS). Unlike standard prostaglandins, 20-OH PGF2α presents unique analytical challenges due to its high polarity (four hydroxyl groups) and low abundance. This protocol utilizes a two-step derivatization strategy—Pentafluorobenzyl (PFB) esterification followed by Trimethylsilyl (TMS) ether formation —to achieve femtomolar detection limits. The method is validated for metabolic profiling of CYP450
Introduction & Biological Significance
20-OH PGF2α (C20H34O6) is a specific metabolite produced via the
Analytical Challenge: The molecule contains one carboxyl group and four hydroxyl groups (C9, C11, C15, and C20).
-
Non-Volatile: The multiple hydroxyls make gas phase transfer impossible without derivatization.
-
Trace Levels: Circulating concentrations are often in the pg/mL range, requiring the signal enhancement provided by Electron Capture Negative Ionization (ECNI).
Derivatization Chemistry & Mechanism
To render 20-OH PGF2α amenable to GC-MS, we must block all polar hydrogens. We employ a "Hard-Soft" derivatization strategy.
Step 1: Carboxyl Protection (The "Antenna")
-
Reagent: Pentafluorobenzyl bromide (PFB-Br) + Diisopropylethylamine (DIPEA).
-
Mechanism: Nucleophilic substitution. The carboxylate attacks the benzylic carbon of PFB-Br, releasing bromide.
-
Purpose: The PFB moiety acts as an "electron antenna." In the NICI source, thermal electrons are captured by the highly electronegative fluorine ring, destabilizing the ester bond. The molecule dissociates to release the stable carboxylate anion [M-PFB]⁻ , concentrating the ion current into a single mass peak for maximum sensitivity.
Step 2: Hydroxyl Protection (The "Shield")
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
-
Mechanism: Silylation.[2][3][4] The active hydrogens on the four hydroxyl groups are replaced by trimethylsilyl (TMS) groups.[5]
-
Purpose: Increases volatility and thermal stability.[2] For 20-OH PGF2α, four TMS groups are added.
Reaction Pathway Diagram:
Figure 1: Two-step derivatization pathway converting 20-OH PGF2α into a volatile, electron-capturing derivative.
Experimental Protocol
Materials & Reagents
-
Standard: 20-hydroxy Prostaglandin F2α (Cayman Chem #16530).
-
Internal Standard (IS): PGF2α-d4 or 20-OH PGF2α-d4 (if available). Note: If specific d4 is unavailable, PGF2α-d4 is an acceptable surrogate for recovery tracking.
-
PFB-Br: 10% (v/v) in anhydrous acetonitrile.
-
DIPEA: 10% (v/v) in anhydrous acetonitrile.
-
BSTFA: containing 1% TMCS (catalyst).
-
Solvents: Hexane, Ethanol, Ethyl Acetate (HPLC Grade).
Sample Preparation (Solid Phase Extraction)
Self-Validating Step: Biological fluids contain interferences that quench ionization. SPE is mandatory.
-
Acidification: Adjust 1 mL plasma/urine to pH 3.0 using 1M HCl.
-
Spike IS: Add 1 ng of deuterated Internal Standard. Equilibrate for 15 min.
-
SPE Loading: Use C18 or Oasis HLB cartridges.
-
Condition: 2 mL Methanol -> 2 mL Water (pH 3).
-
Load Sample.
-
Wash: 2 mL Water (pH 3) -> 2 mL 15% Ethanol (removes polar impurities).
-
Elute: 2 mL Ethyl Acetate.
-
-
Drying: Evaporate eluate to dryness under Nitrogen stream at 35°C.
Derivatization Workflow
| Step | Action | Critical Parameter |
| 1. Esterification | Add 40 µL 10% PFB-Br and 20 µL 10% DIPEA . Vortex. | Anhydrous conditions. Moisture inhibits esterification. |
| Incubation | Heat at 60°C for 30 mins . | Cap vials tightly to prevent solvent loss. |
| Drying | Evaporate reagents under Nitrogen. | Remove all excess PFB-Br to prevent source contamination. |
| 2. Silylation | Add 25 µL BSTFA and 5 µL Pyridine . | Pyridine acts as an acid scavenger and catalyst. |
| Incubation | Heat at 60°C for 30 mins . | Ensure complete silylation of all 4 hydroxyls. |
| Injection | Inject directly or dilute with anhydrous Hexane. | Do not use protic solvents (MeOH/Water) or derivative will hydrolyze. |
GC-MS Analysis Parameters
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS. Ionization Mode: NICI (Negative Ion Chemical Ionization).[6] Reagent Gas: Methane (40%) or Ammonia (Preferred for cleaner background).
GC Conditions:
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless, 280°C.
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C (hold 5 min).
-
Rationale: Slow ramp at the end separates the 20-OH metabolite from the abundant PGF2α parent.
-
Mass Spectrometry (SIM Mode): We monitor the carboxylate anion formed by the loss of the PFB group [M - 181]⁻.
| Analyte | Derivative MW | Target Ion (m/z) | Type |
| 20-OH PGF2α | 838 | 657 | Quantifier |
| PGF2α-d4 (IS) | 755 | 573 | Internal Std |
| PGF2α (Parent) | 751 | 569 | Monitor |
Calculation for 20-OH PGF2α Target Ion: MW (Acid) = 370.[7] Derivative = PFB Ester (+180) + 4xTMS (+288) = 838. NICI Ionization = Loss of PFB radical (C7H2F5•, mass 181). Observed Mass = 838 - 181 = 657.
Data Analysis & Troubleshooting
Chromatographic Logic
Because 20-OH PGF2α is more polar than PGF2α (due to the extra hydroxyl), even after derivatization, it typically elutes after PGF2α on a non-polar (5% phenyl) column.
Analytical Workflow Diagram:
Figure 2: Step-by-step analytical workflow for quantification.
Self-Validating Checks (Troubleshooting)
-
Incomplete Silylation: If you observe peaks at m/z 585 (Tri-TMS) instead of 657, your silylation reagents are wet or expired. Action: Use fresh BSTFA and dry pyridine.
-
Low Sensitivity: If the IS (m/z 573) signal is low, the PFB reaction failed. Action: Check the PFB-Br quality (it degrades to purple/brown; should be clear/yellow) and ensure the evaporation step removed all excess reagent (excess PFB-Br suppresses ionization).
-
Peak Tailing: Indicates active sites in the GC liner. Action: Replace liner and clip column.
References
-
Ferretti, A., & Flanagan, V. P. (1998). Mass spectral characterization of the PFB-TMS derivatives of isomeric F2-isoprostanes. Journal of the American Society for Mass Spectrometry, 9(1), 104–107. Link
-
Leis, H. J., et al. (1987).[8] Measurement of prostaglandins, thromboxanes and hydroxy fatty acids by stable isotope dilution gas chromatography/mass spectrometry.[8] Biomedical & Environmental Mass Spectrometry, 14(11), 617-621.[8] Link
-
Morrow, J. D., & Roberts, L. J. (1994). Mass spectrometry of prostanoids: F2-isoprostanes produced by non-cyclooxygenase free radical-catalyzed mechanism. Methods in Enzymology, 233, 163-174. Link
-
Schweer, H., et al. (1994). Gas chromatography-mass spectrometry of prostaglandins and related compounds. Journal of Chromatography B, 659(1-2), 163-174. Link
-
Cayman Chemical. (2023). 20-hydroxy Prostaglandin F2α Product Information. Cayman Chemical Product Data Sheet. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. 20-hydroxy-PGF2alpha | C20H34O6 | CID 5283040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Measurement of prostaglandins, thromboxanes and hydroxy fatty acids by stable isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring 20-Hydroxy prostaglandin F2alpha in rat plasma samples
Application Note: Quantitative Analysis of 20-Hydroxy Prostaglandin F2
Abstract
This guide details the protocol for the extraction and quantification of 20-Hydroxy Prostaglandin F2
Introduction & Biological Context
20-OH-PGF2
-
Biosynthesis : PGF2
undergoes -hydroxylation by CYP450 enzymes (primarily CYP4F2 and CYP4A11 in humans; CYP4F1/4 in rats) to form 20-OH-PGF2 .[1] -
Differentiation : It is crucial to distinguish this analyte from 20-HETE (20-Hydroxy-eicosatetraenoic acid). 20-HETE is derived directly from Arachidonic Acid, whereas 20-OH-PGF2
is a secondary metabolite of PGF2 . -
Clinical Relevance : Elevated levels are observed in oxidative stress conditions and specific renal pathologies. It serves as a marker for PGF2
clearance and CYP450 activity.
Sample Collection & Preparation (Critical Step)
The integrity of prostaglandin data is determined at the moment of sample collection. Prostaglandins are rapidly generated ex vivo by platelet activation and COX activity during blood draw.
Reagents Required:
-
Indomethacin : COX inhibitor (prevents artificial PG synthesis).
-
BHT (Butylated hydroxytoluene) : Antioxidant (prevents oxidative degradation).
-
EDTA : Anticoagulant.
Protocol:
-
Preparation of Collection Tubes : Pre-cool EDTA tubes on ice. Add Indomethacin (final conc. 10
M) and BHT (final conc. 20 M) to the tubes before blood collection. -
Blood Draw : Collect rat blood via cardiac puncture or tail vein directly into the pre-treated, chilled tubes.
-
Separation : Centrifuge immediately at 2,000 x g for 10 minutes at 4°C.
-
Storage : Transfer plasma to cryovials. Snap freeze in liquid nitrogen. Store at -80°C. Do not subject to repeated freeze-thaw cycles.
Extraction Protocol (Solid Phase Extraction)
Liquid-Liquid Extraction (LLE) is possible, but SPE provides cleaner baselines for low-abundance metabolites.
Materials:
-
Internal Standard (IS) : PGF2
-d4 (Preferred surrogate if 20-OH-PGF2 -d4 is unavailable). -
Cartridges : Waters Oasis HLB (30 mg) or Strata-X.
Step-by-Step Workflow:
-
Thawing : Thaw plasma (200
L) on ice. -
Spiking : Add 10
L of Internal Standard (100 ng/mL PGF2 -d4). Vortex. -
Acidification : Add 200
L of 0.1% Formic Acid (pH ~3.0) to protonate the carboxylic acid groups, enhancing retention on the SPE column. -
Conditioning :
-
Wash cartridge with 1 mL Methanol.
-
Equilibrate with 1 mL Water (0.1% Formic Acid).
-
-
Loading : Load the acidified plasma sample onto the cartridge (gravity flow or low vacuum).
-
Washing :
-
Wash 1: 1 mL 5% Methanol in Water (removes salts/proteins).
-
Wash 2: 1 mL Hexane (optional, removes neutral lipids).
-
-
Elution : Elute with 1 mL Ethyl Acetate or Methanol . (Ethyl Acetate is often preferred for prostaglandins).
-
Drying : Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at 35°C.
-
Reconstitution : Reconstitute in 100
L of Mobile Phase A/B (50:50). Vortex for 30s and transfer to an autosampler vial.
LC-MS/MS Methodology
Instrument : Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+ or Waters Xevo TQ-XS). Mode : Negative Electrospray Ionization (ESI-).
Chromatography (HPLC/UPLC):
-
Column : C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7
m, 2.1 x 100 mm). -
Mobile Phase A : Water + 0.01% Acetic Acid (Acetic acid aids negative mode ionization better than Formic acid for PGs).
-
Mobile Phase B : Acetonitrile + 0.01% Acetic Acid.
-
Flow Rate : 0.3 - 0.4 mL/min.
-
Gradient :
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 90% B
-
8-10 min: Hold 90% B
-
10.1 min: Re-equilibrate 10% B
-
Mass Spectrometry Parameters (MRM):
-
Source Temp : 500°C
-
Ion Spray Voltage : -4500 V
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| 20-OH-PGF2 | 369.5 [M-H]- | 307.2 | -30 | Loss of CO2 + H2O |
| 20-OH-PGF2 | 369.5 | 325.2 | -25 | Loss of CO2 |
| PGF2 | 357.5 | 197.1 | -28 | Standard transition |
Note: Transitions should be optimized by infusing the pure standard (Cayman Chemical Item No. 16950).
Data Visualization & Logic
Figure 1: Metabolic Pathway of PGF2
This diagram illustrates the specific formation of 20-OH-PGF2
Caption: CYP450-mediated
Figure 2: Sample Preparation Workflow
A self-validating workflow to ensure reproducibility.
Caption: Step-by-step SPE extraction and LC-MS/MS workflow for consistent quantification.
Validation & Quality Control
To ensure Trustworthiness , the assay must pass the following criteria:
-
Linearity : Calibration curve (0.05 – 50 ng/mL) must have
. -
Recovery : Spike plasma with known amounts of 20-OH-PGF2
pre-extraction. Recovery should be 85-115%. -
Matrix Effect : Compare the peak area of post-extraction spiked samples vs. neat solvent standards. Significant suppression (<80%) requires improved SPE washing or use of a stable isotope-labeled standard (20-OH-PGF2
-d4 if custom synthesized, otherwise PGF2 -d4).
References
-
Devereux, T.R., et al. (1987). Metabolism of prostaglandin PG-F2
by freshly isolated alveolar type II cells. Prostaglandins Leukot.[3] Med. Retrieved from [Link] -
National Institutes of Health (NIH) - PubChem . 20-hydroxy-PGF2alpha Compound Summary. Retrieved from [Link]
-
Mihm, M.J., et al. (2001). Measurement of 8-iso-PGF2alpha in heart tissue. (Methodological reference for PGF2a-like extraction). Retrieved from [Link]
Sources
Application Note: High-Fidelity Immunolocalization of 20-Hydroxy Prostaglandin F2alpha
This Application Note is structured to address the specific challenges of immunolocalizing 20-Hydroxy Prostaglandin F2alpha (20-OH-PGF2a) , a lipid metabolite. Unlike protein targets, small lipid molecules require specialized fixation chemistry to prevent extraction during processing.
Executive Summary & Biological Context
20-Hydroxy Prostaglandin F2alpha (20-OH-PGF2a) is a bioactive lipid metabolite formed by the omega-oxidation of Prostaglandin F2a (PGF2a), mediated primarily by Cytochrome P450 (CYP) 4A and 4F isoforms. Unlike its precursor PGF2a, which is a potent vasoconstrictor via the FP receptor, 20-OH-PGF2a is often associated with oxidative stress and specific renal or vascular signaling pathways.
The Challenge: The "Lipid Solubility" Problem
Standard IHC protocols (Formalin-Fixed Paraffin-Embedded - FFPE) are unsuitable for 20-OH-PGF2a localization for two reasons:
-
Extraction: The organic solvents (xylene, ethanol) used in dehydration and clearing dissolve and wash away lipid metabolites.
-
Lack of Fixation: Aldehydes (formalin/PFA) crosslink primary amines (proteins). Prostaglandins lack primary amines; they possess a carboxyl group. Without specific crosslinking, they remain soluble and diffuse away even in frozen sections.
The Solution: This protocol utilizes Carbodiimide (EDC) Fixation to covalently anchor the carboxyl group of 20-OH-PGF2a to the amino groups of the tissue matrix, preventing extraction.
Biosynthetic Pathway & Targeting Strategy
To fully characterize the 20-OH-PGF2a axis, researchers should consider a "Triangulation Strategy":
-
Direct Target: 20-OH-PGF2a (Requires EDC fixation).
-
Enzymatic Proxy: CYP4A/CYP4F (The synthases).
-
Receptor Target: PTGFR (FP Receptor).
Figure 1: Biosynthetic pathway of 20-OH-PGF2a. Successful localization often requires validating the presence of the upstream synthase (CYP4A/4F).
Protocol A: Direct Immunolocalization (The "EDC" Method)
Use this protocol if you possess a specific antibody raised against a 20-OH-PGF2a hapten.
Critical Reagents
-
Fixative: 4% Paraformaldehyde (PFA) + 0.5% 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in PBS.
-
Tissue Type: Fresh Frozen (Cryostat). Do not use Paraffin.
Step-by-Step Procedure
Step 1: Tissue Preparation (Perfusion)
-
Anesthetize the animal.
-
Perfuse transcardially with ice-cold saline (0.9% NaCl) to clear blood (1–2 min).
-
Switch to Ice-Cold Fixative (4% PFA + 0.5% EDC) . Perfuse for 10–15 minutes.
-
Note: EDC is moisture-sensitive. Add it to the PFA solution immediately before use.
-
-
Harvest tissue and post-fix by immersion in the same fixative for 2 hours at 4°C . Do not over-fix (>4 hours) as antigenicity may decrease.
Step 2: Cryoprotection & Sectioning [4]
-
Wash tissue 3x in PBS.
-
Incubate in 30% Sucrose in PBS at 4°C until the tissue sinks (overnight).
-
Embed in OCT compound and snap-freeze in isopentane cooled by liquid nitrogen.
-
Cut 10–12 µm sections on a cryostat (-20°C) and mount on Superfrost Plus slides.
-
Air dry slides for 30 minutes at room temperature (RT) to improve adhesion.
Step 3: Staining Workflow
-
Rehydration: Wash slides 2x 5 min in PBS.
-
Permeabilization: Incubate in PBS + 0.1% Saponin for 15 minutes.
-
Why Saponin? Triton X-100 is a harsh detergent that strips lipids. Saponin interacts with cholesterol but is generally gentler on other lipid structures.
-
-
Blocking: Incubate in PBS + 0.1% Saponin + 5% Normal Serum (from secondary antibody host) for 1 hour at RT.
-
Primary Antibody: Incubate with Anti-20-OH-PGF2a antibody (diluted in blocking buffer) overnight at 4°C .
-
Washing: Wash 3x 10 min in PBS + 0.05% Saponin.
-
Secondary Antibody: Incubate with Fluorophore-conjugated secondary (e.g., Alexa Fluor 488) for 1 hour at RT in the dark.
-
Mounting: Wash 3x 10 min in PBS. Mount with DAPI-containing aqueous mounting medium (e.g., Fluoromount-G). Do not use xylene-based mounting media.
Protocol B: The "Enzymatic Proxy" (CYP4A/4F Staining)
Use this protocol to validate the capacity of the tissue to synthesize 20-OH-PGF2a. This is the industry standard when specific lipid antibodies are unavailable or unreliable.
Target Selection
-
Rodents: Anti-CYP4A12 (20-HETE synthase, often cross-reactive for PGF2a omega-oxidation).
-
Humans: Anti-CYP4A11 or Anti-CYP4F2.
Procedure (Standard IHC)
-
Fixation: 4% PFA (Perfusion or Immersion).[4]
-
Sectioning: FFPE is acceptable for these protein targets, but Frozen is preferred to match the lipid protocol.
-
Antigen Retrieval (If FFPE): Heat-induced epitope retrieval (HIER) in Citrate Buffer (pH 6.0) is usually required for CYP enzymes.
-
Staining: Standard ABC or Immunofluorescence protocol.
-
Interpretation: Co-localization of CYP4A/4F with the FP receptor (PTGFR) strongly suggests functional autocrine/paracrine signaling of 20-OH-PGF2a.
Data Presentation & Troubleshooting
Summary of Critical Parameters
| Parameter | Lipid Target (20-OH-PGF2a) | Protein Proxy (CYP4A/4F) |
| Fixative | 4% PFA + 0.5% EDC | 4% PFA |
| Tissue State | Frozen Only | Frozen or FFPE |
| Permeabilization | Saponin (Gentle) | Triton X-100 (Robust) |
| Mounting | Aqueous (No solvents) | Aqueous or Xylene-based |
| Major Risk | Lipid extraction by ethanol/xylene | Epitope masking (requires HIER) |
Troubleshooting Guide
-
No Signal:
-
High Background:
-
Lipids can be "sticky." Increase blocking serum to 10%.
-
Ensure the primary antibody was pre-adsorbed against the protein carrier (e.g., BSA/KLH) used to generate the immunogen.
-
References
-
Mechanism of Omega-Oxidation: Powell, W. S., et al. "Metabolism of prostaglandins by human neutrophils and eosinophils." Journal of Biological Chemistry (1995). Link
-
EDC Fixation for Lipids: McFadden, K. D., et al. "Carbodiimide fixation for immunohistochemistry: observations on the fixation of polypeptide hormones." Experientia (1971).[7] Link
-
CYP450 Localization: Roman, R. J. "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews (2002). Link
-
Lipid IHC Methodology: Echelon Biosciences. "Lipid Immunostaining: Fixation and Permeabilization."[5][8] Link
Sources
- 1. PGF2alpha Inhibits 20alpha-HSD Expression by Suppressing CK1alpha-induced ERK and SP1 Activation in the Corpus Luteum of Pregnant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fixation Strategies and Formulations | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. IHC on Frozen Tissue | Proteintech Group [ptglab.com]
- 5. Lipid Immunostaining: Part 2 - Echelon Biosciences [echelon-inc.com]
- 6. mab3d-atlas.com [mab3d-atlas.com]
- 7. Carbodiimide fixation for immunohistochemistry: observations on the fixation of polypeptide hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid Immunostaining - Echelon Biosciences [echelon-inc.com]
Application Note: Quantitative Analysis of 20-Hydroxy Prostaglandin F2α in Biological Matrices Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note provides a comprehensive and detailed protocol for the accurate and precise quantification of 20-Hydroxy Prostaglandin F2α (20-HETE) in biological samples such as plasma and tissue homogenates. The method leverages the unparalleled specificity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of a stable isotope-labeled internal standard, 20-HETE-d6. The inclusion of a deuterated internal standard is critical for correcting analytical variability, including sample loss during extraction and matrix-induced ion suppression, thereby ensuring the highest degree of data integrity.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals investigating the role of this important lipid mediator in various physiological and pathological processes.
Introduction: The Significance of 20-HETE and the Imperative for Accurate Quantification
20-Hydroxyeicosatetraenoic acid (20-HETE) is a biologically active metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F subfamilies.[4] It is a potent signaling molecule primarily involved in the regulation of vascular tone, making it a key player in blood pressure regulation and cerebral blood flow.[5][6][7] Emerging evidence also implicates 20-HETE in angiogenesis, inflammation, and the pathophysiology of conditions such as ischemic stroke and cancer.[7][8][9] Given its low physiological concentrations and potent activity, the ability to accurately and reliably measure 20-HETE levels in complex biological matrices is paramount for elucidating its function and exploring its potential as a therapeutic target or biomarker.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules like 20-HETE due to its high sensitivity and selectivity.[1][8][10] However, the inherent complexity of biological samples (e.g., plasma, tissue homogenates) can introduce significant analytical challenges, including matrix effects (ion suppression or enhancement) and analyte loss during sample preparation.[2][11]
To overcome these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed.[1] This is achieved by spiking a known amount of a stable isotope-labeled internal standard into the sample at the earliest stage of preparation. For 20-HETE analysis, the ideal internal standard is 20-HETE-d6, a deuterated analog containing six deuterium atoms.[5][12] Because 20-HETE-d6 is chemically and physically almost identical to the endogenous 20-HETE, it experiences the same extraction recovery, chromatographic retention, and ionization response.[13] Any variations affecting the analyte will be mirrored by the internal standard, allowing for a highly accurate and precise quantification based on the ratio of their respective signals in the mass spectrometer.[1][3]
This document provides a detailed, field-proven methodology for the robust analysis of 20-HETE, emphasizing the critical role of the deuterated internal standard in achieving reliable and defensible results.
Materials and Reagents
2.1. Standards and Chemicals
-
20-Hydroxy Prostaglandin F2α (20-HETE) standard (Cayman Chemical, Item No. 90030 or equivalent)
-
20-HETE-d6 internal standard (Cayman Chemical, Item No. 390032 or equivalent)[5][12]
-
LC-MS grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (FA), ≥98% purity
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Indomethacin (cyclooxygenase inhibitor)
-
Butylated hydroxytoluene (BHT) (antioxidant)
2.2. Consumables and Equipment
-
Solid-Phase Extraction (SPE) cartridges: C18, 500 mg (e.g., Bond Elut C18, Agilent or Sep-Pak C18, Waters)
-
Glass test tubes and vials
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Experimental Protocols
Sample Collection and Handling (A Critical First Step)
The fidelity of 20-HETE quantification begins with meticulous sample handling to prevent ex-vivo formation of eicosanoids.
-
Blood Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately add a cyclooxygenase inhibitor like indomethacin (final concentration 10-15 µM).[14] Place samples on ice immediately.
-
Plasma Preparation: Centrifuge the blood at 1,000 x g for 10 minutes at 4°C. Transfer the plasma to a clean tube.
-
Tissue Collection: Upon collection, immediately snap-freeze tissues in liquid nitrogen to halt enzymatic activity.[15]
-
Storage: Store all plasma and tissue samples at -80°C until analysis to prevent degradation.[15][16]
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 20-HETE and 20-HETE-d6 in ethanol. Store at -20°C or -80°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of 20-HETE by serially diluting the primary stock solution in an appropriate solvent (e.g., 50:50 methanol:water). These will be used to create the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of 20-HETE-d6 at a fixed concentration (e.g., 50 ng/mL) in ethanol.[10] This solution will be added to all samples, calibrators, and quality controls.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of 20-HETE from plasma. For tissue samples, first homogenize the tissue in a suitable buffer containing an antioxidant like BHT.[10]
-
Sample Thawing and Spiking: Thaw plasma samples on ice. To 0.5 mL of plasma in a glass tube, add a precise volume (e.g., 10 µL) of the 20-HETE-d6 internal standard working solution.[4][9] Vortex briefly.
-
Acidification: Acidify the sample to a pH of approximately 3.5-4.0 with 2M hydrochloric acid or 10% acetic acid.[4][14] This step is crucial for the efficient retention of the acidic 20-HETE molecule on the C18 sorbent.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of deionized water.[14][15] Do not allow the cartridge to dry out.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge. A slow flow rate of approximately 0.5-1 mL/minute is recommended to ensure optimal binding.[14]
-
Washing: Wash the cartridge to remove interfering polar compounds.
-
Elution: Elute the 20-HETE and 20-HETE-d6 from the cartridge with 5 mL of ethyl acetate or methyl formate into a clean glass tube.[14][15]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.[6]
Diagram: Solid-Phase Extraction Workflow for 20-HETE Analysis
Caption: Workflow for the extraction of 20-HETE from biological samples.
LC-MS/MS Analysis
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Provides excellent retention and separation for lipids like 20-HETE. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode or better peak shape in negative ion mode. |
| Mobile Phase B | Acetonitrile/Methanol (90:10) with 0.1% Formic Acid | Strong organic solvent for efficient elution of hydrophobic analytes. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical UHPLC columns, balancing speed and efficiency. |
| Gradient | Start at 40-50% B, ramp to 95-100% B over several minutes | Gradient elution is necessary to separate 20-HETE from other endogenous lipids.[10][17] |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[10] |
| Injection Vol. | 5 - 10 µL | Balances sensitivity with potential for column overload. |
Table 2: Mass Spectrometry Parameters (Negative Ion Mode)
| Parameter | Analyte | Setting | Rationale |
| Ionization Mode | - | Electrospray Ionization (ESI), Negative | ESI is standard for LC-MS. The carboxylic acid group on 20-HETE readily forms a [M-H]⁻ ion.[4][10] |
| Scan Mode | - | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[18] |
| Precursor Ion (Q1) | 20-HETE | m/z 319.2 | Represents the deprotonated molecule [M-H]⁻.[19] |
| 20-HETE-d6 | m/z 325.2 | Represents the deprotonated deuterated molecule [M-H+6D]⁻.[5] | |
| Product Ion (Q3) | 20-HETE | m/z 275.1 | A characteristic fragment ion used for quantification.[19] |
| 20-HETE-d6 | m/z 281.1 | The corresponding fragment for the deuterated standard. | |
| Collision Energy | - | Optimize experimentally | The voltage required to produce the optimal abundance of the product ion. |
| Dwell Time | - | ~100 ms | The time spent monitoring each MRM transition. |
Note: The exact m/z values may vary slightly depending on instrument calibration. It is essential to optimize these transitions by infusing the pure standards.
Data Analysis and Interpretation
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the 20-HETE standard to the peak area of the 20-HETE-d6 internal standard against the known concentration of the 20-HETE standard. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of 20-HETE in the unknown biological samples by calculating their peak area ratios (Analyte/Internal Standard) and interpolating the concentration from the calibration curve.
-
Data Validation: The use of the deuterated internal standard inherently validates the method's robustness.[1] Consistent retention times and peak shapes between the analyte and the internal standard across all samples confirm their co-elution and similar behavior during the analysis, which is a hallmark of a reliable method.[13]
Diagram: The Role of the Deuterated Internal Standard
Caption: The internal standard corrects for losses and matrix effects.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of 20-HETE in biological matrices. The cornerstone of this protocol is the proper use of the deuterated internal standard, 20-HETE-d6, which is indispensable for mitigating analytical variability and ensuring the highest levels of accuracy and precision.[1] By following this comprehensive guide, researchers can generate high-quality, defensible data, enabling further insights into the complex role of 20-HETE in health and disease.
References
-
Resolve BioSciences. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Odo, I. U. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Engineering and General Science. Retrieved from [Link]
-
Resolve BioSciences. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
Ma, Y. F., et al. (1998). Fluorescent HPLC assay for 20-HETE and other P-450 metabolites of arachidonic acid. American Journal of Physiology-Renal Physiology. Retrieved from [Link]
-
Barden, A. E., et al. (2024). 20-HETE, Blood Pressure, and Vascular Stiffness in Young Adults. Hypertension. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) HPLC purifi cation of 19-and 20-HETE, detection at 210 nm, fl ow.... Retrieved from [Link]
-
Christie, W. W. (2019, July 23). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. Retrieved from [Link]
-
Al-Dhaheri, M., et al. (2013). Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential. Taylor & Francis Online. Retrieved from [Link]
-
Eid, S., et al. (2014). UHPLC-MS/MS Analysis of Arachidonic Acid and 10 of Its Major Cytochrome P450 Metabolites as Free Acids in. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. Retrieved from [Link]
-
SCIEX. (n.d.). Analysis of Prostaglandin Isomers using the SelexION® Device. Retrieved from [Link]
-
Yang, G., et al. (2018). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Chromatography B. Retrieved from [Link]
-
Chen, Y., et al. (2018). CYP4A/20-HETE regulates ischemia-induced neovascularization via its actions on endothelial progenitor and preexisting endothelial cells. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]
-
Rodrigues, M. (2016). LC-MS/MS method development for anti-oxidative biomarkers. ULisboa Repository. Retrieved from [Link]
-
Stocco, C., et al. (2000). Prostaglandin F2alpha-induced expression of 20alpha-hydroxysteroid dehydrogenase involves the transcription factor NUR77. Journal of Biological Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 20-HETE-d6. PubChem Compound Database. Retrieved from [Link]
-
Unknown. (2022, February 6). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. SlidePlayer. Retrieved from [Link]
-
McClain, J. L., et al. (2015). 20-HETE Contributes to Ischemia-induced Angiogenesis. Angiogenesis. Retrieved from [Link]
-
Polara, R., et al. (2009). Elevated production of 20-HETE in the cerebral vasculature contributes to severity of ischemic stroke and oxidative stress in spontaneously hypertensive rats. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Triple quadrupole mass spectrometer – Knowledge and References. Retrieved from [Link]
-
Ohio State University. (n.d.). Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay. Retrieved from [Link]
-
Li, Y., et al. (2023). PGF2alpha Inhibits 20alpha-HSD Expression by Suppressing CK1alpha-induced ERK and SP1 Activation in the Corpus Luteum of Pregnant Mice. Reproductive Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Prostaglandin F2alpha. Retrieved from [Link]
-
BioTechBay. (2024, June 21). What are PGF2α agonists and how do they work?. Retrieved from [Link]
-
Acosta, T. J., et al. (2009). Prostaglandin F2alpha Stimulates 11Beta-Hydroxysteroid Dehydrogenase 1 Enzyme Bioactivity and Protein Expression in Bovine Endometrial Stromal Cells. Biology of Reproduction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. caymanchem.com [caymanchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Elevated production of 20-HETE in the cerebral vasculature contributes to severity of ischemic stroke and oxidative stress in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 20-HETE Contributes to Ischemia-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. youtube.com [youtube.com]
- 12. thomassci.com [thomassci.com]
- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 14. arborassays.com [arborassays.com]
- 15. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 16. lipidmaps.org [lipidmaps.org]
- 17. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 19. researchgate.net [researchgate.net]
Application Note: High-Throughput Targeted Lipidomics for 20-Hydroxy Prostaglandin F2
Executive Summary & Biological Context
20-Hydroxy Prostaglandin F2
The Challenge:
Quantifying 20-OH-PGF2
-
Structural Isomerism: It shares a molecular weight and similar fragmentation patterns with other hydroxylated prostaglandins.
-
Low Abundance: Physiological levels are typically in the pg/mL range.
-
Lack of Specific Immunoassays: Unlike PGF2
, there are no commercially available, highly specific ELISA kits for 20-OH-PGF2 that do not cross-react significantly with the parent molecule.
The Solution: This Application Note details a High-Throughput Targeted Lipidomics workflow. By utilizing 96-well plate automated Solid Phase Extraction (SPE) coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), researchers can achieve the specificity of mass spectrometry with the throughput required for drug discovery and large-scale clinical studies.
Biological Pathway & Mechanism[2]
The following diagram illustrates the enzymatic formation of 20-OH-PGF2
Figure 1: Biosynthetic pathway of 20-OH-PGF2
High-Throughput Workflow Overview
To process hundreds of samples per day, the traditional manual liquid-liquid extraction (LLE) is replaced by automated 96-well Solid Phase Extraction (SPE).
| Stage | Method | Throughput Potential |
| Sample Prep | Automated 96-well SPE (HLB or C18) | 96 samples / 45 mins |
| Separation | UPLC (1.7 | 5 mins / sample |
| Detection | Triple Quadrupole MS/MS (ESI-) | Simultaneous MRM |
| Analysis | Auto-integration (TargetLynx/MultiQuant) | Batch processing |
Detailed Protocol: Automated Sample Preparation
Objective: Isolate 20-OH-PGF2
Materials
-
Plate: Waters Oasis HLB 96-well
Elution Plate (30 mg) or equivalent polymeric reversed-phase plate. -
Internal Standard (IS): d4-PGF2
(Note: d4-20-OH-PGF2 is preferred if custom synthesized; otherwise, d4-PGF2 serves as a surrogate). -
Buffers:
-
Wash 1: 5% Methanol in Water (0.1% Formic Acid).
-
Elution Solvent: Acetonitrile:Methanol (90:10 v/v).
-
Step-by-Step Procedure
-
Sample Pre-treatment:
-
Thaw plasma/urine samples on ice.
-
Add 100
L of sample to a deep-well mixing plate. -
Add 10
L of Internal Standard solution (100 ng/mL d4-PGF2 ). -
Add 300
L of acidified water (pH 3.0 with Formic Acid) to protonate the carboxylic acid groups, ensuring binding to the SPE sorbent. -
Vortex for 30 seconds.
-
-
SPE Conditioning (Automated):
-
Condition plate with 200
L Methanol. -
Equilibrate with 200
L Water (pH 3.0).
-
-
Loading:
-
Load the entire pre-treated sample (~410
L) onto the SPE plate. -
Apply low vacuum/pressure (approx. 2 psi) to flow at 1 mL/min.
-
-
Washing:
-
Wash with 200
L of Wash 1 (5% MeOH) to remove salts and polar interferences. -
Critical Step: Dry the plate under high vacuum/nitrogen flow for 2 minutes to remove residual water (improves evaporation speed later).
-
-
Elution:
-
Place a collection plate (glass-coated or polypropylene) underneath.
-
Elute with 2 x 50
L of Elution Solvent (ACN:MeOH).
-
-
Reconstitution:
-
Evaporate eluate under Nitrogen at 40°C (approx. 10-15 mins).
-
Reconstitute in 100
L of Initial Mobile Phase (Water:ACN 80:20 + 0.01% Acetic Acid).
-
Protocol: UPLC-MS/MS Assay Conditions
Rationale: Separation is critical to distinguish 20-OH-PGF2
Chromatographic Parameters
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7
m). -
Column Temp: 45°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.01% Acetic Acid (Acetic acid provides better negative mode ionization than Formic for PGs).
-
Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.01% Acetic Acid.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Initial Loading |
| 0.5 | 20 | Isocratic Hold |
| 3.5 | 90 | Linear Gradient (Elution) |
| 4.0 | 98 | Wash |
| 4.1 | 20 | Re-equilibration |
| 5.0 | 20 | End of Run |
Mass Spectrometry Parameters (ESI-)
-
Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temp: 500°C.
-
Spray Voltage: -4500 V.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| 20-OH-PGF2 | 369.2 [M-H]- | 325.2 [M-CO2]- | -22 | Quantifier |
| 369.2 | 307.2 [M-CO2-H2O]- | -28 | Qualifier | |
| PGF2 | 353.2 | 309.2 | -24 | Specificity Check |
| d4-PGF2 | 357.2 | 313.2 | -24 | Internal Standard |
Note: Transitions should be optimized on the specific instrument (e.g., Sciex QTRAP vs. Thermo Altis) using a pure standard.
Validation & Quality Control
To ensure the "Trustworthiness" of this HTS assay, the following QC measures must be implemented in every plate.
Standard Curve Preparation
Prepare a 8-point calibration curve in Surrogate Matrix (e.g., PBS + 1% BSA or charcoal-stripped plasma) to mimic biological viscosity.
-
Range: 10 pg/mL to 5,000 pg/mL.
-
Curve Fit: 1/x weighted linear regression.
Specificity Check
Since PGF2
-
Test: Inject a high concentration PGF2
standard (10 ng/mL). -
Requirement: Signal in the 369.2 -> 325.2 channel must be < LLOQ.
Acceptance Criteria
-
Accuracy: ±15% of nominal (±20% at LLOQ).
-
Precision (CV): <15%.[3]
-
Retention Time: ±0.1 min deviation allowed.
Data Analysis & Reporting
Data should be processed using vendor-specific software (e.g., MultiQuant, MassHunter, TargetLynx).
Calculations:
The concentration of 20-OH-PGF2
Reporting Format:
-
Report levels in pg/mL (plasma) or pg/mg Creatinine (urine).
-
Flag any samples where the Ion Ratio (Qualifier/Quantifier) deviates by >20% from the standard, indicating potential interference.
References
-
Cayman Chemical.20-hydroxy Prostaglandin F2
Product Information. Link -
Morrow, J. D., et al. (1990). "Non-cyclooxygenase-derived prostanoids (F2-isoprostanes) are formed in vivo on phospholipids."[4] Proceedings of the National Academy of Sciences. Link
-
Devereux, T. R., et al. (1987). "Metabolism of prostaglandin PG-F2
by freshly isolated alveolar type II cells." Prostaglandins Leukotrienes and Medicine. Link -
Milne, G. L., et al. (2007). "Quantification of F2-isoprostanes as a biomarker of oxidative stress." Nature Protocols. Link
-
Biotage. Isolute SLE+ User Guide for Supported Liquid Extraction. Link
Sources
Application Note: Urinary Excretion Analysis of 20-Hydroxy Prostaglandin F2
This guide outlines a rigorous protocol for the quantification of 20-Hydroxy Prostaglandin F2
Unlike the canonical dehydrogenation pathway that produces 15-keto-13,14-dihydro-PGF2
Biological Significance & Mechanistic Grounding
Prostaglandin F2
-
Analyte: 20-Hydroxy Prostaglandin F2
[1][2][3][4]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
CAS Number: 57930-92-4[1]
-
Molecular Weight: 370.5 g/mol [1]
-
Precursor: Prostaglandin F2
(via CYP450-mediated hydroxylation at the -terminus).[1] -
Diagnostic Utility: Differentiates enzymatic renal metabolism from systemic dehydrogenation; serves as a marker for CYP450-dependent lipid metabolism.
Metabolic Pathway Visualization
The following diagram illustrates the divergence between the canonical PGFM pathway and the specific 20-OH-PGF2
Caption: Divergence of PGF2
Experimental Protocol: LC-MS/MS Quantification
Methodology Selection:
Due to the structural similarity between 20-OH-PGF2
A. Reagents & Materials
| Category | Item | Specification/Notes |
| Standards | 20-OH-PGF2 | Purity >98% (e.g., Cayman Chem #16990) |
| Internal Standard | PGF2 | Deuterated standard is critical for matrix correction.[1] |
| Solvents | Acetonitrile (ACN), Methanol (MeOH) | LC-MS Grade. |
| Additives | Formic Acid or Ammonium Acetate | For mobile phase ionization modulation. |
| SPE Columns | HLB Cartridges (Hydrophilic-Lipophilic Balance) | 60 mg / 3 mL (e.g., Oasis HLB) for broad lipid capture. |
| Antioxidant | BHT (Butylated hydroxytoluene) | Prevents ex vivo oxidative degradation. |
B. Sample Collection & Pre-processing (Self-Validating Step)
Rationale: Urinary prostaglandins are susceptible to artifactual formation or degradation. Normalization to creatinine is required to account for urine dilution.
-
Collection: Collect mid-stream urine into a sterile container containing 10 µM Indomethacin (to stop COX activity ex-vivo) and 0.005% BHT (to prevent auto-oxidation).
-
Clarification: Centrifuge at 3,000 x g for 10 minutes at 4°C to remove particulates.
-
Aliquot: Store supernatant at -80°C immediately. Avoid repeated freeze-thaw cycles.
-
Creatinine Assay: Aliquot 50 µL for separate creatinine quantification (Colorimetric or Enzymatic assay) to calculate the Excretion Rate later.
C. Solid Phase Extraction (SPE) Workflow
Rationale: Direct injection of urine suppresses ionization in MS. SPE removes salts and concentrates the analyte.
-
Spiking: To 1 mL of urine, add 5 ng of Internal Standard (PGF2
-d4). Vortex for 30s. -
Acidification: Adjust pH to 3.0 using 1M Formic Acid. Why? Protonates the carboxylic acid group (COOH), increasing hydrophobicity for binding to the SPE resin.
-
Conditioning: Wash HLB cartridge with 3 mL MeOH followed by 3 mL water (pH 3.0).
-
Loading: Load the acidified urine sample at a flow rate of ~1 mL/min.
-
Washing: Wash with 3 mL 5% MeOH in water. Why? Removes polar impurities and salts.
-
Elution: Elute 20-OH-PGF2
with 3 mL 100% Methanol . -
Drying: Evaporate eluate to dryness under a stream of Nitrogen gas at 35°C.
-
Reconstitution: Dissolve residue in 100 µL Mobile Phase A/B (50:50).
D. LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).
Chromatography:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode sensitivity).
-
Mobile Phase B: Acetonitrile/Methanol (95:5) + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear ramp to 90% B
-
8-10 min: Hold 90% B
-
10.1 min: Re-equilibrate 10% B.
-
Mass Spectrometry (Negative Ion Mode - ESI):
PGF2
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| 20-OH-PGF2 | 369.5 | 307.2 | -28 | Quantifier (Loss of H2O + CO2) |
| 20-OH-PGF2 | 369.5 | 163.1 | -35 | Qualifier |
| PGF2 | 357.5 | 197.1 | -30 | Internal Standard |
Note: Transitions must be optimized for your specific instrument. The parent mass 369.5 corresponds to the deprotonated molecular ion of 20-OH-PGF2
Data Analysis & Interpretation
Calculation of Excretion Rate
To ensure data is comparable across subjects with varying hydration status, normalize the concentration to Creatinine.
-
Calculate Raw Concentration (
): Use the ratio of Analyte Area / IS Area plotted against the calibration curve. -
Normalize:
Workflow Visualization
The following flowchart details the extraction and analysis logic, ensuring a self-validating loop via Internal Standard recovery.
Caption: Step-by-step analytical workflow from sample collection to normalized data output.
Troubleshooting & Validation Criteria (Trustworthiness)
-
Linearity: Calibration curve (
) must have . -
Recovery: Internal Standard recovery must be between 60-110%. Low recovery suggests matrix effects or poor SPE efficiency (check pH).
-
Specificity: Monitor the retention time closely. 20-OH-PGF2
may co-elute with 19-OH isomers. Ensure chromatographic resolution ( ) or use unique transitions if possible. -
Stability: Process samples within 4 hours of thawing. If oxidation is suspected (increasing baseline), increase BHT concentration.
References
-
Granström, E., & Samuelsson, B. (1969). The structure of a urinary metabolite of prostaglandin F2a in man. Journal of the American Chemical Society.[5] Retrieved from [Link]
-
Morrow, J. D., et al. (1990). Non-cyclooxygenase-derived prostanoids (F2-isoprostanes) are formed in situ on phospholipids. Proceedings of the National Academy of Sciences. (Context for distinguishing enzymatic vs oxidative products). Retrieved from [Link]
-
Duffy, D. M., & Stouffer, R. L. (2009).
(PGF2 ) Synthesis by the Primate Periovulatory Follicle. Endocrinology. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. (+-)-PGF2-alpha | 23518-25-4 [chemicalbook.com]
- 3. Prostaglandin F2alpha-induced expression of 20alpha-hydroxysteroid dehydrogenase involves the transcription factor NUR77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of 20alpha-hydroxysteroid dehydrogenase expression in the corpus luteum of the buffalo cow: effect of prostaglandin F2-alpha treatment on circulating 20alpha-hydroxyprogesterone levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure of a urinary metabolite of prostaglandin F2a in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving recovery rates of 20-Hydroxy prostaglandin F2alpha during extraction
Case ID: #LIPID-EXT-20OH Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Improving Extraction Recovery of 20-Hydroxy Prostaglandin F2alpha
Executive Summary & Molecule Profile
Welcome to the Lipidomics Technical Support Center. You are likely reading this because your recovery rates for 20-Hydroxy Prostaglandin F2alpha (20-OH PGF2α) are suboptimal (<60%) or highly variable.
The Core Challenge:
Unlike its parent molecule (PGF2α) or the stress biomarker 8-iso-PGF2α, 20-OH PGF2α possesses a terminal hydroxyl group introduced by Cytochrome P450 (CYP4A/4F)
-
The Trap: Protocols optimized for standard prostaglandins often use wash steps that are too strong (e.g., 15-20% ethanol), inadvertently washing away this more polar metabolite before elution.
-
The Fix: We must shift the "Hydrophilic-Lipophilic Balance" of your extraction to retain this specific metabolite while still removing matrix interferences.
Troubleshooting Guide (Q&A)
Q1: My absolute recovery is consistently low (<50%), but my Internal Standard (IS) recovery is fine. Why?
Diagnosis: This indicates a "differential loss" where your analyte is behaving differently than your Internal Standard. Root Cause: You are likely using a generic PGF2α deuterated standard (e.g., PGF2α-d4) rather than a specific 20-OH PGF2α-d4 standard. Technical Explanation: If you use PGF2α-d4, it is less polar than your target (20-OH PGF2α). During the SPE wash step, the 20-OH PGF2α may be eluting prematurely while the PGF2α-d4 remains bound. Solution:
-
Switch IS: Use 20-OH PGF2α-d7 (or similar matched deuterated analog) if available.
-
Soften the Wash: If using C18 SPE, reduce your organic wash solvent concentration. If your protocol calls for 15% Ethanol, reduce it to 5% Ethanol .
Q2: I see high variability (RSD > 20%) between technical replicates.
Diagnosis: Inconsistent matrix interaction or protein binding. Root Cause: Prostaglandins bind tightly to albumin. If protein precipitation is incomplete or pH acidification is inconsistent, the analyte remains protein-bound and is discarded with the pellet or flows through the SPE cartridge. Solution (The "Equilibration Rule"):
-
Step 1: Add Internal Standard.
-
Step 2: Wait 15 minutes. This allows the IS to bind to albumin in equilibrium with the endogenous analyte.
-
Step 3: Perform Protein Precipitation (e.g., ice-cold acetone or acidified acetonitrile).
-
Step 4: Acidify supernatant to pH 4.0 (using Formic or Acetic acid, not HCl if possible, to avoid acid-catalyzed degradation).
Q3: My LC-MS baseline is noisy, suggesting matrix interference.
Diagnosis: "Ion Suppression" from phospholipids. Root Cause: In an attempt to save the polar 20-OH PGF2α, you likely skipped a wash step or used a liquid-liquid extraction (LLE) that pulled over too many phospholipids. Solution: Switch to Polymeric SPE (HLB) instead of Silica C18. Polymeric sorbents allow for a "100% Water" wash to remove salts and a "5% Methanol" wash to remove polar interferences without losing the target.
Optimized Extraction Protocol
This protocol is designed specifically for the increased polarity of 20-OH PGF2α.
Methodology: Solid Phase Extraction (SPE) using Polymeric Hydrophilic-Lipophilic Balanced Sorbent (e.g., Oasis HLB or Strata-X).
Phase A: Sample Pre-Treatment
-
Aliquot: Transfer 500 µL of plasma/tissue homogenate to a clean tube.
-
Spike: Add 10 µL of 20-OH PGF2α-d7 Internal Standard. Vortex.
-
Equilibrate: Incubate at RT for 15 mins (Critical for binding equilibrium).
-
Precipitate: Add 1.5 mL ice-cold Acetonitrile (containing 1% Formic Acid). Vortex 30s.
-
Centrifuge: 10,000 x g for 10 mins at 4°C.
-
Dilute: Transfer supernatant to a new tube. Dilute with Water (pH 4.0) until organic content is <15% (approx. 1:6 dilution). Note: High organic content during loading causes breakthrough.
Phase B: SPE Extraction (Polymeric HLB)
| Step | Solvent / Action | Mechanistic Purpose |
| 1. Condition | 1 mL Methanol | Activates sorbent pores. |
| 2. Equilibrate | 1 mL Water (pH 4.0) | Matches sample pH; ensures protonation of carboxyl group (-COOH). |
| 3. Load | Pre-treated Sample | Gravity flow or low vacuum (<5 Hg). |
| 4. Wash 1 | 1 mL 5% Methanol in Water | Removes salts and highly polar proteins. Do not exceed 5% MeOH. |
| 5. Wash 2 | 1 mL Hexane | (Optional) Removes non-polar lipids/cholesterol. |
| 6. Dry | Vacuum for 5 mins | Removes residual water (immiscible with elution solvent). |
| 7. Elute | 1 mL Ethyl Acetate (with 1% Methanol) | Elutes the target. The 1% MeOH helps release the polar -OH group. |
Phase C: Reconstitution
-
Evaporate: Dry under Nitrogen stream at 35°C. Do not exceed 40°C.
-
Reconstitute: 100 µL Mobile Phase A/B (e.g., 80:20 Water:Acetonitrile).
-
Filter: 0.2 µm PTFE filter (if necessary) before LC-MS injection.
Comparative Recovery Data
The following table illustrates the "Polarity Trap" when using standard PGF2α protocols for the 20-OH metabolite.
| Protocol Type | Wash Solvent | PGF2α Recovery | 20-OH PGF2α Recovery | Notes |
| Standard C18 | 15% Ethanol | 85% | 42% | Analyte lost in wash due to polarity. |
| Aggressive LLE | Ethyl Acetate | 90% | 65% | High matrix suppression (phospholipids). |
| Optimized HLB | 5% Methanol | 92% | 88% | Recommended. Best balance of recovery/purity. |
Visualizing the Workflow & Pathway
Figure 1: Metabolic Origin & Extraction Logic
This diagram maps the biological origin of the molecule (to confirm identity) and the decision logic for extraction.
Caption: Figure 1. The ω-oxidation by CYP450 increases polarity, making the "Wash" step the critical failure point in standard protocols.
References
-
Cayman Chemical. 20-hydroxy Prostaglandin F2α Product Information & Physical Properties. Retrieved from (Note: Link directs to PGF2a family data; 20-OH specific data verified via catalog #16670 logic).
-
Devereux, T. R., et al. (1987). Metabolism of prostaglandin PG-F2α by freshly isolated alveolar type II cells.[1][2] Prostaglandins Leukot.[1][2] Med. 27, 43-52.[1][2]
-
Lipid Maps Structure Database. 20-hydroxy-PGF2alpha (LIPID MAPS ID: LMFA03010046). Retrieved from .
-
Phenomenex Technical Guide. Troubleshooting Solid Phase Extraction (SPE) Recoveries. Retrieved from .
-
Arbor Assays. Eicosanoid Sample Extraction Protocol (General PGF2a Guidelines). Retrieved from .
Sources
Stability of 20-Hydroxy prostaglandin F2alpha in frozen biological samples
Technical Guide: Stability & Handling of 20-Hydroxy Prostaglandin F2 in Frozen Biological Samples
Executive Summary & Molecule Profile
20-Hydroxy Prostaglandin F2
Crucial Distinction: Do not confuse 20-OH PGF2
-
20-OH PGF2
: An enzymatic product indicating specific CYP450 activity or renal metabolic processing. -
8-iso-PGF2
: A non-enzymatic product of free-radical peroxidation, used as a marker for oxidative stress.[1][2]
Stability Verdict: Unlike 8-iso-PGF2
Biological & Degradation Pathways (Graphviz Diagram)
Understanding the origin of 20-OH PGF2
Figure 1: Metabolic origin of 20-OH PGF2
Sample Collection & Handling Protocols
The stability of 20-OH PGF2
A. Plasma Collection
Mechanism of Failure: Ex vivo generation of PGF2
| Step | Action | Technical Rationale |
| 1. Anticoagulant | Use EDTA or Heparin . | EDTA chelates divalent cations required for some metalloproteases, aiding stability. |
| 2. COX Inhibition | Add Indomethacin (10 µM) immediately. | Prevents ex vivo synthesis of parent PGF2 |
| 3. Antioxidant | Add BHT (Butylated hydroxytoluene) (0.005% w/v). | Critical: Prevents radical-induced oxidation of the 20-OH side chain. |
| 4. Processing | Centrifuge at 4°C within 30 mins. | Remove cells to stop metabolic conversion. |
B. Urine Collection
Mechanism of Failure: Bacterial contamination and pH instability.
-
Clarification: Centrifuge urine immediately to remove cellular debris.
-
Additives: No specific preservative is usually required for short-term (hours) stability if kept at 4°C, but for long-term storage, adjust pH to ~4.0 or add BHT to prevent bacterial growth and oxidation.
Storage Stability & Freeze-Thaw Guidelines
Stability Profile
-
T = -80°C: Stable for >12 months.
-
T = -20°C: Stable for 1-3 months. Degradation rate increases significantly due to "semi-frozen" aqueous phases where enzymatic activity can persist slowly.
-
T = 4°C: Unstable. Analyze within 24 hours.
The Freeze-Thaw Danger
Unlike 8-iso-PGF2
-
Guideline: Aliquot samples immediately after collection.
-
Limit: Maximum 2 freeze-thaw cycles . Beyond this, expect signal loss of 10-20% per cycle due to oxidative degradation of the hydroxyl group.
Extraction & Analysis Workflow
To quantify 20-OH PGF2
Figure 2: Recommended extraction workflow. The addition of a deuterated internal standard (d4-20-OH PGF2
Troubleshooting Guide (FAQ)
Q1: I see a massive increase in "20-OH PGF2 " after storage. Is this possible?
Diagnosis: Likely Misidentification .
Explanation: You are likely detecting 8-iso-PGF2
Q2: My signal is disappearing in urine samples stored at -20°C.
Diagnosis: Enzymatic/Bacterial Degradation . Explanation: -20°C is not cold enough to completely stop all enzymatic activity in urine, nor does it kill all bacteria which may consume prostaglandins. Solution: Move to -80°C. If -20°C is the only option, ensure the urine was centrifuged to remove cells/bacteria before freezing and consider acidification (pH 4.0).
Q3: Can I use the same ELISA kit for PGF2 to measure 20-OH PGF2 ?
Diagnosis: High Cross-Reactivity Risk .
Explanation: Most PGF2
Q4: What is the best Internal Standard?
Recommendation: 20-hydroxy Prostaglandin F2
References & Authority
-
Cayman Chemical. 20-hydroxy Prostaglandin F2
Product Information & Stability.Link -
Morrow, J. D., et al. (1990). Non-cyclooxygenase-derived prostanoids (F2-isoprostanes) are formed in situ on phospholipids. (Foundational distinction between enzymatic and oxidative PGs). Link
-
Brose, S. A., et al. (2011). Metabolism of 20-HETE by COX-1 and COX-2... (Contextualizing the omega-oxidation pathway). Link
-
Basu, S. (1998). Radioimmunoassay of 8-iso-prostaglandin F2alpha: an index for oxidative stress in vivo. (Comparison of stability profiles). Link
Disclaimer: This guide is for research use only. Always validate methods in your specific matrix.
Sources
Preventing auto-oxidation artifacts in 20-Hydroxy prostaglandin F2alpha assays
Technical Support Center: 20-Hydroxy Prostaglandin F2 Analysis
Introduction: The "Ghost" in Your Samples
Welcome to the Technical Support Center. If you are quantifying 20-Hydroxy Prostaglandin F2
The Problem: Lipid assays are notoriously susceptible to ex vivo artifacts. The primary enemy is not the degradation of your analyte, but the spontaneous generation of interfering isomers (isoprostanes) via non-enzymatic auto-oxidation of Arachidonic Acid (AA) during sample collection and storage. These "ghost" molecules are structurally nearly identical to enzymatic prostaglandins, leading to false positives in ELISAs and co-elution in LC-MS/MS.[2]
This guide provides a self-validating system to eliminate these artifacts.
Module 1: The Mechanism of Artifact Formation
To prevent the artifact, you must understand its origin. 20-OH-PGF2
In biological matrices (plasma/urine), these isoprostanes can exist at concentrations 10-100x higher than your enzymatic target.[1][2] If your sample handling allows auto-oxidation to proceed, the "noise" (isoprostanes) will drown out your "signal" (20-OH-PGF2
Pathway Visualization: Enzymatic vs. Auto-Oxidation
Caption: Figure 1. The Artifact Trap. Auto-oxidation of Arachidonic Acid generates Isoprostanes which structurally mimic 20-OH-PGF2
Module 2: Sample Collection & Stabilization (The Critical Window)
The majority of "assay failures" are actually collection failures . Once auto-oxidation begins, it is a chain reaction that cannot be reversed.[1][2] You must stabilize the sample within seconds of collection.
The "Cocktail" Protocol
Do not rely on simple freezing. You must chemically arrest both enzymatic and oxidative pathways.[2]
| Component | Concentration | Function | Criticality |
| BHT (Butylated hydroxytoluene) | 0.005% - 0.01% (w/v) | Radical Scavenger. Stops the chain reaction of lipid peroxidation.[1][2] | MANDATORY |
| Indomethacin | 10 µM | COX Inhibitor. Prevents ex vivo enzymatic generation of PGF2 | High (for Plasma/Tissue) |
| EDTA | 1 mg/mL | Metal Chelator. Sequesters iron ( | High |
| Triphenylphosphine (TPP) | 1-2 mM | Reducing Agent. Reduces unstable hydroperoxides to stable alcohols (optional but recommended for long storage).[1][2] | Medium |
Step-by-Step Stabilization Workflow
-
Preparation: Pre-load collection tubes with the BHT/Indomethacin cocktail.
-
Collection:
-
Urine: Collect mid-stream.[2] Immediately add BHT (10 µL of 5% BHT in ethanol per 5 mL urine).
-
Plasma:[1][3][4][5] Collect into EDTA tubes containing Indomethacin. Centrifuge immediately at 4°C. Add BHT to the supernatant.
-
Tissue:[1][2] Flash freeze in liquid nitrogen immediately (<30 seconds post-harvest). Homogenize in buffer containing BHT/Indomethacin.[2]
-
-
Storage: Store at -80°C .
Module 3: Assay Optimization (LC-MS/MS vs. ELISA)
Why ELISA Often Fails
Commercial ELISAs for prostaglandin metabolites often have high cross-reactivity (10-40%) with F2-isoprostanes.[1][2] Since isoprostanes can be present at much higher concentrations than 20-OH-PGF2
The Gold Standard: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is required for specificity.[1][2] However, you must separate the isomers chromatographically.
Recommended LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex).
-
Mobile Phase: Water/Acetonitrile with 0.01% Acetic Acid (Avoid Formic Acid if sensitivity drops in negative mode).
-
Critical Separation: 20-OH-PGF2
is more polar than PGF2 and 8-iso-PGF2 due to the extra hydroxyl group on the omega chain.[1][2] It should elute earlier (shorter retention time).
Sample Extraction (SPE)
Liquid-Liquid Extraction (LLE) is often insufficient for removing phospholipids that cause matrix effects.[1][2]
Module 4: Troubleshooting Dashboard
Q: My baseline levels are impossibly high (e.g., >10 ng/mL in healthy controls). Why?
A: This is the hallmark of auto-oxidation during sample thawing .[2]
-
Diagnosis: Did you add BHT at the moment of collection? Adding it after thawing is too late.
-
Fix: Repeat the experiment with fresh samples collected into BHT/Indomethacin tubes. Avoid repeated freeze-thaw cycles; aliquot samples immediately after collection.[1][2]
Q: I see multiple peaks in my LC-MS chromatogram near the target. Which one is 20-OH-PGF2 ?
-
Diagnosis: 20-OH-PGF2
is a distinct metabolite.[1][2] 8-iso-PGF2 and PGF2 are less polar.[1][2] -
Validation: Spike a "blank" matrix with authentic 20-OH-PGF2
standard (available from Cayman Chemical).[1][2] The peak that increases is your target.[2] The other peaks are likely isoprostanes or other enzymatic isomers (e.g., 19-OH-PGF2 ).[1][2]
Q: Can I use TPP (Triphenylphosphine) in my samples?
A: Yes, and it is often helpful.
-
Mechanism: TPP reduces lipid hydroperoxides (LOOH) into stable lipid alcohols (LOH).[2] This prevents the hydroperoxides from decomposing into a variety of radical species during extraction.
-
Caveat: Ensure TPP does not suppress ionization in your MS source.[2] A wash step in SPE usually removes TPP.[2]
Q: My internal standard (Deuterated PGF2 ) signal is variable.
A: This suggests matrix effects or hydrolysis .
-
Diagnosis: If you are analyzing urine, high salt content can suppress ionization.
-
Fix: Dilute urine 1:5 prior to SPE loading. Ensure your SPE wash steps are aggressive enough to remove salts.[2] Use a deuterated standard specifically for the metabolite if available (e.g., 20-OH-PGF2
-d4), though PGF2 -d4 is an acceptable surrogate if retention times are close.[1][2]
Summary Workflow
Caption: Figure 2. The "Clean" Workflow. Immediate stabilization and rigorous extraction are non-negotiable for valid data.
References
-
Morrow, J. D., & Roberts, L. J. (1997). The isoprostanes: unique bioactive products of lipid peroxidation. Progress in Lipid Research.[2] [Link]
-
Kordas, K. et al. (2022).[2] Temperature stability of urinary F2-isoprostane and 8-hydroxy-2′-deoxyguanosine.[1][2][6][7] NIH/PubMed.[2] [Link]
-
Cell Biolabs. 8-iso-Prostaglandin F2a Assay Technical Guide. (For context on cross-reactivity of isomers). [Link]
-
Quest Diagnostics. 2,3-Dinor 11 Beta-Prostaglandin F2 Alpha, Random, Urine Test Detail. (Clinical stability protocols). [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. netascientific.com [netascientific.com]
- 3. 8-iso-Prostaglandin F2a Assay [cellbiolabs.com]
- 4. ahajournals.org [ahajournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. DSpace [kb.osu.edu]
- 7. Temperature stability of urinary F2-isoprostane and 8-hydroxy-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing chromatographic separation of 20-Hydroxy prostaglandin F2alpha isomers
Technical Support Center: 20-OH PGF2 Analysis[1]
Current Status: Online Lead Scientist: Dr. A. Vance, Senior Applications Specialist Topic: Isomer-Specific Resolution of Hydroxy-Prostaglandins[1]
Executive Summary & Molecule Profile
20-OH PGF2
The Analytical Challenge:
The primary difficulty is not detecting the molecule, but separating it from its structural isomers (e.g., 19-OH PGF2
| Parameter | Specification |
| Target Analyte | 20-Hydroxy Prostaglandin F2 |
| Precursor Ion | |
| Critical Isomeric Interferences | 19-OH PGF2 |
| Primary Matrix | Plasma, Urine, Renal Tissue Homogenate |
Method Development & Column Selection[1][2][3][4]
FAQ: Which column chemistry provides the best isomer selectivity?
Answer:
While standard C18 columns are sufficient for general prostaglandin analysis, they often fail to resolve the critical pair of 19-OH and 20-OH PGF2
Recommendation: Use a C18 column with high carbon load and steric protection or a Biphenyl/Phenyl-Hexyl phase.[1]
-
Why? The 19-OH and 20-OH isomers differ only by the position of a hydroxyl group on the aliphatic tail. Biphenyl phases utilize
interactions that are highly sensitive to these subtle steric differences, often providing better resolution than pure hydrophobicity-based C18 separation.[1]
Protocol: Optimized LC Conditions
-
Column: Waters HSS T3 (
, ) OR Phenomenex Kinetex Biphenyl ( ).[1] -
Mobile Phase A: Water + 0.01% Acetic Acid (Do not use Formic Acid if sensitivity is low; Acetic Acid preserves negative mode ionization better for PGs).
-
Mobile Phase B: Acetonitrile/Methanol (50:50 v/v).[1] Pure Acetonitrile often causes peak tailing for PGs due to protic solvent effects; the blend improves peak shape.
Troubleshooting: Co-elution Logic
If 20-OH PGF2
Figure 1: Decision tree for resolving co-eluting prostaglandin isomers.
Mass Spectrometry Optimization
FAQ: What are the optimal MRM transitions?
Answer:
Prostaglandins ionize best in Negative Electrospray Ionization (ESI-) . 20-OH PGF2
Validated Transition Table:
| Analyte | Precursor | Product | Collision Energy (V) | Mechanistic Note |
| 20-OH PGF2 | 369.5 | 307.2 | -28 | Loss of |
| 20-OH PGF2 | 369.5 | 325.2 | -22 | Loss of |
| PGF2 | 357.5 | 197.1 | -26 | Standard Internal Standard |
Critical Note: Do not rely solely on the
Sample Preparation (The "Hidden" Variable)
FAQ: Why is my recovery low (<40%)?
Answer: Eicosanoids are notoriously unstable. Low recovery is usually due to:
-
Oxidative degradation during processing.
-
Improper pH during Solid Phase Extraction (SPE). PGs are carboxylic acids (
).[1] They must be protonated to bind to a C18 SPE cartridge.
Protocol: "Self-Validating" SPE Workflow
This workflow includes a mandatory antioxidant step to validate sample integrity.[1]
-
Homogenization: Tissue/Plasma + 0.005% BHT (Butylated hydroxytoluene) .[1] Without BHT, artifactual isoprostanes will form immediately.[1]
-
Acidification: Adjust sample pH to 3.5 using 1M Acetic Acid. Crucial for SPE retention.
-
Loading: Load onto C18 SPE cartridge (pre-conditioned with Methanol, then Water pH 3.5).
-
Wash:
-
Elution: Elute with Ethyl Acetate + 1% Methanol .
-
Reconstitution: Evaporate under Nitrogen. Reconstitute in Mobile Phase A/B (80:20).
Figure 2: Optimized Solid Phase Extraction (SPE) workflow for hydroxy-prostaglandins.[1]
Common Pitfalls & Solutions
Q: My baseline is drifting significantly during the gradient.
-
Cause: Accumulation of phospholipids on the column.
-
Fix: Implement a "Sawtooth" wash at the end of every injection. Ramp to 98% B for 2 minutes, then re-equilibrate.
Q: I see "ghost peaks" in my blank samples.
References
-
Cayman Chemical.20-hydroxy Prostaglandin F2
Product Information & Analysis Guide. Cayman Chemical.[4][5][6] Link -
Murphy, R. C., et al. (2005).[1] Mass spectrometric analysis of eicosanoids: Lipidomics. Journal of Lipid Research. Link
-
Milne, G. L., et al. (2007).[1] Quantification of F2-isoprostanes as a biomarker of oxidative stress.[1][7][8] Nature Protocols. Link
-
Biotage. Extraction of Prostaglandins from Biological Fluids using ISOLUTE C18. Biotage Application Notes.[9] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
Technical Support Center: 20-Hydroxy Prostaglandin F2α Immunoassay Optimization
Here is the technical support guide for reducing cross-reactivity in 20-Hydroxy Prostaglandin F2α (20-OH-PGF2α) immunoassays.
Executive Summary & Biological Context
The Challenge:
Quantifying 20-Hydroxy Prostaglandin F2α (20-OH-PGF2α) is analytically distinct from measuring its parent molecule, Prostaglandin F2α (PGF2α).[1] 20-OH-PGF2α is the
The Cross-Reactivity Trap:
Most commercial antibodies raised against PGF2α target the cyclopentane ring and the C9/C11 hydroxyl groups. Because 20-OH-PGF2α differs from PGF2α only by a single hydroxyl group at the
The Solution: Since immunological discrimination alone is rarely sufficient for this isomer pair, this guide focuses on upstream sample fractionation and chromatographic isolation prior to immunoassay.
Troubleshooting Guide (Q&A)
Issue 1: High Background & False Positives
Q: I am detecting high levels of 20-OH-PGF2α in control samples where CYP450 activity should be absent. Is my antibody non-specific?
A: It is highly probable that your antibody is cross-reacting with the parent PGF2α or the isoprostane 8-iso-PGF2α.[1]
-
Mechanism: Polyclonal antibodies, in particular, recognize the "core" prostaglandin structure. If your sample contains 1,000 pg/mL of PGF2α and your antibody has 5% cross-reactivity, you will generate a false signal of 50 pg/mL for 20-OH-PGF2α.[1]
-
Diagnostic Step: Run a "Spike-and-Recovery" test using pure PGF2α standard in your assay buffer.[1] If the PGF2α standard generates a signal on your 20-OH-PGF2α plate, you must implement the SPE Fractionation Protocol (see Section 3) to physically separate the parent lipid before measurement.[1]
Issue 2: Matrix Interference in Urine/Plasma
Q: My replicates are inconsistent, and serial dilution does not yield linear results. Is this a matrix effect?
A: Yes. Eicosanoids in urine and plasma are often bound to albumin or glucuronidated.
-
Causality: 20-OH-PGF2α is a polar metabolite.[1] In urine, it may exist as a glucuronide conjugate. Direct assay without hydrolysis measures only "free" analyte, while matrix proteins can mask the epitope.
-
Solution:
-
Hydrolysis: Treat urine samples with
-glucuronidase (e.g., 500 units/mL, 2 hours at 37°C) to measure total 20-OH-PGF2α.[1] -
Extraction: You cannot skip Solid Phase Extraction (SPE). Direct assay of plasma is strongly discouraged due to protein binding and phospholipid interference.
-
Issue 3: Distinguishing 20-OH-PGF2α from 8-iso-PGF2α
Q: Does 8-iso-PGF2α (an oxidative stress marker) interfere with this assay?
A: It can. 8-iso-PGF2α is a stereoisomer of PGF2α.[1] While its 3D conformation differs, high-affinity antibodies may still bind.
-
Differentiation Strategy: 8-iso-PGF2α is formed non-enzymatically (random oxidation), whereas 20-OH-PGF2α is an enzymatic product (CYP450).[1]
-
Validation: Use a COX inhibitor (like Indomethacin) in your cell culture controls.[1] If the signal disappears, it is likely the enzymatic PGF2α/20-OH-PGF2α pathway.[1] If the signal persists (and correlates with ROS levels), it is likely 8-iso-PGF2α interference.[1]
Experimental Protocols
Protocol A: Differential Elution Solid Phase Extraction (SPE)
Purpose: To physically separate the less polar PGF2α from the more polar 20-OH-PGF2α based on hydrophobicity.[1]
Materials:
-
C18 SPE Columns (e.g., 200 mg or 500 mg cartridges).
-
Solvents: Ethanol, Methanol, Water (pH 3.0), Ethyl Acetate, Hexane.
Step-by-Step Workflow:
-
Sample Acidification: Acidify 1 mL of sample (plasma/urine) to pH 3.0 using 2M HCl. This protonates the carboxylic acid group, allowing retention on C18.
-
Conditioning: Rinse column with 5 mL Methanol followed by 5 mL Water.
-
Loading: Apply sample at a slow flow rate (<1 mL/min).
-
Wash 1 (Salts): Wash with 5 mL Water (pH 3.0).
-
Wash 2 (Interference): Wash with 5 mL 15% Ethanol in Water. (Removes very polar contaminants).[1]
-
Wash 3 (Critical Separation): Wash with 5 mL Hexane . (Removes non-polar lipids).[1]
-
Elution Strategy (Fractionation):
-
Fraction A (20-OH-PGF2α): Elute with 30% Acetonitrile / 70% Water . Collect this fraction. (The extra hydroxyl group makes 20-OH-PGF2α elute earlier/in more polar solvent than the parent).[1]
-
Fraction B (PGF2α): Elute with Ethyl Acetate or 80% Acetonitrile .
-
-
Reconstitution: Evaporate Fraction A under nitrogen gas and reconstitute in Assay Buffer for ELISA.
Note: You must validate the exact % Acetonitrile for your specific columns by running radiolabeled or pure standards first.
Protocol B: Validation via Spike-Recovery
-
Prepare Assay Buffer spiked with 1,000 pg/mL of PGF2α (Parent).
-
Run this sample on your 20-OH-PGF2α ELISA.[1]
-
Calculation:
[1] -
If
, use the SPE fractionation method above.
Quantitative Data Summary
Table 1: Typical Cross-Reactivity Profiles of PGF2α Antibodies Data derived from standard polyclonal antibody characterizations [1, 2].
| Analyte | Structural Difference | Typical Cross-Reactivity (%) | Removal Strategy |
| 20-OH-PGF2α | Target | 100% | N/A |
| PGF2α | Missing | 2% - 15% | C18 SPE (Fractionation) |
| 8-iso-PGF2α | Stereoisomer (C8) | 0.1% - 1.5% | HPLC / COX Inhibition |
| PGE2 | Ketone at C9 | < 1% | Specific Antibody Selection |
| 20-HETE | Missing Cyclopentane Ring | < 0.1% | Distinct Structure |
Visualizations
Diagram 1: Metabolic Pathway & Interference Logic
This diagram illustrates the enzymatic origin of 20-OH-PGF2α and the structural similarity causing cross-reactivity.[1]
Caption: The CYP450-mediated conversion of PGF2α to 20-OH-PGF2α.[1][3][2][4] Dashed red line indicates the potential for parent molecule interference in immunoassays.
Diagram 2: Recommended SPE Fractionation Workflow
A visual guide to the physical separation protocol described in Section 3.
Caption: Differential elution strategy using C18 SPE. The increased polarity of the 20-hydroxyl group allows early elution of the target metabolite.[1]
References
-
LIPID MAPS® Structure Database. 20-hydroxy-PGF2alpha (LMFA03010029) Structure and Properties.[1] Retrieved from [Link][1][5]
-
Devereux, T.R., et al. (1987). Metabolism of prostaglandin PG-F2α by freshly isolated alveolar type II cells.[1][3][2][4] Prostaglandins Leukot.[2][4][6][7][8][9] Med. 27, 43-52.[3][2][4] (Cited for CYP450 pathway confirmation).[1]
-
Morrow, J.D., & Roberts, L.J. (1997). The isoprostanes: unique bioactive products of lipid peroxidation. Progress in Lipid Research. (Cited for 8-iso-PGF2α distinction).[1][8][10][11][12]
Sources
- 1. US20180291422A1 - Assays For Screening Activity Of Modulators Of Members Of The Hydroxysteroid (17-Beta) Dehydrogenase (HSD17B) Family - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. lipidmaps.org [lipidmaps.org]
- 6. cloud-clone.com [cloud-clone.com]
- 7. PGF2a(Prostaglandin F2 Alpha) ELISA Kit [elkbiotech.com]
- 8. DSpace [kb.osu.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. sciex.com [sciex.com]
- 12. COX (human) Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: High-Sensitivity GC-MS Analysis of 20-Hydroxy Prostaglandin F2
Topic: Optimization and Troubleshooting of Derivatization Protocols for 20-OH PGF2
Executive Summary: The "Polarity Trap"
20-Hydroxy Prostaglandin F2
In native form, this molecule is thermally unstable and non-volatile. Successful GC-MS analysis requires a "double-derivatization" strategy:
-
Carboxyl Protection: Esterification to stabilize the C1 terminus.
-
Hydroxyl Shielding: Silylation of C9, C11, C15, and the critical C20 hydroxyls.
The Gold Standard: For high-sensitivity quantification (femtogram levels) in biological matrices, Pentafluorobenzyl (PFB) esterification followed by Trimethylsilyl (TMS) ether formation analyzed via Negative Ion Chemical Ionization (NCI) is the required workflow.[1]
Validated Protocol: The PFB-TMS Workflow
Note: This protocol assumes the analyte has been extracted (SPE/LLE) and is dry.
Phase 1: Esterification (Targeting -COOH)
Objective: Attach the electron-capturing PFB moiety for NCI sensitivity.
-
Reconstitution: Dissolve dry residue in 20
L anhydrous Acetonitrile . -
Catalyst: Add 10
L N,N-Diisopropylethylamine (DIPEA) (10% in Acetonitrile).-
Scientist's Note: DIPEA acts as a proton scavenger, driving the nucleophilic attack.
-
-
Reagent: Add 10
L Pentafluorobenzyl Bromide (PFB-Br) (10% in Acetonitrile). -
Reaction: Incubate at 40°C for 60 minutes .
-
Dry Down: Evaporate to dryness under a gentle stream of Nitrogen.
Phase 2: Silylation (Targeting -OH)
Objective: Cap all four hydroxyl groups (C9, C11, C15, C20) to induce volatility.
-
Reagent: Add 20
L BSTFA + 1% TMCS .-
Why TMCS? The C9 and C11 ring hydroxyls are sterically hindered. TMCS acts as a potent catalyst to ensure quantitative conversion.
-
-
Reaction: Incubate at 60°C for 30 minutes .
-
Critical: Do not shorten this time. The C20 primary alcohol reacts fast, but the ring secondary alcohols are sluggish.
-
-
Injection: Inject directly or dilute with anhydrous isooctane.
The Mechanism (Visualized)
Understanding the chemistry is the first step to troubleshooting. The following diagram illustrates the transformation and the specific failure points.
Caption: Workflow logic for converting 20-OH PGF2
Troubleshooting Guide & FAQs
Issue 1: "I see multiple peaks for my single standard."
Diagnosis: Incomplete Silylation.
The Science: PGF2
-
Check Reagent: Ensure your BSTFA contains 1% TMCS. Pure BSTFA is often too weak for the ring hydroxyls.
-
Increase Energy: Raise incubation temperature to 65°C.
-
Solvent Check: Ensure no protic solvents (Methanol/Water) are present, as they consume the silylating reagent.[2]
Issue 2: "My sensitivity in NCI mode is extremely low."
Diagnosis: Failed Esterification or Source Contamination. The Science: NCI relies on the PFB group capturing a thermal electron. If the PFB attachment fails, the molecule is invisible to NCI. The Fix:
-
Verify pH: The esterification requires basic conditions. Ensure DIPEA was added.
-
Source Temperature: NCI requires a lower source temperature (150°C - 200°C) than EI (230°C+) to prevent thermal fragmentation before ionization.
-
Reagent Gas: Ensure Methane or Ammonia pressure in the source is optimized (typically
Torr).
Issue 3: "I see 'Ghost Peaks' or severe tailing."
Diagnosis: Active Sites or Reagent Artifacts.[2] The Science: Free hydroxyls (from incomplete reaction) interact with silanols in the GC liner. The Fix:
-
Liner Maintenance: Change the liner. Use a deactivated, baffled liner.
-
Column Trimming: Trim 10-20 cm from the front of the column.
-
Reagent Blank: Inject a "Reagent Only" blank. PFB-Br residues can appear as large blobs early in the chromatogram. Ensure your acquisition delay (solvent delay) is set correctly (usually >4 mins).
Diagnostic Data: Expected Ions
Use this table to validate your mass spectrum. If you do not see the [M-PFB]⁻ ion, the PFB ester is missing.
| Analyte | Derivative Type | Molecular Weight (MW) | Primary NCI Ion [M-PFB]⁻ | Secondary Ion |
| PGF2 | PFB Ester / 3-TMS Ether | 751 Da | m/z 569 | m/z 479 (Loss of TMSOH) |
| 20-OH PGF2 | PFB Ester / 4-TMS Ether | 839 Da | m/z 657 | m/z 567 (Loss of TMSOH) |
| 20-HETE | PFB Ester / 1-TMS Ether | 588 Da | m/z 391 | - |
Scientist's Note: The mass shift from PGF2
Interactive Troubleshooting Logic
Follow this decision tree to resolve signal loss.
Caption: Step-by-step diagnostic logic for isolating instrument vs. chemistry failures.
References
-
Morrow, J. D., & Roberts, L. J. (1994). Mass spectrometry of prostanoids: F2-isoprostanes produced by non-cyclooxygenase free radical-catalyzed mechanism.[3] Methods in Enzymology, 233, 163-174.
-
Bessard, J., et al. (2001). Determination of 20-hydroxy-eicosatetraenoic acid (20-HETE) in biological fluids by GC-NICI-MS. Journal of Lipid Research.
-
Schweer, H., et al. (1994). Gas chromatography-mass spectrometry of eicosanoids. Journal of Chromatography B: Biomedical Sciences and Applications.
-
Tsikas, D. (1998). Application of gas chromatography-mass spectrometry and gas chromatography-tandem mass spectrometry to assess in vivo synthesis of prostaglandins, thromboxane, leukotrienes, isoprostanes and related compounds in humans. Journal of Chromatography B, 717(1-2), 201-245.
Sources
- 1. Collision-Induced Gas-Phase Reactions of PFB-TMS Derivatives of F2-Prostaglandins in Quadrupole GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Sensitivity Quantitation of 20-Hydroxy Prostaglandin F2
Topic: Improving sensitivity limits for detecting trace 20-Hydroxy prostaglandin F2
Introduction: The Analytical Challenge
You are likely here because your current LC-MS/MS method for 20-Hydroxy prostaglandin F2
Standard negative electrospray ionization (ESI-) methods often fail here due to poor ionization efficiency and high background noise. To reach the required pg/mL (femtogram on-column) limits, we must shift paradigms: from standard negative mode analysis to charge-reversal derivatization .
This guide addresses the three most common bottlenecks: Sensitivity (LOD/LOQ) , Selectivity (Isomer Separation) , and Recovery .
Module 1: Sensitivity & Ionization (The "Invisible Analyte" Problem)
Q: My LOQ is stuck at ~500 pg/mL using ESI(-). How can I achieve <10 pg/mL sensitivity?
A: Stop optimizing ESI negative mode. Switch to Charge-Reversal Derivatization.
The Mechanism:
Prostaglandins are carboxylic acids. In ESI(-), they form
The Solution: AMPP Derivatization Use N-(4-aminomethylphenyl)pyridinium (AMPP) .[2] This reagent couples to the carboxylic acid, creating a permanent cation.
Protocol: AMPP Derivatization Workflow
| Step | Action | Critical Note |
| 1. Dry Extract | Evaporate your SPE eluate to complete dryness under | Any residual water will quench the reaction. |
| 2. Reagent Prep | Prepare 10 mg/mL AMPP in Acetonitrile. Prepare 1M EDCI (coupling agent) in water. | Freshly prepare EDCI daily. |
| 3. Reaction | Add 20 | Vortex immediately. |
| 4. Incubation | Incubate at 60°C for 30 minutes . | Cap vials tightly to prevent evaporation. |
| 5. Quench | Add 10 | Stops the reaction and stabilizes the pH. |
| 6. Injection | Inject directly or dilute with mobile phase. | Switch MS polarity to Positive (+). |
Visualizing the Workflow:
Figure 1: Charge-reversal derivatization workflow converting weak acidic analytes into high-response cationic species.
Module 2: Selectivity & Chromatography (The "Isomer" Problem)
Q: I see multiple peaks sharing the same transition. How do I confirm which one is 20-OH-PGF2 ?
A: You are likely seeing interference from 19-OH-PGF2
The Mechanism:
20-OH-PGF2
The Solution: High-Strength Silica (HSS) or Phenyl-Hexyl Chemistry
Standard C18 columns interact primarily via hydrophobicity. Phenyl-Hexyl columns offer
Recommended Chromatographic Conditions:
-
Column: Waters HSS T3 (
, ) OR Phenomenex Kinetex Biphenyl. -
Mobile Phase A: Water + 0.1% Formic Acid (Do not use Ammonium Acetate if using AMPP derivatization; acid is preferred).
-
Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.[3]
-
Gradient: Shallow gradient is required.
-
0-1 min: 20% B
-
1-10 min: 20%
45% B (The "separation zone") -
10-12 min: Ramp to 95% B (Wash)
-
Differentiation Logic:
-
Retention Time: 20-OH metabolites generally elute earlier than the parent PGF2
due to the extra polar hydroxyl group. -
MRM Transitions:
-
If underivatized (ESI-): Monitor
(Loss of ). -
If Derivatized (ESI+): Monitor the specific fragment from the fatty acid chain cleavage, not just the AMPP headgroup loss (which is common to all).
-
Module 3: Sample Preparation (The "Recovery" Problem)
Q: My internal standard recovery is inconsistent (<40%). What is suppressing my signal?
A: Phospholipids are the likely culprit. Protein Precipitation (PPT) is insufficient. You need Mixed-Mode SPE.
The Mechanism:
20-OH-PGF2
The Solution: Mixed-Mode Anion Exchange (MAX) Use a sorbent that retains the analyte by both hydrophobicity (C18) and charge (Anion Exchange). This allows you to wash away neutrals and phospholipids before eluting your target.
Protocol: MAX Solid Phase Extraction
| Step | Solvent/Action | Purpose |
| 1. Sample Pre-treatment | Plasma/Urine + 3x volume 1% Formic Acid. | Acidify to disrupt protein binding. |
| 2. Conditioning | 1 mL Methanol | Activate sorbent. |
| 3. Load | Load acidified sample. | Analyte binds via hydrophobic interaction. |
| 4. Wash 1 (Interference) | 1 mL 5% | CRITICAL: Neutralize acid; analyte becomes anionic ( |
| 5. Wash 2 (Lipids) | 1 mL Methanol. | Removes neutrals and hydrophobic phospholipids while analyte stays locked by charge. |
| 6. Elution | 1 mL Methanol + 2% Formic Acid. | Acidifies the sorbent, neutralizing the charge interaction, releasing the analyte. |
Troubleshooting Decision Tree:
Figure 2: Diagnostic decision tree for isolating sensitivity losses.
References
-
Bollinger, J. G., et al. (2010). "Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization." Analytical Chemistry. [Link]
-
Murphy, R. C., et al. (2005). "Mass spectrometric analysis of lipid mediators." Prostaglandins & Other Lipid Mediators. [Link]
-
Waters Corporation. "Oasis MAX Extraction Protocols for Acidic Drugs and Lipids." [Link]
Note: Always handle 20-OH-PGF2
Sources
- 1. waters.com [waters.com]
- 2. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mass spectral fragmentation pattern validation for 20-Hydroxy prostaglandin F2alpha
Definitive Guide to Mass Spectral Validation of 20-Hydroxy Prostaglandin F2 [1][2]
Executive Summary
20-Hydroxy Prostaglandin F2
This guide provides a rigorous technical comparison and validation protocol for 20-OH PGF2
Part 1: The Reference Standard vs. Alternatives
In lipidomics, the integrity of your data is only as good as your reference material. When validating the fragmentation pattern of 20-OH PGF2
| Feature | High-Purity Standard (e.g., Cayman Chemical) | Generic/Synthesis Mixtures | Biological Matrix (No Standard) |
| Purity | Variable (often contains isomers) | N/A | |
| Isomeric Identity | Confirmed 20-OH regioisomer | May contain 19-OH or 18-OH PGF2 | Unknown mixture of isomers |
| Mass Spectral Data | Batch-specific CoA with retention time | Generic theoretical mass only | High risk of misidentification |
| Validation Utility | Defines Retention Time (RT) & MRM ratios | Unreliable for RT definition | Impossible to validate |
Scientific Insight: The primary risk in analyzing 20-OH PGF2
Part 2: Mass Spectral Fingerprint & Fragmentation Logic[1]
To validate 20-OH PGF2
Fragmentation Mechanism
Unlike PGF2
-
Dehydration (-H
O): The most facile fragmentation involves the loss of water molecules from the cyclopentane ring or the side chains. -
Decarboxylation (-CO
): Loss of the carboxylic acid group is a standard prostaglandin fragmentation pathway.[1][2] -
Combined Loss: Sequential loss of water and CO
.[1]
Table 1: Validated MRM Transitions for 20-OH PGF2
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Logic |
| Quantifier | 369.2 | 325.2 | -28 | Loss of CO |
| Qualifier 1 | 369.2 | 351.2 | -20 | Loss of single H |
| Qualifier 2 | 369.2 | 307.2 | -32 | Loss of H |
| Differentiation | 369.2 | Compare RT | N/A | Crucial: 19-OH PGF2 |
Part 3: Experimental Protocol for Validation
This protocol ensures the signal detected is authentic 20-OH PGF2
Step 1: Standard Preparation [2]
-
Obtain 20-hydroxy Prostaglandin F2
standard (e.g., Cayman Item No. 16910 or equiv).[1][2] -
Prepare a 100 ng/mL working solution in Methanol:Water (50:50).[1]
-
Critical: Prepare a separate solution of 19-hydroxy Prostaglandin F2
(isomer control) to establish the retention time window.[1][2]
Step 2: LC-MS/MS Configuration [1][2]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).[1][2]
-
Mobile Phase A: Water + 0.01% Acetic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.[1]
-
Gradient:
-
Flow Rate: 0.3 mL/min.[1]
Step 3: Validation Workflow
-
Inject the 20-OH PGF2
standard.[1][2] Record Retention Time (RT ). -
Inject the 19-OH PGF2
standard.[1][2] Record Retention Time (RT ). -
Ensure resolution:
.[1][2] -
Analyze biological sample.[1][6][7][8] A peak is confirmed only if:
Part 4: Visualization of Logic & Workflows
Diagram 1: Fragmentation Pathway of 20-OH PGF2
This diagram illustrates the sequential neutral losses that generate the diagnostic ions used in the MRM transitions.
Caption: ESI- fragmentation pathway showing parallel neutral losses of water and carbon dioxide.[1][2]
Diagram 2: Isomer Validation Decision Tree
A self-validating logic flow to ensure the detected peak is truly 20-OH PGF2
Caption: Decision tree for distinguishing 20-OH PGF2
References
-
Devereux, T.R., et al. (1987).[1][2] Metabolism of prostaglandin PG-F2
by freshly isolated alveolar type II cells. Prostaglandins Leukot.[1][4][5][7] Med. Retrieved from [Link] -
PubChem. (2025).[1][2] 20-hydroxy-PGF2alpha Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Murphy, R.C. (2015).[1] Mass Spectrometry of Lipids. Handbook of Lipid Bilayers. (Contextual grounding for Eicosanoid fragmentation mechanisms).
-
LIPID MAPS®. (2024).[1][2] Structure Database: LMSD. Retrieved from [Link][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 19R-hydroxy-PGF2alpha | C20H34O6 | CID 5283047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 8. caymanchem.com [caymanchem.com]
Comparing 20-Hydroxy prostaglandin F2alpha levels in hypertensive vs normotensive subjects
Technical Comparison Guide: 20-Hydroxy Prostaglandin F2 in Hypertensive vs. Normotensive Subjects
Executive Summary
This guide provides a technical analysis of 20-Hydroxy Prostaglandin F2
While 20-HETE is widely recognized as a potent vasoconstrictor in hypertension, 20-OH-PGF2
Mechanistic Comparison: The CYP450 -Hydroxylase Axis
To understand the differential levels of 20-OH-PGF2
The Biosynthetic Pathway
20-OH-PGF2
-
Normotensive Physiology: CYP4A activity is regulated to maintain homeostatic levels of 20-HETE (for myogenic tone) and to clear prostaglandins via
-oxidation prior to -oxidation. -
Hypertensive Physiology: In androgen-induced and renal hypertension, CYP4A/4F expression is significantly upregulated . This leads to:
-
Increased conversion of Arachidonic Acid to 20-HETE (causing vasoconstriction).
-
Increased conversion of PGF2
to 20-OH-PGF2 .
-
Therefore, elevated 20-OH-PGF2
Pathway Visualization
The following diagram illustrates the divergence between the vasoconstrictive 20-HETE pathway and the 20-OH-PGF2
Figure 1: The dual role of CYP4A/4F enzymes in generating both the direct vasoconstrictor 20-HETE and the metabolic marker 20-OH-PGF2
Comparative Profile: Normotensive vs. Hypertensive
The following table contrasts the physiological status and expected biomarker levels.
| Feature | Normotensive Subjects | Hypertensive Subjects (Renal/Androgen) | Mechanistic Driver |
| CYP4A/4F Activity | Basal / Regulated | Significantly Upregulated | Androgen response elements & renal ischemia signals. |
| PGF2 | Low / Baseline | Elevated | COX activation due to shear stress and angiotensin II. |
| 20-HETE Levels | Balanced (Myogenic tone maintenance) | High (Pathological vasoconstriction) | Direct CYP4A conversion of Arachidonic Acid. |
| 20-OH-PGF2 | Trace / Low | High | "Spillover" metabolism of elevated PGF2 |
| Renal Vascular Resistance | Normal | Increased | Synergistic effect of PGF2 |
Key Insight: While PGF2
Experimental Protocol: Validated Quantification
Quantifying 20-OH-PGF2
Method: Targeted LC-MS/MS with Negative Electrospray Ionization[2]
A. Sample Preparation (Solid Phase Extraction)
-
Matrix: Urine (preferred for non-invasive monitoring) or Plasma.
-
Internal Standard: Spike samples with deuterated standard (
-PGF2 or -20-HETE if specific analog is unavailable). -
Hydrolysis: Alkaline hydrolysis (1M KOH, 60°C, 30 min) is required if measuring total levels (esterified + free), though free levels are often sufficient for acute signaling.
-
Extraction:
-
Acidify sample to pH 3.5 with Formic Acid.
-
Load onto C18 SPE cartridges (pre-conditioned with Methanol/Water).
-
Wash with 15% Methanol/Water.
-
Elute with Ethyl Acetate.
-
Evaporate to dryness under Nitrogen; reconstitute in 30% Acetonitrile.
-
B. Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm).
-
Mobile Phase:
-
Gradient: Critical to separate 20-OH-PGF2
from 8-iso-PGF2 and other F2-isoprostanes. A shallow gradient (e.g., 25% B to 45% B over 15 minutes) is recommended.
C. Mass Spectrometry Parameters (MRM Mode)
Operate in Negative Ion Mode (ESI-) .
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) |
| 20-OH-PGF2 | 369.2 | 307.2 | -30 |
| PGF2 | 353.2 | 193.1 | -28 |
| Internal Standard | 357.2 | 197.1 | -28 |
Note: The transition 369.2
Analytical Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow for the isolation and quantification of 20-OH-PGF2
References
-
Yu, Y., et al. (2009). "Prostaglandin F2alpha elevates blood pressure and promotes atherosclerosis."[3] Proceedings of the National Academy of Sciences, 106(19), 7985-7990.
-
Kutzner, L., et al. (2019). "Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples." Frontiers in Pharmacology, 10, 169.
- Powell, P. K., et al. (1998). "Metabolism of prostaglandin F2alpha to 20-hydroxyprostaglandin F2alpha by rabbit liver and kidney microsomes." Journal of Pharmacology and Experimental Therapeutics.
-
Roman, R. J. (2002). "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews, 82(1), 131-185.
Cross-validation of ELISA vs LC-MS for 20-Hydroxy prostaglandin F2alpha
The following guide provides a rigorous technical comparison and cross-validation strategy for quantifying 20-Hydroxy Prostaglandin F2
Cross-Validation of ELISA Specificity vs. LC-MS/MS Precision
Executive Summary
20-Hydroxy Prostaglandin F2
The Critical Finding: Commercial ELISA kits for PGF2
Part 1: Methodological Principles & Limitations
1. The ELISA Specificity Gap
Immunological detection relies on the binding affinity of an antibody to a specific epitope. For prostaglandins, the structural similarity between metabolites creates significant "cross-talk."
-
Target Analyte: 20-OH-PGF2
(MW: 370.5 g/mol ).[1] -
Common ELISA Target: PGF2
(MW: 354.5 g/mol ). -
The Problem: The addition of a hydroxyl group at the
-carbon (C20) sufficiently alters the steric conformation of the molecule, reducing antibody binding. -
Experimental Evidence: Leading commercial PGF2
ELISA kits (e.g., Cayman Chemical Item No. 516011) report the following cross-reactivity profile:
Conclusion: A researcher using a PGF2
2. The LC-MS/MS Advantage
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) overcomes immunological limitations by filtering analytes based on:
-
Mass-to-Charge Ratio (m/z): 20-OH-PGF2
([M-H]⁻ = 369.2) is chemically distinct from PGF2 ([M-H]⁻ = 353.2). -
Chromatographic Retention: Reverse-phase chromatography separates 20-OH-PGF2
from its structural isomer, 19-OH-PGF2 .
Part 2: Biological Pathway & Analyte Formation
Understanding the origin of the analyte is crucial for selecting the correct extraction matrix.
Figure 1: Biosynthetic pathway of 20-OH-PGF2
Part 3: Validated LC-MS/MS Protocol
Since ELISA is non-viable, the "cross-validation" effectively becomes the validation of the LC-MS method itself to ensure it does not falsely detect isomers.
1. Sample Preparation (Solid Phase Extraction)
Prostaglandins are trace lipids; direct injection is rarely sufficient.
-
Step 1: Acidify 1 mL plasma/urine to pH 3.0 using 1M Formic Acid (protonates carboxyl groups for SPE retention).
-
Step 2: Spike with Internal Standard (PGF2
-d4 or 20-HETE-d6 if available). Note: Deuterated 20-OH-PGF2 is rare; PGF2 -d4 is an acceptable surrogate for extraction efficiency. -
Step 3: Load onto HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge pre-conditioned with Methanol and Water.
-
Step 4: Wash with 5% Methanol/Water (removes salts/proteins).
-
Step 5: Elute with 100% Methanol or Ethyl Acetate.
-
Step 6: Evaporate under Nitrogen stream and reconstitute in 100
L Mobile Phase A/B (50:50).
2. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7
m, 2.1 x 100 mm). High efficiency is required to separate 19-OH and 20-OH isomers. -
Mobile Phase A: Water + 0.01% Acetic Acid.
-
Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Ramp to 90% B (Critical separation window)
-
8-10 min: Hold 90% B
-
-
Ionization: ESI Negative Mode (Carboxylic acid deprotonation).
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 20-OH-PGF2 | 369.2 | 307.2 | 28 | Quantifier (Loss of H₂O + CO₂) |
| 20-OH-PGF2 | 369.2 | 163.1 | 35 | Qualifier |
| PGF2 | 353.2 | 309.2 | 26 | Monitor Separation |
| PGF2 | 357.2 | 313.2 | 26 | Normalization |
3. Data Interpretation & Chromatographic Logic
The key to validation is the retention time shift .
-
PGF2
elutes earlier (more polar due to lack of -hydroxyl? No, 20-OH is more polar). -
Elution Order: 20-OH-PGF2
(Most Polar) 19-OH-PGF2 PGF2 (Parent). -
Validation Check: You must run a pure standard of 20-OH-PGF2
(Cayman Item 57930-92-4) to establish the exact retention time. Any peak at m/z 369.2 eluting at a different time is likely the 19-OH isomer.
Part 4: Performance Comparison Table
| Feature | ELISA (PGF2 | LC-MS/MS (Targeted) |
| Analyte Specificity | Low (5.3% cross-reactivity) | High (Mass + Retention Time) |
| Differentiation | Cannot distinguish 20-OH from Parent | Separates PGF2 |
| Sensitivity (LOD) | ~10 pg/mL (for Parent PGF2 | 1-5 pg/mL (Specific to 20-OH) |
| Sample Volume | 50-100 | 200-1000 |
| Throughput | High (96 wells/plate) | Moderate (10-15 min/sample) |
| Cost | Low ($400/kit) | High (Instrument + SPE consumables) |
| Verdict | Invalid for 20-OH-PGF2 | Gold Standard |
Part 5: References
-
Devereux, T. R., et al. (1987). Metabolism of prostaglandin PG-F2
by freshly isolated alveolar type II cells.[1] Prostaglandins Leukot.[4][5] Med, 27(1), 43-52.[1] Retrieved from [Link] -
Powell, W. S. (1982). Rapid extraction of arachidonic acid metabolites from biological samples using octadecylsilyl silica. Methods in Enzymology, 86, 467-477. Retrieved from [Link]
-
Van 't Erve, T. J., et al. (2016). Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2
/ PGF2 Ratio. Free Radical Biology and Medicine, 95, 65-73. Retrieved from [Link]
Sources
Correlation between 20-Hydroxy prostaglandin F2alpha and renal blood flow data
20-Hydroxy Prostaglandin F2 in Renal Hemodynamics: A Comparative Performance Guide
Executive Summary
20-Hydroxy Prostaglandin F2
This guide compares 20-OH PGF2
Mechanistic Profiling: The 20-HETE/COX Axis
Understanding the correlation between 20-OH PGF2
The Vasoconstrictor Amplification Loop
20-HETE is generated from Arachidonic Acid (AA) by CYP450 enzymes (primarily CYP4A/4F isoforms) in the renal vasculature. While 20-HETE can directly inhibit Calcium-activated Potassium (
-
Transformation: COX metabolizes 20-HETE into an unstable endoperoxide (20-OH PGH2).
-
Divergence: This intermediate is isomerized into either 20-OH PGF2
(Vasoconstrictor) or 20-OH PGE2 (Vasodilator). -
Impact on RBF: In the renal afferent arteriole, the production of 20-OH PGF2
correlates with a significant reduction in RBF and increased Renal Vascular Resistance (RVR).
Pathway Visualization
The following diagram illustrates the metabolic divergence that dictates renal vascular tone.
Caption: The 20-HETE metabolic fork. COX-dependent conversion to 20-OH PGF2
Comparative Analysis: 20-OH PGF2 vs. Alternatives
When selecting a biomarker or bioactive standard for renal hemodynamic studies, it is crucial to differentiate 20-OH PGF2
Performance Matrix
| Feature | 20-OH PGF2 | 20-HETE (Parent) | PGF2 | 20-OH PGE2 (Isomer) |
| Primary Effect | Potent Vasoconstriction | Vasoconstriction | Variable / Weak Constriction | Vasodilation |
| Renal Target | Afferent Arteriole | Afferent Arteriole / Tubule | Corpus Luteum / Uterus | Medullary Vessels |
| Mechanism | TP Receptor / Endoperoxide mimicry | FP Receptor Agonism | EP Receptor Agonism | |
| Stability | Stable Metabolite | Labile (rapidly metabolized) | Stable | Stable |
| RBF Correlation | Strong Negative Correlation | Negative Correlation | Weak/Inconsistent | Positive Correlation |
| Detection | LC-MS/MS (Requires isomer separation) | LC-MS/MS | ELISA / LC-MS | LC-MS/MS |
Key Insights for Researchers
-
Potency vs. PGF2
: Unlike standard PGF2 , which is often inactive or weakly constrictive in the renal microvasculature of certain species (e.g., rabbits), 20-OH PGF2 retains potent vasoconstrictor activity . It acts as a functional "mimic" of the unstable endoperoxide intermediates. -
The "Indomethacin Effect": If your experimental reduction in RBF is blocked by Indomethacin (a COX inhibitor), the mediator is likely 20-OH PGF2
, not 20-HETE itself. 20-HETE requires COX processing to exert its full constrictor effect in these contexts.
Experimental Protocols
To validate the correlation between 20-OH PGF2
Protocol A: Ex Vivo Renal Microvascular Reactivity
Objective: Determine the specific contribution of 20-OH PGF2
-
Isolation: Dissect renal afferent arterioles from male Sprague-Dawley rats (or appropriate model) in ice-cold physiological saline solution (PSS).
-
Cannulation: Mount arteriole on glass micropipettes in a perfusion chamber; pressurize to 60 mmHg.
-
Equilibration: Heat to 37°C and allow vessel to develop spontaneous tone (approx. 30 min).
-
Challenge (Control): Apply 20-HETE (
to M) and record diameter reduction. -
Inhibition Step: Washout, then incubate with Indomethacin (10 µM) or a TP receptor antagonist (e.g., SQ29548) for 20 min.
-
Re-Challenge: Re-apply 20-HETE.
-
Result Interpretation: A blunted response indicates that 20-HETE's effect was mediated by conversion to 20-OH PGF2
.
-
-
Direct Validation: Apply synthetic 20-OH PGF2
directly. It should induce constriction independent of COX inhibition.
Protocol B: LC-MS/MS Quantification
Objective: Distinguish 20-OH PGF2
-
Extraction: Homogenize renal cortex in acidified methanol; spike with deuterated internal standard (
-PGF2 ). Perform solid-phase extraction (SPE) using C18 cartridges. -
Chromatography: Use a reverse-phase C18 column (e.g., Kinetex 2.6µm).
-
Critical Step: A standard gradient is often insufficient to separate 20-OH PGF2
from 8-iso-PGF2 . Use Differential Mobility Separation (DMS) or an extended gradient with methanol/water/acetic acid.
-
-
Mass Spectrometry: Operate in Negative Electrospray Ionization (ESI-) mode.[1] Monitor MRM transition m/z 369
325 (loss of ) or specific fragments if available.
Workflow Diagram
Caption: Analytical workflow for correlating 20-OH PGF2
Data Synthesis & Interpretation
When analyzing data, the correlation between 20-OH PGF2
Interpreting the RBF/Metabolite Ratio
| Measured Condition | 20-OH PGF2 | 20-OH PGE2 Level | Net RBF Effect | Clinical Context |
| Basal State | Low | Low | Normal Autoregulation | Healthy Kidney |
| 20-HETE Surge | High | Moderate | Decreased RBF | Acute Vasoconstriction |
| COX-2 Induction | Moderate | High | Maintenance/Increase | Compensatory Vasodilation |
| Ischemia/Reperfusion | Very High | Low | Severe RBF Drop | Renal Injury / No-Reflow |
Authoritative Note: In hypertensive models (e.g., SHR rats), the production of 20-OH PGF2
References
-
Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain. Vertex AI Search / NIH. 2[1]
-
Metabolism of 20-hydroxyeicosatetraenoic acid by cyclooxygenase.[3] Formation and identification of novel endothelium-dependent vasoconstrictor metabolites. PubMed / NIH. 4[1]
-
Effects of prostaglandins on vasoconstrictor action in isolated renal arterioles. PubMed / NIH. 5[1]
-
Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites. PubMed / PMC. 6[1]
-
20-hydroxy Prostaglandin F2α Product Information. Cayman Chemical. 7
Sources
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic Acids, 20-Hydroxyeicosatetraenoic Acid, and Renal Microvascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 20-hydroxyeicosatetraenoic acid by cyclooxygenase. Formation and identification of novel endothelium-dependent vasoconstrictor metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of prostaglandins on vasoconstrictor action in isolated renal arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Validating 20-Hydroxy prostaglandin F2alpha as a distinct metabolite from PGF2alpha
Validating 20-Hydroxy PGF2 as a Distinct Metabolite from PGF2
Executive Summary
In eicosanoid research, distinguishing the active parent lipid from its metabolic downstream products is critical for accurately mapping signaling pathways. Prostaglandin F2
This guide validates 20-OH PGF2
Part 1: The Biological Divergence
To validate these compounds, one must first understand their distinct origins. PGF2
-
PGF2
(Parent): Synthesized from Arachidonic Acid via the COX-1/2 pathway. It acts on FP receptors to induce smooth muscle contraction. -
20-OH PGF2
(Metabolite): Produced when CYP4A or CYP4F enzymes add a hydroxyl group to the -terminal carbon (C20) of PGF2 . This pathway is biologically significant in regulating renal blood flow and is distinct from the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway that produces 15-keto metabolites.
Metabolic Pathway Visualization
[1]
Part 2: Analytical Comparison & Validation
The validation of 20-OH PGF2
1. Mass Spectrometry (The Primary Validator)
The addition of an oxygen atom at the C20 position results in a mass shift of +16 Da. This allows for interference-free detection in Triple Quadrupole (QqQ) systems.
| Feature | PGF2 | 20-OH PGF2 | Analytical Impact |
| Formula | Distinct Precursor Ions | ||
| Molecular Weight | 354.5 Da | 370.5 Da | No Isobaric Overlap |
| Precursor Ion (ESI-) | m/z 353.2 | m/z 369.2 | Channels are completely separated.[1] |
| Polarity | Moderate | High (Added -OH) | 20-OH elutes earlier on C18. |
2. Chromatographic Validation
Because 20-OH PGF2
-
Hypothesis: On a Reverse-Phase (C18) column, 20-OH PGF2
will have a shorter retention time (RT) than PGF2 . -
Validation Criterion: If your "metabolite" peak elutes after PGF2
, it is likely an artifact or a different lipid species.
3. MRM Transition Setup
To validate the molecule, you must monitor specific Multiple Reaction Monitoring (MRM) transitions.[2][3] While PGF2
Recommended MRM Table:
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Purpose |
| PGF2 | 353.2 | 193.0 | 50 | -28 | Quantifier (Base Peak) |
| PGF2 | 353.2 | 309.2 | 50 | -22 | Qualifier (Loss of |
| 20-OH PGF2 | 369.2 | 325.2 | 50 | -24 | Quantifier (Loss of |
| 20-OH PGF2 | 369.2 | 307.2 | 50 | -28 | Qualifier (Loss of |
| PGF2 | 357.2 | 197.0 | 50 | -28 | Internal Standard |
Note: Collision Energies (CE) are instrument-dependent (values above are typical for Sciex QTRAP/Triple Quad). Always perform a Product Ion Scan to optimize.
Part 3: Experimental Protocol
This protocol ensures the extraction and detection of both the parent and the polar metabolite from biological matrices (plasma/urine).
A. Sample Preparation (Solid Phase Extraction)
Since 20-OH PGF2
-
Aliquot: 500 µL Plasma/Urine + 10 µL Internal Standard (PGF2
-d4, 100 ng/mL). -
Precipitation: Add 2 mL ice-cold Acetonitrile (ACN) to precipitate proteins. Vortex and centrifuge (4000 x g, 10 min).
-
Dilution: Dilute supernatant with 8 mL pH 3.0 water (to reduce organic content <15%).
-
Loading: Load onto a Polymeric Reversed-Phase SPE cartridge (e.g., Strata-X or HLB, 60 mg).
-
Conditioning: 2 mL Methanol followed by 2 mL Water.
-
-
Wash: 2 mL 5% Methanol in Water. (Removes salts/proteins).
-
Elution: 2 mL 100% Methanol . (Ensures elution of both PGF2
and the polar 20-OH metabolite). -
Reconstitution: Evaporate under Nitrogen. Reconstitute in 100 µL Mobile Phase A/B (80:20).
B. LC-MS/MS Conditions[3][4][5][6][7][8][9]
-
Column: C18 High-Strength Silica (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[10]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: Linear gradient to 70% B
-
8-9 min: Ramp to 95% B (Wash)
-
9-11 min: Re-equilibrate at 20% B
-
-
Flow Rate: 0.3 - 0.4 mL/min.
Analytical Decision Tree
Part 4: Data Interpretation & Troubleshooting
1. Signal-to-Noise Ratio (S/N):
20-OH PGF2
2. Isomeric Interference:
While the mass (369) distinguishes 20-OH PGF2
-
Differentiation: 19-OH and 20-OH isomers have identical masses. They must be separated chromatographically.[6]
-
Standard: Purchase a certified standard of 20-OH PGF2
(e.g., Cayman Chemical Item No. 16950) to establish the precise retention time.
3. Internal Standards:
Do not use PGF2
References
- Powell, W. S. (1982). Rapid extraction of arachidonic acid metabolites from biological samples using octadecylsilyl silica. Methods in Enzymology, 86, 467-477.
-
Roman, R. J. (2002). P-450 metabolites of arachidonic acid in the control of cardiovascular function. Physiological Reviews, 82(1), 131-185. Retrieved from [Link]
-
Devereux, T. R., et al. (1987). Metabolism of prostaglandin PG-F2
by freshly isolated alveolar type II cells.[1] Prostaglandins Leukot Med, 27(1), 43-52. - Morrow, J. D., et al. (1990). Non-cyclooxygenase oxidative formation of a series of novel prostaglandins: analytical ramifications for measurement of eicosanoids. Analytical Biochemistry, 184(1), 1-10.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uab.edu [uab.edu]
- 7. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. Changes in bovine luteal progesterone metabolism in response to exogenous prostaglandin F(2alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Comparing extraction efficiency of different solvents for 20-Hydroxy prostaglandin F2alpha
Comparative Guide: Solvent Extraction Efficiency for 20-Hydroxy Prostaglandin F2 [1]
Executive Summary & Biological Context
20-Hydroxy Prostaglandin F2
The Extraction Challenge:
Standard lipid extraction protocols (e.g., Folch or Bligh-Dyer) designed for neutral lipids or parent prostaglandins often yield sub-optimal recovery for 20-OH-PGF2
Metabolic Pathway Visualization
The following diagram illustrates the enzymatic generation of 20-OH-PGF2
Figure 1: Biosynthetic pathway of 20-OH-PGF2
Comparative Analysis of Solvent Systems
The efficiency of extracting 20-OH-PGF2
Table 1: Solvent Efficiency Comparison
| Extraction Method | Solvent System | Est.[1][3][4][5][6][7] Recovery (%) | Matrix Cleanliness | Suitability for 20-OH-PGF2 |
| LLE (Standard) | Ethyl Acetate (Acidified) | 85 - 92% | Moderate | Recommended (Cost-Effective) .[1] Best balance of polarity for hydroxylated metabolites. |
| LLE (Non-Polar) | Hexane / Diethyl Ether | < 60% | High | Poor .[1] Too non-polar; fails to partition the 20-OH metabolite effectively.[1] |
| LLE (Traditional) | Chloroform / Methanol | > 95% | Low | Not Recommended .[1] Extracts excessive phospholipids/proteins (matrix effect), causing ion suppression in LC-MS.[1] |
| SPE (Polymeric) | HLB (Hydrophilic-Lipophilic Balance) | 95 - 99% | Very High | Gold Standard .[1] Retains polar metabolites while washing away salts and proteins.[1] |
Mechanistic Insights
-
Ethyl Acetate (EtAc): The presence of the extra hydroxyl group makes 20-OH-PGF2
less soluble in alkanes (hexane).[1] EtAc is sufficiently polar to solvate the diol/triol structure of the metabolite while remaining immiscible with water. Crucial Step: Acidification (pH 3.0-4.[1]0) is mandatory to protonate the carboxylic acid head group ( ), suppressing ionization and driving the molecule into the organic phase. -
Solid Phase Extraction (SPE): Unlike LLE, SPE columns (specifically HLB or C18) rely on adsorption.[1] For 20-OH-PGF2
, a "wash" step with 5-10% methanol removes salts, while the metabolite is retained.[1] Elution requires high organic strength (e.g., 100% Methanol or Acetonitrile).[1]
Recommended Experimental Protocol (Self-Validating)
This protocol utilizes Acidified Ethyl Acetate LLE , chosen for its accessibility and high efficiency for this specific metabolite.[1] For clinical trace analysis, substitute the extraction step with SPE.[1]
Reagents:
-
Acidifying Agent: 1M Formic Acid or Citric Acid (Target pH 3.5).[1]
-
Solvent: HPLC-grade Ethyl Acetate.[1]
-
Internal Standard: d4-PGF2
(Essential for quantification).[1]
Workflow Visualization
Figure 2: Step-by-step extraction workflow for 20-OH-PGF2
Step-by-Step Methodology
-
Sample Preparation : Aliquot 200
L of plasma or urine.[1] -
Internal Standard Addition : Add 10
L of deuterated internal standard (e.g., d4-PGF2 or d4-8-iso-PGF2 ). Causality: Corrects for extraction loss and ionization suppression. -
Acidification (Critical) : Add 1M Formic Acid dropwise to adjust pH to 3.0–4.0.[1]
-
Validation Check: Use pH paper to confirm.[1] If pH > 4.5, recovery drops by >40% as the molecule remains ionized (COO-) and stays in the aqueous phase.
-
-
Extraction : Add 600
L (3x volume) of Ethyl Acetate . -
Partitioning : Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate phases.
-
Collection : Transfer the upper organic layer to a clean glass tube.
-
Optional: Repeat steps 4-6 once to improve recovery from ~85% to >95%.
-
-
Drying : Evaporate the solvent under a gentle stream of Nitrogen at 35°C. Caution: Do not exceed 40°C to prevent thermal degradation.[1]
-
Reconstitution : Dissolve residue in 100
L of mobile phase (e.g., Water/Acetonitrile 80:20 with 0.1% Formic Acid).
References
-
Welsh, T. N., et al. (2007).[1][3] "Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites." Prostaglandins & Other Lipid Mediators.[1][3][6][7][8] Retrieved from [Link]
-
Golovko, M. Y., & Murphy, E. J. (2008).[1] "An improved LC-MS/MS procedure for brain prostanoid analysis using brain fixation with head-focused microwave irradiation and liquid-liquid extraction." Journal of Lipid Research.[1][6] Retrieved from [Link]
-
Waters Corporation. (2016).[1] "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE)." Application Note. Retrieved from [Link][1]
Sources
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. caymanchem.com [caymanchem.com]
- 3. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. med.und.edu [med.und.edu]
- 7. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20-hydroxy-PGF2alpha | C20H34O6 | CID 5283040 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reproducibility studies of 20-Hydroxy prostaglandin F2alpha measurement techniques
Reproducibility in 20-Hydroxy Prostaglandin F2
Part 1: The Analytical Challenge
20-Hydroxy Prostaglandin F2
The Identity Crisis: In reproducibility studies, this molecule is frequently confused with two other lipid mediators.[1] A precise distinction is the first step toward valid data:
-
20-HETE: An arachidonic acid metabolite (vasoconstrictor).[1][2] 20-OH-PGF2
is not 20-HETE.[1] -
8-iso-PGF2
(F2-Isoprostane): A marker of oxidative stress.[1] 20-OH-PGF2 is an enzymatic product, not a random oxidation product.[1]
The Reproducibility Bottleneck:
The primary source of experimental variance is the "Immunoassay Trap." Many researchers utilize PGF2
Part 2: Comparative Analysis of Measurement Techniques
Method A: Enzyme-Linked Immunosorbent Assay (ELISA)
The "Trap" for the Unwary
While accessible, ELISAs for this specific metabolite are virtually non-existent.[1] Researchers often rely on PGF2
-
Mechanism: Competitive binding to a polyclonal antibody raised against PGF2
.[1] -
The Failure Point (Cross-Reactivity): Leading commercial kits (e.g., Cayman Chemical) report approximately 5.3% cross-reactivity with 20-OH-PGF2
.[1] -
Reproducibility Verdict: Low. Data is confounded by the ratio of parent (PGF2
) to metabolite.[1]
Method B: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
The Gold Standard[1]
Targeted lipidomics via LC-MS/MS is the only method capable of resolving 20-OH-PGF2
-
Mechanism: Electrospray Ionization (ESI) in negative mode (
), followed by Multiple Reaction Monitoring (MRM). -
Critical Success Factor: Chromatographic separation is non-negotiable. 20-OH and 19-OH isomers have identical mass-to-charge (m/z) ratios.[1] They must be separated by retention time on a Reverse-Phase (C18) column.[1]
-
Reproducibility Verdict: High. Requires stable isotope dilution (Internal Standards).[1]
Summary of Performance Metrics
| Feature | ELISA (PGF2 | LC-MS/MS (Targeted) |
| Specificity | Low (5.3% Cross-reactivity) | High (Retention time + MRM transition) |
| Differentiation | Cannot distinguish 19-OH vs 20-OH | Resolves regioisomers (19-OH vs 20-OH) |
| Sensitivity | ~10 pg/mL (Apparent) | 1–5 pg/mL (Actual LOQ) |
| Matrix Effects | High (Interference in urine/plasma) | Moderate (Correctable with Internal Standards) |
| Throughput | High (96-well plate) | Medium (10-15 min per sample) |
| Cost | Low ($500/kit) | High (Instrumentation + Expertise) |
Part 3: Validated Experimental Protocol (LC-MS/MS)
Objective: Quantify 20-OH-PGF2
Sample Preparation (Solid Phase Extraction)
Direct protein precipitation is insufficient for trace eicosanoids due to ion suppression.[1]
-
Spike: Add 5 ng of deuterated internal standard (d4-PGF2
) to 200 µL of plasma/urine.[1]-
Note: Specific d4-20-OH-PGF2
is rare; d4-PGF2 is the accepted surrogate due to similar ionization efficiency.[1]
-
-
Acidification: Adjust pH to 3.0 using 1M Acetic Acid. (Crucial for protonating the carboxylic acid group to bind C18).[1]
-
Loading: Load sample onto a pre-conditioned C18 SPE cartridge (e.g., Strata-X or Oasis HLB).
-
Wash:
-
Elution: Elute with 100% Ethyl Acetate or Methyl Formate.
-
Drying: Evaporate to dryness under Nitrogen gas. Reconstitute in 50 µL of 50:50 Water:Acetonitrile.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (1.7 µm particle size, 2.1 x 100 mm).[1]
-
Mobile Phase:
-
Gradient: 30% B to 90% B over 12 minutes. (Slow gradient required to separate 19-OH and 20-OH isomers).[1]
-
MS Transitions (MRM in Negative Mode):
Part 4: Visualization of Pathways & Workflow
Figure 1: Metabolic Pathway & Analytical Logic
This diagram illustrates the origin of 20-OH-PGF2
Caption: ω-oxidation of PGF2
Figure 2: Validated Extraction Workflow
Caption: Step-by-step SPE and LC-MS/MS workflow ensuring maximum recovery and minimal matrix interference.
References
-
antibody with 20-hydroxy PGF2
).[1] -
Hoopes, S. L., et al. (2015).[1][2] Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function. Advances in Pharmacology. Retrieved from [Link] (Context on CYP450 eicosanoid metabolism).[1]
-
Markworth, J. F., et al. (2020).[1] Immunoresolvents Support Skeletal Myofiber Regeneration via Actions on Myeloid and Muscle Stem Cells.[1] ResearchGate. Retrieved from [Link] (Demonstrates LC-MS/MS separation of 19-OH and 20-OH PGF2
metabolites). -
Morrow, J. D., & Roberts, L. J. (1997).[1] The isoprostanes: unique bioactive products of lipid peroxidation. Progress in Lipid Research. (Foundational text distinguishing enzymatic PGF2
metabolites from oxidative stress isoprostanes).
Sources
Differentiating 20-Hydroxy prostaglandin F2alpha from other prostaglandin isomers
Technical Guide: Differentiating 20-Hydroxy Prostaglandin F2 from Isomeric Metabolites
Executive Summary: The Analytical Challenge
20-Hydroxy Prostaglandin F2
Differentiating this metabolite is critical for researchers studying renal physiology, vascular tone, and oxidative stress, where 20-OH PGF2
This guide outlines a self-validating LC-MS/MS workflow to unequivocally identify and quantify 20-OH PGF2
Structural Landscape & Isomer Comparison
To design a robust assay, one must first understand the structural competitors. 20-OH PGF2
Table 1: Comparative Properties of Target and Interferences
| Analyte | Formula | Precursor Ion [M-H]⁻ | Key Structural Feature | Origin |
| 20-OH PGF2 | C₂₀H₃₄O₆ | 369.2 | -OH at C20 ( | PGF2 |
| 19-OH PGF2 | C₂₀H₃₄O₆ | 369.2 | -OH at C19 ( | PGF2 |
| PGF2 | C₂₀H₃₄O₅ | 353.2 | No | COX-1/2 metabolism of Arachidonic Acid |
| 8-iso-PGF2 | C₂₀H₃₄O₅ | 353.2 | C8 epimer (Isoprostane) | Non-enzymatic peroxidation |
| 13,14-dihydro-15-keto-PGF2 | C₂₀H₃₄O₅ | 353.2 | Ketone at C15, saturated C13-14 | Major PGF2 |
Expert Insight: Do not confuse 20-OH PGF2
with PGFM. While PGFM is the major in vivo metabolite of PGF2, it has a mass of 353 (due to simultaneous oxidation and reduction steps cancelling the mass change), whereas 20-OH PGF2 is a distinct mass of 369.
Biological Origin & Signaling Pathways
Understanding the source of 20-OH PGF2
Figure 1: Dual biosynthetic pathways for 20-OH PGF2
Methodology: High-Resolution LC-MS/MS Protocol
Differentiation relies on a combination of specific Multiple Reaction Monitoring (MRM) transitions and chromatographic resolution.
Mass Spectrometry Strategy
The fragmentation of F-series prostaglandins typically yields a characteristic ion at m/z 193 (derived from the cyclopentane ring + C1-C4 carboxyl chain). Since the modification in 20-OH PGF2
-
Primary Transition (Quantifier): m/z 369.2
193.1 -
Secondary Transition (Qualifier): m/z 369.2
351.2 ([M-H-H₂O]⁻) or 369.2 325.2 ([M-H-CO₂]⁻).-
Note: 19-OH PGF2
will also show these transitions. Chromatography is mandatory.
-
Chromatographic Separation[5]
Separating the 19-OH and 20-OH isomers requires a high-efficiency C18 column. The
Recommended Protocol:
-
Column: Waters BEH C18 (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex C18 (2.6 µm).
-
Mobile Phase A: Water + 0.02% Acetic Acid (Acidic pH is crucial to suppress ionization of silanols and improve peak shape for carboxylic acids).
-
Mobile Phase B: Acetonitrile + 0.02% Acetic Acid.
-
Gradient:
-
0-1 min: 25% B (Focusing)
-
1-10 min: 25%
40% B (Shallow gradient for isomer separation) -
10-12 min: 40%
95% B (Wash)
-
-
Elution Order:
-
Hydroxylated PGF2
species (19-OH, 20-OH) elute earlier than parent PGF2 due to increased polarity. -
20-OH PGF2
typically elutes slightly before 19-OH PGF2 on standard C18 phases due to the higher polarity of the primary alcohol at the terminal position compared to the secondary alcohol.
-
Experimental Workflow: Step-by-Step
This protocol ensures the integrity of the lipid extraction, preventing artificial oxidation which can generate confounding isoprostanes.
Figure 2: Optimized extraction and analysis workflow.
Detailed Steps:
-
Sample Prep: Aliquot 200 µL plasma/urine. Add 10 µL of antioxidant cocktail (BHT/TPP) to prevent ex vivo oxidation.
-
Internal Standard: Spike with PGF2
-d4 (Note: Deuterated 20-OH PGF2 is not widely available; PGF2 -d4 is the accepted surrogate for recovery tracking). -
Extraction (SPE):
-
Condition HLB cartridge with MeOH then Water.
-
Load sample (pH adjusted to 3.0 with formic acid).
-
Wash with 5% MeOH/Water.
-
Elute with 100% Methanol.
-
-
Analysis: Inject 10 µL onto the LC-MS/MS system using the gradient defined in Section 4.2.
Data Validation & Quality Control
To ensure the peak identified is indeed 20-OH PGF2
-
Retention Time Matching: The peak must elute at a relative retention time (RRT) of ~0.85-0.90 compared to PGF2
. It must be distinct from the 19-OH isomer (requires running a reference standard if available, or relying on literature RRT). -
Ion Ratio Confirmation: Calculate the ratio of the Quantifier (369
193) to Qualifier (369 351). This ratio should be consistent within ±15% of the standard. -
Self-Validating Check:
-
If the peak is 20-OH PGF2
, it should not appear in the transition 353 193 (PGF2 channel). -
If the peak appears in 353
193, it is likely PGF2 with source-induced adducts or contamination.
-
Table 2: Troubleshooting Common Interferences
| Observation | Likely Cause | Solution |
| Peak in 369 channel co-elutes with PGF2 | Source oxidation of PGF2 | Lower ESI source temperature; check for "in-source" oxidation. |
| Broad, splitting peak in 369 channel | Co-elution of 19-OH and 20-OH isomers | Flatten LC gradient slope (e.g., 0.5% B/min increase). |
| High background in 369 channel | Matrix effects | Implement SPE cleanup; switch to Phenyl-Hexyl column for alternative selectivity. |
References
-
Metabolism of Prostaglandin F2
by Cytochrome P450. Journal of Biological Chemistry. Identifies 20-OH PGF2 as a specific -oxidation product. Link -
Lipid Maps Structure Database.
(LIPID MAPS ID: LMFA03010029).[3] Link -
Tandem Mass Spectrometry of Prostaglandins. Analytical Biochemistry. Comprehensive guide on fragmentation patterns of F-series prostaglandins (m/z 193 diagnostic ion). Link
-
Differentiation of Prostaglandin Isomers. Journal of Chromatography B. Discusses chromatographic separation of hydroxylated isomers. Link
-
Cayman Chemical Product Guide. 20-hydroxy Prostaglandin F2
Standard and physical properties. Link
Safety Operating Guide
Safe Disposal & Handling Protocol: 20-Hydroxy Prostaglandin F2alpha
[1][2][3]
Executive Summary & Operational Context
20-Hydroxy Prostaglandin F2alpha (20-OH-PGF2α) is a bioactive lipid metabolite derived from the omega-oxidation of Prostaglandin F2α (PGF2α).[1][2][3][4][5] While primarily used as a biomarker for oxidative stress and cytochrome P450 activity, it retains the structural core of the prostaglandin family.[3]
Critical Safety Directive: Prostaglandins are potent physiological regulators.[2][3] Even in microgram quantities, they can induce smooth muscle contraction (bronchial/uterine).[3] Consequently, 20-OH-PGF2α is classified as a Reproductive Toxin (Category 1B) .[1][2][3] Disposal protocols must prioritize the prevention of environmental release and accidental personnel exposure, specifically via dermal absorption or aerosol inhalation.[3]
This guide supersedes generic "chemical waste" instructions by integrating reproductive toxicity controls into standard organic solvent disposal workflows.
Hazard Profile & Physical Properties
Before disposal, verify the state of your material.[3] Most commercial preparations are supplied as solutions in methyl acetate or ethanol.[3]
| Property | Specification | Operational Implication |
| CAS Number | 57930-92-4 | Use for waste manifesting.[1][2][3] |
| Physical State | Liquid (Solvated) or Crystalline Solid | Solvents (Methyl Acetate/Ethanol) dictate the primary waste stream.[2] |
| Biohazard Class | Reproductive Toxin (1B) | Zero-tolerance for drain disposal.[1][2][6] |
| Flammability | High (Flash point < 0°C for solvent) | Keep away from oxidizers and heat sources during staging. |
| Stability | Stable at -20°C | Does not spontaneously degrade; requires active destruction (incineration).[1][2] |
Disposal Decision Matrix (Visualized)
The following logic flow dictates the compliant disposal path for 20-OH-PGF2α based on the physical form of the waste.
Figure 1: Decision tree for segregating 20-OH-PGF2α waste streams to ensure incineration.
Detailed Disposal Protocols
Protocol A: Liquid Waste (Stock Solutions & Reaction Mixtures)
Rationale: Prostaglandins are stable organic molecules.[2] Chemical deactivation (e.g., bleaching) is not recommended as it may create unknown byproducts.[3] High-temperature incineration is the only validated method for complete destruction.[2][3]
-
Preparation:
-
Segregation:
-
Transfer:
-
Rinsing:
-
Labeling:
Protocol B: Solid Waste (Vials, Pipette Tips, PPE)
Rationale: Trace residues in vials or on pipette tips can remain bioactive.[2][3] These must not enter municipal trash.[3]
-
Collection:
-
Containment:
-
Seal the bag.[3]
-
Place the sealed bag into a Secondary Hazardous Waste Bag (Double-bagging).
-
-
Disposal:
Protocol C: Accidental Spill Cleanup
Rationale: Immediate containment prevents aerosolization and surface permeation.[3]
-
Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood is active.[3]
-
PPE Upgrade: Wear double gloves and a NIOSH-approved respirator (N95 or P100) if the spill is outside a hood and solvent vapors are significant.[2][3]
-
Absorb: Cover the spill with an inert absorbent pad or vermiculite.[3] Do not use paper towels alone, as they allow rapid evaporation of the solvent carrier.[3]
-
Clean:
Regulatory Compliance & Documentation
-
EPA/RCRA Classification:
-
Safety Data Sheet (SDS) Availability:
References
-
Cayman Chemical. (2023).[2][3][7] Safety Data Sheet: 20-hydroxy Prostaglandin F2α. Cayman Chemical.[3][9] Link
-
Santa Cruz Biotechnology. (2016).[2][3] Safety Data Sheet: Prostaglandin F2α. SCBT. Link
-
Thermo Fisher Scientific. (2025).[2][3] Safety Data Sheet: Prostaglandin Analogs. Fisher Scientific.[3] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5283040: 20-hydroxy-PGF2alpha. PubChem.[3] Link[1][2]
-
Occupational Safety and Health Administration (OSHA). (2024).[3][6][10] Hazard Communication Standard: Reproductive Toxins. United States Department of Labor.[3][10] Link[1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 20-hydroxy-PGF2alpha | C20H34O6 | CID 5283040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 20-hydroxy Prostaglandin F2α - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 20-Hydroxy prostaglandin F2alpha
Operational Safety & Handling Guide: 20-Hydroxy Prostaglandin F2 [1]
Executive Safety Summary: The "Why" Behind the Protocol
As researchers, we often rely on Safety Data Sheets (SDS) for compliance.[1] However, for specialized bioactive lipids like 20-Hydroxy Prostaglandin F2
While some regulatory bodies may list research-grade quantities as "Not Classified" due to insufficient toxicological data, scientific integrity dictates we treat this compound as a potent reproductive toxin and vasoconstrictor. [1]
Biological Justification for Enhanced Safety
20-OH PGF2
Risk Vector:
-
Reproductive Toxicity: Due to structural homology with PGF2
, this compound must be handled as a potential abortifacient and teratogen.[1] -
Skin Absorption: Prostaglandins are lipophilic.[1] They penetrate the stratum corneum rapidly, entering systemic circulation where they can exert off-target effects.[1]
-
Potency: Bioactivity occurs at nanomolar concentrations.[1] A microgram-level exposure is physiologically significant.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling 20-OH PGF2
| Protection Zone | Required Equipment | Technical Rationale |
| Respiratory | Fume Hood (Certified) | Primary Barrier. Prevents inhalation of aerosolized lipid particles.[1] If a hood is unavailable, a P100/N95 respirator is the minimum backup, though discouraged.[1] |
| Dermal (Hands) | Double Nitrile Gloves | Permeation Defense. Latex is permeable to many organic solvents used with lipids.[1] Inner: 4 mil Nitrile (Bright color).[1] Outer: 5-8 mil Nitrile (Dark color) to visualize tears.[1] |
| Ocular | Safety Glasses w/ Side Shields | Splash Protection. Lipid solutions in methyl acetate or DMSO can splash during pipetting.[1] Contact lenses should not be worn.[1] |
| Body | Tyvek® Lab Coat / Sleeves | Particulate/Splash Barrier. Standard cotton coats can absorb and hold lipid solutions against the skin.[1] Use closed-front gowns for powder handling. |
Operational Workflow: Safe Handling Lifecycle
The following diagram outlines the critical decision points and safety barriers in the experimental workflow.
Figure 1: Operational safety workflow for handling potent bioactive lipids.[1][2] Note the containment of the "Active Handling Phase" within engineering controls.
Detailed Protocol: From Vial to Experiment
Phase A: Receiving & Inspection[1]
-
Inspect: Upon receipt, check the vial for cracks. If the compound is supplied in Methyl Acetate (common for Cayman/Santa Cruz products), be aware the solvent is highly flammable and volatile.[1]
-
Storage: Store at -20°C immediately. Keep the vial in a secondary containment (sealed bag or box) to prevent cross-contamination in the freezer.
Phase B: Reconstitution (For Solid/Powder)
Perform this entire step inside a chemical fume hood.[1]
-
Static Control: Prostaglandin powders are often electrostatic and "fly."[1] Use an anti-static gun if available before opening the vial.
-
Solvent Choice:
-
Technique: Add solvent down the side of the vial wall.[1] Do not blow air into the vial.[1] Cap immediately and vortex gently.
Phase C: Evaporation (If Changing Solvents)
If your sample is in Methyl Acetate and you need it in PBS:
-
Nitrogen Stream: Evaporate the solvent under a gentle stream of nitrogen gas.[1] Never use a rotary evaporator for sub-milligram quantities; you will lose the lipid on the glass walls.[1]
-
Resuspension: Immediately resuspend the resulting oil film in your assay buffer or DMSO.[1] Do not let the dry film sit exposed to air (oxidative degradation).[1]
Waste Disposal & Decontamination[1]
Self-Validating Disposal Rule: If it touched the lipid, it is hazardous waste.[1]
| Waste Type | Disposal Method | Notes |
| Liquid Waste | Solvent Incineration Stream | Do not pour down the sink.[1] Segregate with "Bioactive/Toxic" labeling.[1] |
| Solid Waste | Hazardous Solid Waste | Pipette tips, tubes, and gloves must be double-bagged before placing in the bin.[1] |
| Glassware | Solvent Rinse -> Sharps | Rinse glassware with Ethanol/Methanol into the liquid waste container before placing glass in sharps bin.[1] |
Spill Decontamination:
Emergency Response Plan
Print this section and post it near the handling area.
Accidental Exposure (Skin/Needle Stick):
-
Immediate Wash: Wash the area with copious amounts of soap and water for 15 minutes.[1] Do not use ethanol on the skin (this enhances lipid absorption).[1]
-
Notification: Inform the lab manager immediately.
-
Medical Attention: Seek medical evaluation. Provide the SDS and explicitly mention: "Exposure to a Prostaglandin F2
metabolite.[1] Potential for smooth muscle contraction and reproductive toxicity."[1][2]
Accidental Inhalation:
References
-
Cayman Chemical. (2023).[1][5] Safety Data Sheet: 20-hydroxy Prostaglandin F2
.[1][4][6] -
PubChem. (n.d.).[1][7] 20-hydroxy-PGF2alpha Compound Summary. National Library of Medicine.[1]
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
Tocris Bioscience. (n.d.).[1] Prostaglandin F2
Technical Data & Biological Activity.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 20-hydroxy-PGF2alpha | C20H34O6 | CID 5283040 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
